molecular formula C8H8N2O2 B033760 6-Nitroindoline CAS No. 19727-83-4

6-Nitroindoline

Cat. No.: B033760
CAS No.: 19727-83-4
M. Wt: 164.16 g/mol
InChI Key: LTNYDSMDSLOMSM-UHFFFAOYSA-N
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Description

6-Nitroindoline is a privileged nitro-substituted heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. Its core structure, featuring an indoline ring system nitrated at the 6-position, serves as a versatile precursor for the synthesis of diverse indole derivatives and more complex polycyclic structures. The electron-withdrawing nitro group activates the aromatic ring for subsequent functionalization, such as reduction to the corresponding amine (6-aminoindoline), a crucial intermediate for constructing drug-like molecules.

Properties

IUPAC Name

6-nitro-2,3-dihydro-1H-indole
Source PubChem
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InChI

InChI=1S/C8H8N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LTNYDSMDSLOMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90173393
Record name Indoline, 6-nitro-
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Molecular Weight

164.16 g/mol
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CAS No.

19727-83-4
Record name 6-Nitroindoline
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Record name Indoline, 6-nitro-
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Record name 6-Nitroindoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid, a crucial building block in the development of various therapeutic agents, starting from the chiral pool precursor, L-phenylalanine. This approach is particularly valuable as the stereochemistry of drug molecules is often critical for their biological activity.[1] This document outlines the synthetic pathway, provides detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to aid in the practical application of this synthesis in a research and development setting.

Synthetic Pathway Overview

The synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine is a multi-step process that leverages the inherent chirality of the starting material to produce an enantiomerically pure product.[2][3][4] The overall transformation involves two key steps:

  • Nitration of L-phenylalanine: The aromatic ring of L-phenylalanine is di-nitrated to yield 2,4-dinitro-L-phenylalanine.

  • Intramolecular Cyclization: The 2,4-dinitro-L-phenylalanine then undergoes a base-catalyzed intramolecular nucleophilic aromatic substitution to form the indoline ring, resulting in (S)-6-nitroindoline-2-carboxylic acid.[4][5]

This chiral pool synthesis is an effective method for producing (S)-6-nitroindoline-2-carboxylic acid with a high enantiomeric excess.[2]

Chemical Transformation Pathway

G L_phenylalanine L-Phenylalanine dnp_phenylalanine 2,4-Dinitro-L-phenylalanine L_phenylalanine->dnp_phenylalanine Nitration (Urea nitrate/H₂SO₄) nitroindoline (S)-6-Nitroindoline-2-carboxylic acid dnp_phenylalanine->nitroindoline Intramolecular Cyclization (Base-catalyzed)

Caption: Synthetic pathway from L-phenylalanine.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine.

StepProductReagentsYieldEnantiomeric Excess (ee)Reference
Nitration2,4-Dinitro-L-phenylalanineUrea nitrate/H₂SO₄75.7%N/A[6]
Intramolecular Cyclization(S)-6-Nitroindoline-2-carboxylic acidBase (e.g., Sodium Hydroxide)65.7%> 99.5%[6][7]
Overall (S)-6-Nitroindoline-2-carboxylic acid ~53% > 99.5% [3]

Experimental Protocols

The following protocols are adapted from established synthetic procedures.[1][2][4]

Step 1: Nitration of L-Phenylalanine to 2,4-Dinitro-L-phenylalanine

Materials:

  • L-phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Urea Nitrate (UN) or a mixture of Concentrated Nitric Acid and Concentrated Sulfuric Acid

  • Crushed Ice

  • Suitable organic solvent (e.g., ethyl acetate)

Procedure:

  • Prepare the nitrating mixture. For example, a mixture of urea nitrate in concentrated sulfuric acid.[2]

  • In a flask equipped with a stirrer and cooled to 0 °C, slowly add L-phenylalanine to the stirred nitrating mixture while maintaining the temperature below 5 °C.[1][4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1][4]

  • Pour the reaction mixture onto crushed ice.[1][4]

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water until the washings are neutral.[1]

  • Dry the product, 2,4-dinitro-L-phenylalanine, under a vacuum.[1]

Step 2: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic Acid

Materials:

  • 2,4-Dinitro-L-phenylalanine

  • Suitable solvent (e.g., dioxane)

  • Base (e.g., Sodium Hydroxide solution)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent such as dioxane.[2][4]

  • Add a base, such as sodium hydroxide, to catalyze the intramolecular cyclization.[2] The reaction is typically heated to ensure completion.[4]

  • After the reaction is complete (monitored by TLC), cool the reaction mixture.

  • Acidify the filtrate to a pH of 3-4 with 1 M HCl to precipitate the product.[1]

  • Extract the product with ethyl acetate.[1]

  • Combine the organic phases, wash with brine, dry over magnesium sulfate or sodium sulfate, and concentrate in vacuo to yield (S)-6-nitroindoline-2-carboxylic acid.[1]

Experimental Workflow Diagram

G cluster_nitration Step 1: Nitration cluster_cyclization Step 2: Cyclization A Prepare Nitrating Mixture B Add L-Phenylalanine at 0-5 °C A->B C Stir at Room Temperature B->C D Quench with Ice C->D E Filter and Wash Precipitate D->E F Dry 2,4-Dinitro-L-phenylalanine E->F G Dissolve Dinitrophenylalanine F->G Proceed to Cyclization H Add Base and Heat G->H I Cool and Acidify H->I J Extract with Ethyl Acetate I->J K Dry and Concentrate J->K L Isolate (S)-6-Nitroindoline-2-carboxylic acid K->L

Caption: Experimental workflow for the synthesis.

Concluding Remarks

The synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine represents a robust and reliable method for obtaining this valuable chiral intermediate. The procedures outlined in this guide, supported by the provided quantitative data and visual aids, are intended to facilitate the successful implementation of this synthesis in a laboratory setting. The enantiomerically pure product is a key precursor for the synthesis of various biologically active molecules, including analogs of DNA-interactive antibiotics.[1][5] Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving optimal yields and purity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound-2-carboxylic acid. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of potent antitumor agents.[1] The information presented herein, including detailed experimental protocols and visual workflows, is intended to support research and development efforts utilizing this versatile molecule.

Physicochemical and Spectroscopic Properties

This compound-2-carboxylic acid is a derivative of indoline with a nitro group at the 6-position and a carboxylic acid at the 2-position.[2] These functional groups are key to its chemical reactivity and utility in synthesis.[2][3] While extensive experimentally determined data for this specific compound is not always available in public domains, its properties can be inferred from related compounds and general chemical principles.[3][4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound-2-carboxylic acid. Data for the related compound, 6-nitro-1H-indole-2-carboxylic acid, is provided for comparison where direct experimental values are unavailable.[4]

PropertyValue (this compound-2-carboxylic acid)Notes
Molecular Formula C₉H₈N₂O₄[4]
Molecular Weight 208.17 g/mol [4]
Appearance Expected to be a solidInferred from related compounds.[3]
Melting Point Data not availableThe methyl ester has a melting point of 102-104 °C.[3] The related indole has a melting point of 304-305 °C.[4]
Boiling Point Data not availableExpected to decompose at high temperatures.[3]
Solubility Data not availableLikely soluble in polar organic solvents like ethyl acetate, methanol, DMSO, and DMF.[2][3]
pKa Data not availableThe pKa of the related 6-nitro-1H-indole-2-carboxylic acid is predicted to be 4.03.[3] The pKa of the indoline derivative is expected to be in a similar range.[3]
Spectroscopic Data

While specific spectra are not widely published, the expected spectral characteristics can be predicted based on the molecule's structure.[2][3]

TechniqueExpected Characteristics
¹H NMR - Aromatic protons (~7.0-8.5 ppm).[3][5][6] - Aliphatic protons on the indoline ring (~3.0-4.5 ppm).[5] - A broad singlet for the N-H proton (~5.0-6.0 ppm).[7] - A broad, downfield singlet for the carboxylic acid proton (>10 ppm).[3][6]
¹³C NMR - Carbonyl carbon of the carboxylic acid (>160 ppm).[2][6] - Aromatic carbons (~110-150 ppm).[2][5][6] - Aliphatic carbons of the indoline ring (~30-60 ppm).[5]
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).[2][7] - Strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).[2][7] - N-O stretching bands for the nitro group (~1520 and 1340 cm⁻¹).[2][3] - N-H stretching of the indoline amine.[2]
Mass Spectrometry - Molecular ion peak ([M+H]⁺, [M-H]⁻) corresponding to the molecular weight.[3][7] - Fragmentation patterns showing the loss of the carboxylic acid group and the nitro group.[2][3][7]

Chemical Reactivity and Synthesis

The chemical reactivity of this compound-2-carboxylic acid is defined by its three main functional components: the carboxylic acid, the secondary amine of the indoline ring, and the nitro-substituted aromatic ring.[3]

Key Reactions

The molecule can undergo several key transformations, making it a versatile synthetic intermediate.

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters, such as methyl this compound-2-carboxylate, through reactions like Fischer esterification.[3][8]

  • Nitro Group Reduction: The nitro group can be reduced to an amino group (6-aminoindoline-2-carboxylic acid) via catalytic hydrogenation (e.g., using Pd/C and H₂).[3][8][9] This transformation is crucial for its use in synthesizing analogs of antitumor antibiotics.[1]

  • Dehydrogenation: The indoline ring can be oxidized (dehydrogenated) to form the corresponding indole derivative, 6-nitroindole-2-carboxylic acid, often using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[3][10]

  • Amide Bond Formation: The carboxylic acid provides a handle for forming amide bonds through coupling reactions with amines, a key step in the synthesis of duocarmycin and CC-1065 analogs.[1]

G Key Reactions of this compound-2-carboxylic Acid A This compound-2-carboxylic Acid B Esterification (e.g., MeOH, H+) A->B D Reduction (e.g., H2, Pd/C) A->D F Dehydrogenation (e.g., DDQ) A->F C Methyl this compound-2-carboxylate B->C E 6-Aminoindoline-2-carboxylic Acid D->E G 6-Nitroindole-2-carboxylic Acid F->G

Key chemical transformations of the target compound.
Synthesis Methodologies

Two primary strategies exist for the synthesis of this compound-2-carboxylic acid: direct nitration of the indoline core and a chiral pool synthesis starting from an amino acid.[11][12]

This is a common method that uses commercially available indoline-2-carboxylic acid.[12] The reaction is performed in a strong acidic medium, where the protonated indoline nitrogen directs the electrophilic nitration primarily to the C-6 position.[11][12] A significant byproduct is the 5-nitro isomer, which requires separation.[12][13]

G Direct Nitration Synthesis Workflow cluster_0 Reaction cluster_1 Workup & Purification A Indoline-2-carboxylic acid B Dissolve in conc. H₂SO₄ at -5 °C A->B C Add conc. HNO₃ slowly at -20 to -10 °C B->C D Stir for 30 minutes C->D E Pour into crushed ice D->E F Extract with Ethyl Acetate (Removes 5-nitro isomer) E->F G Adjust aqueous pH to 4.5-5.0 F->G H Extract aqueous phase with EtOAc G->H I Dry & Evaporate Solvent H->I J Pure this compound-2-carboxylic acid I->J

Workflow for direct nitration synthesis.

Experimental Protocol: Direct Nitration [12][13]

  • Dissolution: In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.[12]

  • Nitration: Slowly add concentrated nitric acid (1.08 eq) to the stirred solution, ensuring the temperature is maintained between -20 °C and -10 °C.[12]

  • Reaction: Continue stirring the mixture at this temperature for 30 minutes after the addition is complete.[12]

  • Quenching: Pour the reaction mixture into crushed ice.[12]

  • Isomer Separation: Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[12]

  • Product Isolation: Adjust the pH of the remaining aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.[12]

  • Extraction: Extract the pH-adjusted aqueous phase with ethyl acetate.[12]

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the pure product.[12]

To produce enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid, a chiral pool synthesis starting from L-phenylalanine is employed.[11][12] This multi-step process leverages the inherent chirality of the starting material.[11]

G Chiral Pool Synthesis Workflow A L-Phenylalanine B Nitration (Urea nitrate/H₂SO₄) A->B C 2,4-Dinitro-L-phenylalanine B->C D Intramolecular Nucleophilic Aromatic Substitution C->D E (S)-6-Nitroindoline-2-carboxylic acid D->E

Chiral pool synthesis from L-phenylalanine.

Experimental Protocol: Chiral Synthesis [9][13]

  • Nitration of L-phenylalanine: Prepare a nitrating mixture (e.g., urea nitrate in concentrated sulfuric acid).[13] Slowly add L-phenylalanine to the nitrating mixture at a low temperature (e.g., 0 °C).[1] After the reaction, pour the mixture onto ice and extract the product, 2,4-dinitro-L-phenylalanine.[9]

  • Intramolecular Cyclization: Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent. Add a base (e.g., sodium hydroxide) to catalyze the intramolecular cyclization.[13] Upon completion, acidify the reaction mixture to precipitate the product.

  • Isolation: Isolate the (S)-6-nitroindoline-2-carboxylic acid by filtration, followed by washing and purification.[12]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for analyzing the purity and concentration of this compound-2-carboxylic acid.[3]

Experimental Protocol: Reversed-Phase HPLC [6]

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution. Dilute with the mobile phase to a final concentration of ~0.1 mg/mL and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution using A: 0.1% Trifluoroacetic acid in Water and B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 348 nm.[6]

    • Column Temperature: 25 °C.

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total peak area. For quantification, use a calibration curve generated from reference standards.

Stability and Storage

This compound-2-carboxylic acid, like many nitroaromatic compounds, can be susceptible to degradation.[14]

  • Storage: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place, such as a refrigerator at 2-8°C.[14]

  • Stability: A change in color to a yellowish or brownish hue may indicate decomposition.[14] The compound is susceptible to photodegradation, thermal decomposition, and hydrolysis under strongly acidic or basic conditions.[14] Forced degradation studies can be performed to assess stability under stress conditions (acid, base, oxidation, heat, light).[14][15][16]

G Potential Degradation Pathways A This compound-2-carboxylic Acid B Stress Conditions A->B C Photodegradation (Light/UV) B->C D Thermal Decomposition (Heat) B->D E Hydrolysis (Strong Acid/Base) B->E F Oxidation B->F G Degradation Products C->G D->G E->G F->G

Potential degradation pathways for the compound.

Applications in Drug Development

This compound-2-carboxylic acid, particularly the enantiomerically pure (S)-isomer, is a key intermediate in the synthesis of analogs of the CC-1065 and duocarmycin families of natural products.[1] These compounds are known for their potent antitumor activity, which stems from their ability to bind to the minor groove of DNA and alkylate adenine bases, ultimately leading to cancer cell death.[1] The modular synthesis approach allows for the creation of diverse analogs by coupling derivatives of this compound-2-carboxylic acid (the DNA binding unit) with various alkylating units.[1]

References

Spectroscopic Characterization of 6-Nitroindoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-nitroindoline derivatives, compounds of significant interest to researchers, scientists, and drug development professionals. This document outlines the key spectroscopic features of these derivatives and offers detailed experimental protocols for their analysis using various techniques.

Introduction to this compound Derivatives

This compound derivatives are a class of heterocyclic compounds built upon the indoline bicyclic structure, featuring a nitro group at the 6-position of the benzene ring. This electron-withdrawing nitro group significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic properties. These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and are particularly noted for their use as photoremovable protecting groups ("caged" compounds) in biological studies. Accurate structural elucidation and purity assessment are paramount, necessitating a thorough spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its derivatives. It is important to note that while some data is derived from direct experimental observation, other values are predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of each proton and carbon atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Derivatives

Functional Group/ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Ar-H (H7)~7.9d
Ar-H (H5)~7.5d
Ar-H (H4)~7.2dd
-NH-5.0 - 6.0br sExchangeable with D₂O.
-CH(R)- (at C2)4.0 - 4.5tDependent on the nature of the R group.
-CH₂- (at C3)3.0 - 3.5mDiastereotopic protons may exhibit complex multiplicity.
-COOH (for carboxylic acid derivatives)10.0 - 13.0br sChemical shift is dependent on concentration and solvent.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Derivatives

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C=O (e.g., in carboxylic acids or esters)170 - 180
Ar-C (C7a)145 - 155
Ar-C (C6-NO₂)140 - 150
Ar-C (C3a)130 - 140
Ar-C (C5)120 - 130
Ar-C (C7)115 - 125
Ar-C (C4)110 - 120
-CH(R)- (at C2)60 - 70
-CH₂- (at C3)30 - 40
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound derivatives. The presence of the nitro group, the N-H bond of the indoline ring, and any substituents will give rise to characteristic absorption bands.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
N-H Stretch3350 - 3310Medium
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2840Medium
C=O Stretch (Carboxylic Acid)1725 - 1700StrongPosition can be influenced by hydrogen bonding.[1]
C=O Stretch (Ester)1750 - 1735Strong
C=O Stretch (Amide)1680 - 1630Strong
Aromatic C=C Bending1615 - 1495Medium-Weak
N-O Asymmetric Stretch (NO₂)1550 - 1515StrongA key characteristic band for these compounds.[2]
N-O Symmetric Stretch (NO₂)1355 - 1335StrongAnother key characteristic band for the nitro group.[2]
C-N Stretch1335 - 1250Medium
O-H Bend (Carboxylic Acid)2500 - 3300BroadOverlaps with C-H stretching.[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound derivatives. The fragmentation patterns observed can also offer valuable structural insights.

Table 4: Expected Mass Spectrometry Fragmentation for this compound Derivatives

Ion TypeDescriptionExpected m/z
Molecular Ion [M]⁺ or [M+H]⁺The intact molecule with a single positive charge.Corresponds to the molecular weight of the compound.
[M-NO₂]⁺Loss of the nitro group.M - 46
[M-R]⁺Loss of a substituent group (e.g., -COOH).Dependent on the substituent.
Further FragmentationCleavage of the indoline ring.Characteristic of the indoline scaffold.

For derivatives like this compound-2-carboxylic acid, electrospray ionization (ESI) in negative ion mode is suitable and will typically show the deprotonated molecule [M-H]⁻.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. 6-Nitroindole, a related compound, exhibits two absorption maxima in the 300-400 nm range.[3]

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound Derivatives

Derivative TypeExpected λmax (nm)Solvent
General this compound300 - 400Methanol or Ethanol
This compound-2-carboxylic acid~348Acetonitrile/Water

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques used in the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of the this compound derivative.

    • For ¹³C NMR, weigh 20-50 mg of the sample.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For carboxylic acid derivatives, DMSO-d₆ is often preferred to observe the acidic proton.

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

    • Securely cap the NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-14 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the concentration.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum and assign the chemical shifts and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound derivative directly onto the ATR crystal.

    • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to enhance ionization.

  • Instrument Parameters:

    • Ionization Mode: ESI (positive or negative, depending on the derivative).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the compound.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • For high-resolution mass spectrometry (HRMS), the accurate mass can be used to determine the elemental composition.

    • For tandem MS (MS/MS), the precursor ion is selected and fragmented to obtain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol).

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Instrument Parameters:

    • Spectrometer: Dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

  • Data Acquisition:

    • Use the same solvent for the blank as used for the sample solutions.

    • Record the absorbance spectrum for each dilution.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive spectroscopic characterization of a this compound derivative.

Spectroscopic_Workflow start Sample Preparation (Synthesis & Purification) nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (LRMS, HRMS) start->ms uv UV-Vis Spectroscopy start->uv data_analysis Data Integration & Analysis nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis structure_elucidation Structural Elucidation & Confirmation data_analysis->structure_elucidation purity Purity Assessment data_analysis->purity report Final Report & Characterization structure_elucidation->report purity->report

Caption: General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Chiral Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of (S)-6-Nitroindoline-2-carboxylic acid, a critical building block in the development of various pharmacologically active compounds. The focus is on a robust chiral pool strategy that ensures high enantiomeric purity, an essential attribute for many therapeutic applications.

Introduction

(S)-6-Nitroindoline-2-carboxylic acid is a valuable heterocyclic intermediate, primarily utilized as a precursor for a variety of biologically significant molecules.[1] Its strategic functionalization, featuring a nitro group amenable to further transformation and a carboxylic acid for coupling reactions, makes it a valuable starting material in medicinal chemistry and drug discovery.[1] The enantiomerically pure (S)-isomer is particularly crucial for the synthesis of complex chiral molecules where stereochemistry dictates biological activity, such as in the development of novel DNA alkylating agents and analogs of antitumor antibiotics like CC-1065 and duocarmycin SA.[1][2]

This document details the prevalent and effective method for synthesizing the (S)-enantiomer, which begins with the readily available and inexpensive chiral starting material, L-phenylalanine.[1][3] This approach preserves the stereochemistry of the starting material, leading to the desired product with very high enantiomeric excess.[3]

Comparative Synthesis Strategies

While other methods exist for the synthesis of 6-nitroindoline-2-carboxylic acid, such as the direct nitration of indoline-2-carboxylic acid, the chiral pool synthesis from L-phenylalanine is the preferred route for obtaining the enantiomerically pure (S)-form.[4][5] The direct nitration approach, while straightforward, yields a racemic mixture and produces isomeric byproducts that necessitate challenging separation procedures.[4]

Data Presentation: Comparison of Synthesis Methods
MethodStarting MaterialKey ReagentsTypical YieldPurity/SelectivityAdvantagesDisadvantages
Chiral Pool Synthesis L-phenylalanineUrea nitrate/H₂SO₄, Base~53% overall[1]>99.5% ee for (S)-enantiomer[3][6]Produces enantiomerically pure product; starts from an inexpensive chiral precursor.[3][4]Multi-step synthesis with a moderate overall yield.[4]
Direct Nitration Indoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄~72% for 6-nitro isomer[4]Predominantly 6-nitro, but forms a mixture with the 5-nitro isomer.[4]Utilizes commercially available starting material; relatively straightforward procedure.[4]Produces isomeric mixtures requiring careful separation; harsh acidic conditions.[4]

Chiral Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine

The enantioselective synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine is a two-step process. The first step involves the nitration of L-phenylalanine to yield 2,4-dinitro-L-phenylalanine. The second step is an intramolecular cyclization of this intermediate to form the desired product.[1][3]

Logical Relationship: Chiral Pool Synthesis Workflow

A L-Phenylalanine B 2,4-Dinitro-L-phenylalanine A->B Nitration (Urea nitrate/H₂SO₄) C (S)-6-Nitroindoline-2-carboxylic acid B->C Intramolecular Nucleophilic Aromatic Substitution cluster_step1 Step 1: Nitration cluster_step2 Step 2: Cyclization A Prepare nitrating mixture (Urea Nitrate in H₂SO₄) C Add nitrating mixture dropwise (0-5 °C) A->C B Dissolve L-phenylalanine in cooled H₂SO₄ (<5 °C) B->C D Stir at room temperature for 3 hours C->D E Quench on crushed ice D->E F Filter and wash precipitate E->F G Dry to yield 2,4-dinitro-L-phenylalanine F->G H Dissolve 2,4-dinitro-L-phenylalanine in dioxane G->H Intermediate I Add base (e.g., NaOH) and heat H->I J Cool and acidify I->J K Filter and wash product J->K L Purify to yield (S)-6-Nitroindoline- 2-carboxylic acid K->L

References

Electrophilic Nitration of Indoline-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of indoline-2-carboxylic acid, a critical transformation in the synthesis of various pharmacologically active compounds. The focus is on providing detailed experimental protocols, quantitative data analysis, and a clear visualization of the synthetic workflow to aid in practical laboratory applications.

Introduction

Indoline-2-carboxylic acid and its derivatives are important building blocks in medicinal chemistry. The introduction of a nitro group onto the indoline scaffold opens up a wide range of synthetic possibilities for further functionalization, making the study of its nitration a key area of interest. The regioselectivity of this reaction is a crucial aspect, with the 6-nitro and 5-nitro isomers being the primary products. Understanding and controlling the reaction conditions to favor the desired isomer is paramount for efficient synthesis.

Synthetic Methodologies

Two principal methods are commonly employed for the synthesis of nitro-indoline-2-carboxylic acid derivatives: direct nitration of indoline-2-carboxylic acid and a chiral pool synthesis route starting from L-phenylalanine. This guide will focus on the direct nitration method.

Direct Electrophilic Nitration

The direct nitration of commercially available indoline-2-carboxylic acid is a straightforward approach that utilizes a mixture of concentrated nitric acid and sulfuric acid.[1] Under these strongly acidic conditions, the nitrogen atom of the indoline ring is protonated, acting as a meta-directing group.[1][2] This directing effect favors the introduction of the nitro group at the C-6 position, making 6-nitroindoline-2-carboxylic acid the major product.[1][3] However, the formation of the 5-nitro isomer as a significant byproduct is also observed.[1][3]

Quantitative Data Summary

The direct nitration of indoline-2-carboxylic acid yields a mixture of isomers. The table below summarizes the reported yields for the primary products.

ProductYieldReference
This compound-2-carboxylic acidup to 72%[2][3]
5-Nitroindoline-2-carboxylic acidByproduct[1][2]

Experimental Protocol: Direct Nitration

The following protocol is adapted from a peer-reviewed synthetic procedure for the preparation of this compound-2-carboxylic acid.[1][3]

Materials
  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (d 1.5 g/cm³)

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure
  • Dissolution: In a flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath, dissolve indoline-2-carboxylic acid (1.0 eq, e.g., 25 g, 153 mmol) in concentrated sulfuric acid (e.g., 200 mL).[1][3]

  • Nitration: While maintaining the temperature between -20 °C and -10 °C, slowly add concentrated nitric acid (1.08 eq, e.g., 6.93 mL, 165 mmol) to the stirred solution.[1][3]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 30 minutes.[1][3]

  • Quenching: Pour the reaction mixture onto crushed ice (e.g., 500 g).[1][3]

  • Byproduct Extraction: Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[1][3] The organic extract containing the 5-nitro isomer can be collected for further isolation if desired.[3]

  • pH Adjustment: Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.[1][3]

  • Product Extraction: Extract the pH-adjusted aqueous phase with ethyl acetate.[1]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield pure this compound-2-carboxylic acid.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the direct nitration of indoline-2-carboxylic acid.

experimental_workflow start Start dissolution Dissolve Indoline-2-carboxylic acid in conc. H₂SO₄ at -5 °C start->dissolution nitration Add conc. HNO₃ (-20 to -10 °C) dissolution->nitration reaction Stir for 30 min (-20 to -10 °C) nitration->reaction quenching Pour into crushed ice reaction->quenching extraction1 Extract with EtOAc (removes 5-nitro isomer) quenching->extraction1 ph_adjustment Adjust aqueous phase pH to 4.5-5.0 with NaOH extraction1->ph_adjustment Aqueous Phase extraction2 Extract with EtOAc ph_adjustment->extraction2 drying Dry (Na₂SO₄), filter, and concentrate extraction2->drying product This compound-2-carboxylic acid drying->product

References

The Chemistry and Application of 6-Nitroindoline Caged Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds are indispensable tools in chemical biology and neuroscience, offering precise spatiotemporal control over the release of bioactive molecules using light.[1] Among the diverse array of photoremovable protecting groups (PPGs), the 6-nitroindoline (6-NI) moiety and its derivatives have emerged as a prominent class for their stability at physiological pH and efficient photorelease capabilities.[1][2] These compounds serve as inert precursors that, upon photolysis, liberate a molecule of interest—such as a neurotransmitter or a signaling molecule—thereby enabling the study of dynamic biological processes with high precision.[2][3]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of this compound caged compounds. It includes detailed experimental protocols and quantitative data to assist researchers in the effective utilization of these powerful photoactivatable probes. While specific data for this compound-2-carboxylic acid is limited, this guide incorporates data from the more extensively studied 7-nitroindoline derivatives, such as 4-Methoxy-7-nitroindolinyl (MNI), to provide a comparative framework.[4]

Physicochemical Properties of Nitroindoline-Based Caged Compounds

The efficacy of a caged compound is defined by several key photochemical parameters. These include its maximum absorption wavelength (λmax), molar extinction coefficient (ε), quantum yield of uncaging (Φu), and two-photon uncaging cross-section (δu). A higher quantum yield indicates a more efficient photorelease for a given number of absorbed photons.[4][5] The two-photon cross-section is a critical parameter for applications requiring deep tissue penetration and reduced phototoxicity.[4][6]

The table below summarizes these properties for various nitroindoline derivatives and other common photolabile protecting groups, allowing for a direct comparison of their performance.[4]

Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Rate (t₁/₂)
Nitroindoline-based
4-Methoxy-7-nitroindolinyl (MNI)Glutamate~350~5,0000.08 - 0.10.06 @ 720 nm< 200 ns
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI)Glutamate~350≥ 12,000≥ 0.50.39 (Active at 900 nm)< 1 µs
5-bromo-7-nitroindolineS-ethylthiocarbamate350----
5-bromo-7-nitroindolineS-ethylthiocarbamate710 (2-photon)----
Other PPGs
p-Hydroxyphenacyl (pHP)Carboxylic Acids~280, ~310~14,000 @ 280 nm0.1 - 0.4Not ReportedFast
7-N,N-diethylaminocoumarin (DECM)Glutamate400-450-0.11-< 3 µs

Note: The performance of a PPG can be influenced by the specific caged molecule and experimental conditions such as solvent and pH. The data presented are representative values from the literature.[4][5]

Synthesis and Experimental Protocols

The synthesis of a this compound caged compound typically involves forming an amide or ester linkage between the this compound-2-carboxylic acid and the bioactive molecule.[1]

General Synthesis of a Caged Compound via Amide Bond Formation

This protocol describes a general method for caging a primary or secondary amine-containing molecule with this compound-2-carboxylic acid.[1]

Materials:

  • This compound-2-carboxylic acid

  • Bioactive molecule with an amine group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., acetonitrile, water for HPLC)[1]

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound-2-carboxylic acid (1 equivalent) in anhydrous DMF or DCM. Add EDC (1.2 equivalents) and optionally NHS or HOBt (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to form the active ester.[1]

  • Coupling Reaction: In a separate flask, dissolve the bioactive molecule (1 equivalent) in anhydrous DMF or DCM. Add a base such as TEA or DIPEA (2-3 equivalents). Slowly add the activated this compound-2-carboxylic acid solution to the bioactive molecule solution.[1][2]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress using thin-layer chromatography (TLC).[2]

  • Work-up and Purification: Once the reaction is complete, filter any solid byproducts. Wash the organic layer with appropriate aqueous solutions (e.g., 1 M HCl, saturated NaHCO₃, brine). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or HPLC.[1][2]

  • Characterization: Confirm the identity and purity of the final caged compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

G General Synthesis Workflow Reactants Reactants: - this compound-2-carboxylic acid - Bioactive Molecule (Amine/Hydroxyl) - Coupling Agents (EDC, NHS) Activation Activation of Carboxylic Acid (Formation of active ester) Reactants->Activation Coupling Coupling Reaction (Formation of amide/ester bond) Activation->Coupling Purification Purification (e.g., HPLC, Column Chromatography) Coupling->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Product Final Caged Compound Characterization->Product

General workflow for the synthesis of caged compounds.

Photolysis (Uncaging) Protocols

The photorelease of the bioactive molecule is achieved by irradiating the caged compound with light of an appropriate wavelength.[2]

General Protocol for Photolysis of a Caged Compound

This protocol outlines the general procedure for the photorelease of the bioactive molecule from its caged form.[1][2]

Materials:

  • Purified caged compound

  • A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)[2]

  • A light source (e.g., mercury arc lamp with filters, UV LED, or a laser for two-photon excitation)[2][5]

  • Quartz cuvette or appropriate sample holder[2]

  • Analytical equipment to detect the released molecule (e.g., HPLC, UV-Vis spectrophotometer, electrophysiology setup)[1][2]

Procedure:

  • Sample Preparation: Prepare a stock solution of the caged compound in a solvent like DMSO. Dilute the stock solution to the desired final concentration in the experimental buffer.[2]

  • Irradiation: Transfer the sample to a quartz cuvette. Expose the sample to light from the chosen source. The wavelength is typically around 350 nm for one-photon excitation of nitroindoline derivatives.[2][5] The duration and intensity of irradiation depend on the quantum yield of the compound.[2]

  • Analysis: Following irradiation, analyze the sample to quantify the amount of released molecule using methods like HPLC, mass spectrometry, or by measuring the biological response.[2]

  • Controls: It is crucial to include control experiments, such as a sample of the caged compound that is not irradiated, to assess any effects of the compound in its inactive form.[2]

G Photolysis Mechanism of N-acyl-nitroindolines Caged N-acyl-6-nitroindoline (Caged Compound) ExcitedState Excited State Intermediate Caged->ExcitedState Absorption Photon Light (hν) Photon->ExcitedState Cleavage Photochemical Cleavage ExcitedState->Cleavage Products Released Bioactive Molecule + Nitrosoindole Byproduct Cleavage->Products

Simplified mechanism of photolysis for N-acyl-nitroindolines.
Protocol for Determination of One-Photon Uncaging Quantum Yield (Φu)

The quantum yield is a measure of the efficiency of photorelease.[4] A common method for its determination is the comparative method using a well-characterized actinometer.[4]

Materials:

  • Caged compound of interest

  • Actinometer with a known quantum yield (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Light source with a monochromator or narrow bandpass filter

  • Quartz cuvettes[4]

Procedure:

  • Prepare Solutions: Prepare optically dilute solutions (Absorbance < 0.1) of the caged compound and the actinometer in a suitable solvent.[4]

  • Irradiation: Irradiate both solutions separately under identical conditions (wavelength, time, light intensity).[4]

  • Monitor Photolysis: Monitor the photoreaction by UV-Vis spectrophotometry by measuring the change in absorbance of the caged compound or the actinometer.[4]

  • Calculate Photon Flux: Use the data from the actinometer to calculate the photon flux of the light source.[4]

  • Calculate Quantum Yield: The quantum yield of the caged compound (Φu_sample) is calculated using the following equation: Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) where 'k' is the rate of the photoreaction and 'F' is the fraction of light absorbed.[4]

G Workflow for Quantum Yield Determination cluster_0 Sample Preparation cluster_1 Experiment cluster_2 Analysis Prep_Sample Prepare dilute solution of caged compound Irradiate_Sample Irradiate caged compound Prep_Sample->Irradiate_Sample Prep_Actinometer Prepare dilute solution of actinometer Irradiate_Actinometer Irradiate actinometer (identical conditions) Prep_Actinometer->Irradiate_Actinometer Monitor_Sample Monitor absorbance change (UV-Vis) Irradiate_Sample->Monitor_Sample Monitor_Actinometer Monitor absorbance change (UV-Vis) Irradiate_Actinometer->Monitor_Actinometer Calc_QY Calculate Quantum Yield (Φu) of caged compound Monitor_Sample->Calc_QY Calc_Flux Calculate photon flux from actinometer data Monitor_Actinometer->Calc_Flux Calc_Flux->Calc_QY

Workflow for determining one-photon uncaging quantum yield.

Applications in Signaling Pathways

Nitroindoline-caged compounds are extensively used to study cellular signaling pathways with high precision.[2] For example, caged glutamate and GABA are used to map neural circuits and investigate synaptic transmission.[2][7]

Glutamate Receptor Signaling

Uncaging glutamate near a synapse allows for the controlled activation of glutamate receptors (e.g., AMPA, NMDA), triggering downstream signaling cascades involved in processes like synaptic plasticity.[4]

G Signaling Pathway Activated by Photoreleased Glutamate Uncaging Photolysis of Caged Glutamate Glutamate Free Glutamate Uncaging->Glutamate Receptor Glutamate Receptor (e.g., NMDA, AMPA) Glutamate->Receptor binds IonChannel Ion Channel Opening (Ca²⁺, Na⁺ influx) Receptor->IonChannel Signaling Downstream Signaling Cascade (e.g., CaMKII activation) IonChannel->Signaling Response Cellular Response (e.g., Synaptic Plasticity, LTP) Signaling->Response

Pathway of glutamate-mediated synaptic transmission.
GABAergic Inhibition

Similarly, photoreleasing GABA, the primary inhibitory neurotransmitter, can be used to study the dynamics of inhibitory circuits and their role in controlling neuronal excitability.[4][8]

G Signaling Pathway for GABA-Mediated Inhibition Uncaging Photolysis of Caged GABA GABA Free GABA Uncaging->GABA Receptor GABA-A Receptor GABA->Receptor binds IonChannel Cl⁻ Channel Opening (Cl⁻ influx) Receptor->IonChannel Hyperpolarization Membrane Hyperpolarization IonChannel->Hyperpolarization Response Neuronal Inhibition Hyperpolarization->Response

Signaling pathway for GABA-mediated neuronal inhibition.

Conclusion

Caged compounds based on the this compound scaffold and its derivatives are powerful tools for the precise optical control of biological processes.[1] Their favorable physicochemical properties, including stability and efficient photorelease, make them suitable for a wide range of applications in neuroscience and cell biology.[1][2] While the 7-nitroindoline derivatives are currently better characterized, the foundational principles and protocols presented in this guide provide a solid framework for researchers to synthesize and utilize these photoactivatable probes in their own experimental systems.[4] Careful consideration of the specific photochemical properties and potential off-target effects is crucial for the successful design and interpretation of experiments using these compounds.[7]

References

The Photochemistry of Nitroindoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nitroindoline derivatives have emerged as a prominent class of photoremovable protecting groups, or "caged" compounds, offering precise spatiotemporal control over the release of bioactive molecules. This capability is of paramount importance in fields ranging from neuroscience to targeted drug delivery. Upon irradiation with light, typically in the near-UV or visible range, these compounds undergo a rapid photolysis reaction, liberating the caged molecule and a relatively benign byproduct. The 7-nitroindoline core is a common scaffold, prized for its favorable photochemical properties, including hydrolytic stability at physiological pH and efficient photorelease. This guide provides a comprehensive overview of the photochemistry of nitroindoline derivatives, including their mechanism of action, key quantitative data, detailed experimental protocols, and applications in biological systems.

Mechanism of Photolysis

The photolysis of N-acyl-7-nitroindoline derivatives proceeds through a well-studied mechanism initiated by the absorption of a photon. This process leads to the formation of a transient nitronic anhydride intermediate, which subsequently undergoes hydrolysis to release the caged carboxylic acid and a 7-nitrosoindole byproduct.[1] The key steps involve an intramolecular transfer of the acyl group from the indoline nitrogen to one of the oxygen atoms of the nitro group.[1] This mechanism allows for the rapid release of the bioactive molecule, often on a sub-microsecond timescale, a critical feature for studying fast biological processes.[1]

Photolysis_Mechanism Nitroindoline N-Acyl-7-Nitroindoline Derivative ExcitedState Excited State Nitroindoline->ExcitedState hν (Photon Absorption) NitronicAnhydride Nitronic Anhydride Intermediate ExcitedState->NitronicAnhydride Intramolecular Acyl Transfer Hydrolysis Hydrolysis (H₂O) NitronicAnhydride->Hydrolysis Products Released Bioactive Molecule + 7-Nitrosoindole Byproduct Hydrolysis->Products

Photolysis mechanism of N-acyl-7-nitroindoline derivatives.

Quantitative Photochemical Data

The efficiency and utility of a nitroindoline-based caged compound are determined by several key photochemical parameters. These include the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε), the quantum yield of photolysis (Φu), and the two-photon uncaging cross-section (δu). A selection of these parameters for commonly used nitroindoline derivatives is presented in the table below. It is important to note that these values can be influenced by the specific molecule being caged and the experimental conditions, such as solvent and pH.

Caged Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Reference
MNI-caged-L-glutamate ~350~5,0000.08 - 0.10.06 @ 720 nm[2]
CDNI-caged-L-glutamate ~350Not specified≥ 0.5Not specified[3][4]
DEAC450-caged-GABA ~450Not specified0.39Effective at 900 nm[5][6]

Note: MNI = 4-Methoxy-7-nitroindolinyl; CDNI = 4-Carboxymethoxy-5,7-dinitroindolinyl; DEAC450 = 7-diethylaminocoumarin with a vinyl acrylate substituent at the 3-position. GM = Goeppert-Mayer units.

Experimental Protocols

Accurate and reproducible experimental design is crucial for the successful application of nitroindoline derivatives. Below are detailed protocols for the synthesis of a common caged compound and the determination of its photolysis quantum yield.

Synthesis of MNI-caged-L-glutamate

This protocol outlines a general procedure for the synthesis of 4-Methoxy-7-nitroindolinyl (MNI)-caged L-glutamate.

Materials:

  • 4-Methoxy-7-nitroindoline

  • L-glutamic acid protected at the α-carboxyl and amino groups

  • Coupling agents (e.g., DCC, NHS)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) for deprotection

  • HPLC for purification

Workflow:

Synthesis_Workflow start Start step1 Activate Carboxyl Group of MNI start->step1 step2 Couple Activated MNI to Protected Glutamate step1->step2 step3 Purify the Caged-Protected Glutamate step2->step3 step4 Deprotect the Glutamate Moiety step3->step4 step5 Purify the Final MNI-caged-L-glutamate step4->step5 end End step5->end

General workflow for the synthesis of MNI-caged-L-glutamate.

Procedure:

  • Activation of MNI: Dissolve 4-Methoxy-7-nitroindoline in an anhydrous solvent (e.g., DMF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) and stir at room temperature to form the activated NHS ester.

  • Coupling Reaction: In a separate flask, dissolve the protected L-glutamic acid in an anhydrous solvent and add a base such as triethylamine (TEA). Slowly add the activated MNI solution to the protected glutamate solution and stir overnight at room temperature.

  • Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Once complete, filter the reaction mixture to remove byproducts (e.g., dicyclohexylurea if DCC was used). Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified, protected MNI-caged-glutamate in a suitable solvent and add trifluoroacetic acid (TFA) to remove the protecting groups from the glutamate moiety.

  • Final Purification: Purify the final MNI-caged-L-glutamate product by reverse-phase high-performance liquid chromatography (HPLC). Lyophilize the pure fractions to obtain the final product as a solid.

Determination of Photolysis Quantum Yield

The quantum yield (Φu) of photolysis is a measure of the efficiency of the uncaging reaction. It is determined by comparing the rate of photolysis of the caged compound to that of a well-characterized chemical actinometer under identical irradiation conditions.

Materials:

  • Nitroindoline-caged compound

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Monochromatic light source (e.g., laser or lamp with a monochromator)

  • Quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare optically dilute solutions of both the caged compound and the actinometer in the same solvent. The absorbance of both solutions at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.

  • Irradiation: Irradiate the solutions of the caged compound and the actinometer separately under identical conditions (i.e., same light source, wavelength, intensity, and irradiation time).

  • Monitor Photolysis: Monitor the progress of the photoreaction by recording the UV-Vis absorption spectra at various time points. For the caged compound, this can be the decrease in absorbance of the starting material or the increase in absorbance of the nitrosoindole byproduct. For the actinometer, measure the change in absorbance corresponding to its known photochemical reaction.

  • Calculate Photon Flux: Use the data from the actinometer to calculate the photon flux of the light source, based on the known quantum yield of the actinometer.

  • Calculate Quantum Yield: The quantum yield of the caged compound (Φu) is then calculated using the following equation:

    Φu (sample) = (ΔA_sample / ε_sample) / (ΔA_actinometer / (Φ_actinometer * ε_actinometer))

    where ΔA is the change in absorbance, ε is the molar extinction coefficient, and Φ is the quantum yield.

Applications in Biological Systems: Probing Glutamate Receptor Signaling

A primary application of nitroindoline-caged compounds is the controlled release of neurotransmitters to study neuronal signaling pathways. For instance, MNI-caged-glutamate can be used to precisely activate glutamate receptors on a specific neuron or even a single dendritic spine, allowing researchers to investigate synaptic function with high spatial and temporal resolution.

Upon photolytic release, glutamate binds to its receptors (e.g., AMPA and NMDA receptors), leading to the opening of ion channels, depolarization of the neuronal membrane, and the initiation of downstream signaling cascades.

Glutamate_Signaling cluster_photolysis Photolysis cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MNI_Glu MNI-caged-Glutamate Glutamate Glutamate MNI_Glu->Glutamate Uncaging Light Light (hν) Glutamate_Receptor Glutamate Receptor (AMPA/NMDA) Glutamate->Glutamate_Receptor Binding Ion_Channel Ion Channel Opening Glutamate_Receptor->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Signaling_Cascade Downstream Signaling Depolarization->Signaling_Cascade

Signaling pathway initiated by photoreleased glutamate.

Conclusion

Nitroindoline derivatives represent a powerful and versatile class of photoremovable protecting groups with significant applications in chemical biology, neuroscience, and drug development. Their favorable photochemical properties, including rapid and efficient photorelease, make them invaluable tools for the precise control of biological processes. This guide has provided a technical overview of their photochemistry, including the underlying mechanism, key quantitative data for prominent derivatives, and detailed experimental protocols for their synthesis and characterization. As research in this area continues, the development of new nitroindoline-based caged compounds with improved properties, such as longer wavelength absorption and higher two-photon cross-sections, will further expand their utility in elucidating complex biological phenomena and advancing therapeutic strategies.

References

6-Nitroindoline Derivatives: Versatile Precursors for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a "privileged structure" in medicinal chemistry, frequently forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.[1] The strategic incorporation of a nitro group at the 6-position of the indoline ring significantly modulates the molecule's electronic properties, influencing its reactivity and potential for biological interactions.[1] 6-Nitroindoline derivatives, particularly this compound-2-carboxylic acid, have emerged as valuable and versatile precursors in the synthesis of a variety of biologically significant molecules.[2] Their utility stems from the presence of key functional groups: the nitro group, which can be readily reduced to an amine for further coupling reactions, and often a carboxylic acid, providing a convenient handle for amide bond formation. This technical guide provides a comprehensive overview of the synthesis, key transformations, and biological applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Synthetic Pathways to this compound Derivatives

The efficient and stereoselective synthesis of this compound derivatives is a critical first step in their journey towards becoming pharmacologically active compounds.[3] The primary strategies involve the direct nitration of a pre-existing indoline core or a chiral pool approach starting from an amino acid.[3]

Synthesis of this compound-2-carboxylic Acid

Two principal methods for the synthesis of this compound-2-carboxylic acid are summarized below.

Synthesis_Pathways cluster_0 Direct Nitration cluster_1 Chiral Synthesis Indoline-2-carboxylic acid Indoline-2-carboxylic acid This compound-2-carboxylic acid_1 This compound- 2-carboxylic acid Indoline-2-carboxylic acid->this compound-2-carboxylic acid_1 HNO₃, H₂SO₄ L-Phenylalanine L-Phenylalanine Dinitrophenylalanine 2,4-Dinitro- L-phenylalanine L-Phenylalanine->Dinitrophenylalanine Nitration S-6-Nitroindoline-2-carboxylic acid (S)-6-Nitroindoline- 2-carboxylic acid Dinitrophenylalanine->S-6-Nitroindoline-2-carboxylic acid Intramolecular Cyclization

Table 1: Comparison of Synthetic Methods for this compound-2-carboxylic Acid

MethodStarting MaterialKey ReagentsYieldKey AdvantagesLimitationsReference
Direct NitrationIndoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄~72% for 6-nitro isomerUtilizes commercially available starting material; relatively straightforward.Produces isomeric mixtures requiring separation; harsh acidic conditions.[3]
Chiral SynthesisL-PhenylalanineUrea nitrate/H₂SO₄, Bromine~53% overallHigh enantiomeric excess (>99.5% ee) for the (S)-enantiomer.Multi-step synthesis with a moderate overall yield.[3]
Experimental Protocols

Protocol 1: Direct Nitration of Indoline-2-carboxylic Acid [3]

  • Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at -5 °C.

  • Slowly add concentrated nitric acid to the stirred solution, maintaining the temperature between -20 °C and -10 °C.

  • After stirring for 30 minutes, pour the reaction mixture into crushed ice.

  • Extract the mixture with ethyl acetate to separate the 5-nitroindoline-2-carboxylic acid isomer.

  • Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate to obtain pure this compound-2-carboxylic acid.

Protocol 2: Chiral Synthesis from L-Phenylalanine [2][3]

  • Nitration: React L-phenylalanine with a nitrating agent such as urea nitrate in sulfuric acid to yield 2,4-dinitro-L-phenylalanine.

  • Intramolecular Cyclization: Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent and add a base to facilitate intramolecular nucleophilic aromatic substitution, forming the indoline ring and yielding (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric purity.

Key Transformations of this compound Derivatives

The synthetic utility of this compound derivatives lies in their ability to be transformed into other key intermediates, primarily through the reduction of the nitro group to an amine or dehydrogenation to an indole.

Transformations 6-Nitroindoline_Derivative This compound Derivative 6-Aminoindoline_Derivative 6-Aminoindoline Derivative 6-Nitroindoline_Derivative->6-Aminoindoline_Derivative Reduction (e.g., Pd/C, H₂ or SnCl₂) 6-Nitroindole_Derivative 6-Nitroindole Derivative 6-Nitroindoline_Derivative->6-Nitroindole_Derivative Dehydrogenation (e.g., DDQ) Biologically_Active_Molecules_1 Biologically Active Molecules (e.g., Antitumor Agents) 6-Aminoindoline_Derivative->Biologically_Active_Molecules_1 Coupling Reactions Biologically_Active_Molecules_2 Biologically Active Molecules (e.g., Enzyme Inhibitors) 6-Nitroindole_Derivative->Biologically_Active_Molecules_2 Further Functionalization

Reduction to 6-Aminoindoline Derivatives

The reduction of the nitro group to an amine is a pivotal step, as the resulting 6-aminoindoline is a key building block for complex, biologically active molecules, including analogs of the potent CC-1065 and duocarmycin families of antitumor antibiotics.[4]

Protocol 3: Catalytic Hydrogenation of this compound-2-carboxylic Acid [5]

  • Dissolve this compound-2-carboxylic acid in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% palladium on charcoal (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 6-aminoindoline-2-carboxylic acid. Note: Other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be used.[5]

Dehydrogenation to 6-Nitroindole Derivatives

This compound-2-carboxylic acid can serve as a direct precursor to 6-nitroindole derivatives through an oxidation (dehydrogenation) step.[5] These indole derivatives are important intermediates for various biologically active compounds, including enzyme inhibitors.[5][6]

Protocol 4: Dehydrogenation using DDQ [1][5]

  • First, esterify the carboxylic acid of this compound-2-carboxylic acid (e.g., using methanol and a strong acid catalyst) to form the methyl ester.

  • Dissolve the methyl this compound-2-carboxylate in a suitable solvent like toluene or dioxane.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.

  • Heat the reaction mixture at reflux for several hours.

  • After completion, cool the mixture and filter to remove the precipitated hydroquinone.

  • Purify the filtrate to obtain methyl 6-nitroindole-2-carboxylate.

Biological Applications of Molecules Derived from this compound

While direct studies on the biological activity of this compound itself are limited, its derivatives have shown significant promise in several therapeutic areas.[7][8] The nitro group can act as a key pharmacophore or be a precursor to the crucial amino group.[2][8]

Antitumor Agents

The primary application of (S)-6-nitroindoline-2-carboxylic acid is in the synthesis of analogs of the natural products CC-1065 and duocarmycin SA, which are known for their exceptional cytotoxicity against cancer cell lines.[4] The general strategy involves coupling the 6-aminoindoline-derived DNA binding unit with a synthetically prepared alkylating unit, such as cyclopropylpyrroloindole (CPI).[4] These compounds function by binding to the minor groove of DNA and subsequently alkylating adenine bases, leading to cell death.[4]

Antitumor_Mechanism Drug_Analog CC-1065/Duocarmycin Analog DNA_Minor_Groove DNA Minor Groove Drug_Analog->DNA_Minor_Groove Binds to Alkylation Adenine Alkylation DNA_Minor_Groove->Alkylation Facilitates Cell_Death Cancer Cell Death Alkylation->Cell_Death Leads to

Antimicrobial Agents

The indole and nitro-aromatic scaffolds are present in numerous biologically active antimicrobial compounds.[1][8] While specific data for this compound derivatives is scarce, related structures such as nitro-substituted quinolone carboxylic acids have been evaluated for their potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[2] These compounds often target essential bacterial enzymes like DNA gyrase.[2]

Table 2: Antimycobacterial Activity of 6-Nitroquinolone-3-carboxylic Acid Derivatives [2]

CompoundMIC against M. tuberculosis H37Rv (µM)MIC against MDR-TB (µM)
8c0.080.16
MIC: Minimum Inhibitory Concentration; MDR-TB: Multi-Drug-Resistant Tuberculosis.

Protocol 5: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity [2]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase and dilute to the appropriate concentration. Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37 °C for a specified period.

  • Detection: Add a resazurin-based indicator solution to each well and re-incubate. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change.

Enzyme Inhibition

Derivatives of nitro-substituted indoles have been identified as inhibitors of various enzymes, making them attractive for treating a range of diseases.

  • Fructose-1,6-bisphosphatase (FBPase) Inhibitors: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of FBPase, a key regulatory enzyme in gluconeogenesis.[2] Inhibition of FBPase is a potential therapeutic strategy for managing type 2 diabetes.[2]

  • HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives are known to be potent inhibitors of HIV-1 integrase.[6] The mechanism is believed to involve the chelation of two magnesium ions in the enzyme's active site, which prevents the strand transfer step in viral DNA integration.[6]

Protocol 6: General In Vitro Enzyme Inhibition Assay [7]

  • Reagent Preparation: Prepare the target enzyme and its specific substrate at desired concentrations in a suitable buffer. Dissolve the test compounds (e.g., this compound derivatives) in a solvent like DMSO to create a stock solution, then perform serial dilutions.

  • Assay Reaction: In a microplate, combine the enzyme, substrate, and various concentrations of the test compound.

  • Incubation and Detection: Incubate the reaction at a specific temperature for a set period. Measure the enzyme activity using an appropriate detection method (e.g., spectrophotometry, fluorescence).

  • Data Analysis: Quantify the inhibitory effect of the compound on enzyme activity. Generate dose-response curves to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound derivatives have firmly established their role as valuable precursors in the synthesis of complex and potent biologically active molecules. Their synthetic accessibility, coupled with the versatile chemistry of the nitro group and the privileged nature of the indoline scaffold, provides a robust platform for drug discovery. The successful development of antitumor agents, antimicrobials, and enzyme inhibitors from this core structure underscores its significance. Future research focusing on the systematic biological evaluation of a wider array of this compound derivatives and the exploration of novel synthetic methodologies will undoubtedly continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: 6-Nitroindoline for Photolabile Protection of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools in chemical biology, neuroscience, and drug development for exerting precise spatiotemporal control over the activity of bioactive molecules.[1] By covalently attaching a light-sensitive moiety to a molecule, its biological activity is temporarily masked. Upon irradiation with a specific wavelength of light, the PPG is cleaved, releasing the active molecule in a controlled manner.[1] This "uncaging" process allows for the investigation of complex biological processes with high precision.[2]

Among the various classes of PPGs, nitroindoline-based compounds have emerged as effective cages for carboxylic acids, offering rapid release kinetics and stability at physiological pH.[3][4] While the 7-nitroindoline scaffold is more extensively documented, 6-nitroindoline-2-carboxylic acid presents a valuable alternative for similar applications, operating under analogous chemical principles.[5] These application notes provide a comprehensive overview of the use of this compound for the photolabile protection of carboxylic acids, including detailed protocols for synthesis and photolysis.

A significant consideration when using nitroaromatic PPGs, including the this compound moiety, is the formation of nitroso compounds as byproducts upon photolysis in aqueous solutions.[3] These byproducts can absorb light at the uncaging wavelength, leading to an "inner filter" effect, and may also exhibit biological activity.[3]

Mechanism of Photodegradation

The photolytic cleavage of N-acyl-nitroindolines is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular redox reaction, where an oxygen atom from the nitro group is transferred to the benzylic position. This cascade ultimately leads to the cleavage of the amide bond, releasing the free carboxylic acid and a nitrosoindole byproduct.[5]

Physicochemical and Photolytic Properties

The efficiency of a photolabile protecting group is determined by key photochemical parameters. While specific data for this compound-2-carboxylic acid is limited, the properties of the closely related and widely studied 7-nitroindoline derivatives provide a strong basis for comparison.[6]

Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Rate (t₁/₂)Reference
4-Methoxy-7-nitroindolinyl (MNI)Glutamate~350~5,0000.08 - 0.10.06 @ 720 nm< 200 ns[6]
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI)Glutamate~350Not Specified≥ 0.5Not Specified< 1 µs[3]
7-N,N-diethylaminocoumarin (DECM)Glutamate400-450Not Specified0.11Not Specified< 3 µs[3]
p-Hydroxyphenacyl (pHP)Carboxylic Acids~300-350~14,000 @ 280 nm0.1 - 0.4Not ReportedVery Fast[3][6]

Experimental Protocols

Protocol 1: Synthesis of this compound-2-carboxylic Acid

A common method for synthesizing this compound-2-carboxylic acid is through the direct electrophilic nitration of indoline-2-carboxylic acid.[7]

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.[7]

  • Slowly add concentrated nitric acid (1.08 eq) while maintaining the temperature between -20 °C and -10 °C.[7]

  • Stir the reaction mixture for 30 minutes at this temperature.[7]

  • Pour the reaction mixture into crushed ice.[7]

  • Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[7]

  • Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.[7]

  • Extract the pH-adjusted aqueous phase with ethyl acetate.[7]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound-2-carboxylic acid.[7]

Protocol 2: Protection (Caging) of a Carboxylic Acid

This protocol outlines the general procedure for the esterification of a carboxylic acid with a protected this compound derivative.

Materials:

  • Target molecule containing a carboxylic acid group

  • This compound-2-carboxylic acid

  • Protecting group for the indoline nitrogen (e.g., Boc anhydride)

  • Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))[3]

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA))[3]

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))[3]

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC))[3]

Procedure:

  • Protection of the Indoline Nitrogen: Protect the nitrogen of this compound-2-carboxylic acid (e.g., with a Boc group) to prevent side reactions.[3]

  • Activation of the Carboxyl Group: Activate the carboxylic acid of the protected this compound using standard coupling reagents like DCC and NHS.[3]

  • Coupling Reaction: React the activated this compound with the target molecule containing the carboxylic acid to be caged.[3]

  • Deprotection of the Indoline Nitrogen: Remove the protecting group on the indoline nitrogen under appropriate conditions (e.g., TFA for a Boc group).[3]

  • Purification: Purify the final caged compound using a suitable method such as HPLC.[3]

Protocol 3: Photolytic Cleavage (Uncaging) of a this compound-Caged Carboxylic Acid

This protocol provides a general method for the photolytic release of a carboxylic acid from its this compound-caged precursor.

Materials:

  • This compound-caged compound

  • Aqueous buffer (pH-adjusted to experimental needs)[3]

  • UV light source (e.g., Rayonet photoreactor with 350 nm lamps, laser system)[3][8]

  • Quartz cuvette or appropriate sample holder[3]

  • Analytical instruments (e.g., HPLC, UV-Vis spectrophotometer, Mass Spectrometer)[3]

Procedure:

  • Sample Preparation: Prepare a solution of the this compound-caged compound in the desired aqueous buffer. The concentration should be optimized based on the extinction coefficient of the caged compound at the irradiation wavelength.[3]

  • Irradiation: Irradiate the sample solution with a suitable UV light source (typically around 350 nm for one-photon excitation).[9] The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired amount of released molecule.[9]

  • Analysis: Following irradiation, analyze the sample to quantify the amount of released carboxylic acid. This can be achieved by various methods, such as HPLC with UV or fluorescence detection, mass spectrometry, or by measuring the biological response elicited by the released molecule.[9]

  • Controls: It is crucial to include control experiments, such as a sample of the caged compound that is not irradiated, and a sample of the expected photolysis byproduct to assess any potential biological activity.[9]

Visualizations

G Workflow for Synthesis of a this compound-Caged Carboxylic Acid start Start protect Protect Amine of This compound-2-carboxylic acid start->protect activate Activate Carboxyl Group (e.g., with DCC/NHS) protect->activate couple Couple with Target Carboxylic Acid activate->couple deprotect Deprotect Amine couple->deprotect purify Purify Caged Compound (e.g., HPLC) deprotect->purify end End purify->end

Caption: A general workflow for the synthesis of a this compound-caged carboxylic acid.

G Experimental Workflow for Photodeprotection start Start prepare Prepare Solution of Caged Compound start->prepare irradiate Irradiate with UV Light (e.g., 350 nm) prepare->irradiate analyze Analyze Sample (HPLC, MS, Bioassay) irradiate->analyze end End analyze->end

Caption: A typical experimental workflow for the photodeprotection of a caged compound.

G Signaling Pathway Activated by a Photoreleased Agonist caged_agonist Caged Agonist (e.g., Caged Glutamate) agonist Active Agonist caged_agonist->agonist uv_light UV Light uv_light->caged_agonist Photolysis receptor Receptor (e.g., GPCR) agonist->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A simplified diagram of a signaling pathway activated by a photoreleased agonist.

Conclusion

This compound-2-carboxylic acid and its derivatives are valuable tools for the photolabile protection of carboxylic acids, enabling precise control over the release of bioactive molecules. While researchers should be mindful of the potential for byproduct formation, the rapid release kinetics and synthetic accessibility of these compounds make them well-suited for a variety of applications in biological research and drug development. For applications requiring higher quantum efficiency or excitation with visible light, alternative photolabile protecting groups may be more advantageous.[3] Careful consideration of the photochemical properties and experimental requirements is essential for the successful implementation of this technology.

References

Protocol for Photolytic Cleavage of 6-Nitroindoline-Caged Compounds: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Nitroindoline-based photoremovable protecting groups (PPGs), commonly known as "caged" compounds, are powerful tools in chemical biology, neuroscience, and drug development.[1] These molecules allow for the precise spatiotemporal control over the release of bioactive molecules upon irradiation with light, typically in the UV-A or near-visible range.[1] The this compound core provides the necessary photosensitivity, enabling the cleavage of a covalent bond and the liberation of an active molecule, such as a neurotransmitter or a signaling molecule, along with a non-interfering byproduct.[1] This technology is invaluable for studying complex biological processes with high precision.

This application note provides detailed protocols for the photolytic cleavage of this compound-caged compounds, quantitative data on their photolytic properties, and visualizations of the underlying mechanisms and experimental workflows.

Physicochemical and Photolytic Properties

The efficiency of photolysis for nitroindoline derivatives is determined by several key parameters, including the wavelength of maximum absorption (λmax), molar extinction coefficient (ε), and quantum yield (Φu). The quantum yield represents the efficiency of photorelease upon the absorption of a photon. A higher quantum yield indicates that fewer photons are required to release a given amount of the caged molecule.

Caged Compound ClassCaged Molecule/Leaving Groupλmax (nm)ε (M⁻¹cm⁻¹)Φu (Quantum Yield)Two-Photon Wavelength (nm)Reference
This compound Carboxylic Acids~350Not SpecifiedEstimated similar to mono-nitroindoline derivativesNot Specified[2]
MNI Glutamate3304,3000.085720[3]
CDNI Glutamate3504,3000.05720[3]
5-bromo-7-nitroindoline S-ethylthiocarbamate350--710[1]

Note: MNI (4-methoxy-7-nitroindolinyl) and CDNI are derivatives of 7-nitroindoline, which exhibit similar photochemical behavior to this compound derivatives. The data for the thiocarbamate derivative illustrates the versatility of the nitroindoline scaffold.

Experimental Protocols

Protocol 1: General Procedure for One-Photon Photolysis of a Caged Compound

This protocol outlines a general method for the photolytic release of a bioactive molecule from a this compound-caged compound and its subsequent analysis.

Materials:

  • This compound-caged compound (e.g., caged glutamate)

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Suitable solvent for stock solution (e.g., DMSO)

  • UV light source (e.g., mercury arc lamp with appropriate filters, or a UV LED operating around 350 nm)[1][2]

  • Quartz cuvette

  • Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, mass spectrometer)[2]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the caged compound in a suitable solvent like DMSO.[1]

    • Dilute the stock solution in the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is minimal to avoid interference with the biological system.[1]

    • For quantitative analysis, the concentration should be optimized based on the extinction coefficient of the caged compound at the irradiation wavelength, aiming for an optical density (OD) of approximately 0.2.[3]

  • Irradiation:

    • Transfer the sample solution to a quartz cuvette.[1]

    • Irradiate the sample with a UV light source at a wavelength close to the λmax of the caged compound (typically around 350 nm for one-photon excitation).[1]

    • The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired amount of released molecule.[1] It is crucial to calibrate the light source to determine the photon flux.

  • Analysis:

    • Following irradiation, analyze the sample to quantify the amount of the released molecule.

    • This can be achieved by various methods, such as HPLC with UV or fluorescence detection, mass spectrometry, or by measuring the biological response elicited by the released molecule.[1]

  • Controls:

    • It is essential to include control experiments.[1] This includes a sample of the caged compound that is not irradiated to check for spontaneous release and a sample containing the expected photolysis byproduct to assess any potential biological activity.[1]

Protocol 2: Determination of Photolysis Quantum Yield (Φu)

This protocol describes a general method for determining the quantum yield of uncaging for a this compound-caged compound using a chemical actinometer.

Materials:

  • Caged compound of interest

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., azobenzene)[3]

  • Monochromatic light source (e.g., laser or LED with a narrow bandwidth)[3]

  • UV-Vis spectrophotometer or HPLC system

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the caged compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) with a concentration adjusted to have an optical density (OD) of approximately 0.2 at the irradiation wavelength.[3]

    • Prepare a solution of the chemical actinometer with a similar OD at the same wavelength.[3]

  • Actinometry:

    • The actinometer solution will be used to measure the photon flux of the light source.[3]

  • Irradiation:

    • Irradiate aliquots of both the sample and actinometer solutions with the monochromatic light source for specific time intervals.[3]

    • Ensure identical sample geometry and light exposure for both solutions.[3]

  • Analysis:

    • After each irradiation interval, analyze the solutions using HPLC or UV-Vis spectrophotometry to determine the concentration of the photolyzed product.[3]

  • Calculation:

    • The quantum yield (Φu) is calculated by comparing the number of molecules of the caged compound that reacted to the number of photons absorbed by the solution.

    • The photon flux is determined from the actinometry experiment.

    • Plot the number of moles of photolyzed product against the number of photons absorbed; the slope of this line gives the quantum yield.[3]

Visualizations

Photolytic Cleavage Mechanism of this compound Caged Compounds

photolysis_mechanism Caged This compound-Caged Compound Excited Excited State Caged->Excited Light (hν) ~350 nm Cleavage Bond Cleavage Excited->Cleavage Photochemical Reaction Released Released Bioactive Molecule Cleavage->Released Byproduct Nitroso Byproduct Cleavage->Byproduct

Caption: Mechanism of photolytic cleavage.

General Experimental Workflow for a Photolysis Experiment

experimental_workflow start Start prep Prepare Solution of Caged Compound start->prep irradiate Irradiate with UV Light (e.g., 350 nm) prep->irradiate monitor Monitor Deprotection (e.g., HPLC, UV-Vis) irradiate->monitor analyze Analyze Released Substrate and Byproducts monitor->analyze end End analyze->end

Caption: A general workflow for a photolysis experiment.

Simplified Signaling Pathway Activated by Photoreleased Glutamate

signaling_pathway Uncaging Photorelease of Glutamate Receptor Glutamate Receptor (e.g., AMPA, NMDA) Uncaging->Receptor Binding IonChannel Ion Channel Opening Receptor->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) Signal Downstream Signaling Depolarization->Signal

Caption: Signaling pathway activated by photoreleased glutamate.

Conclusion

The use of this compound-caged compounds offers a robust method for the light-induced release of bioactive molecules. The protocols and data presented here provide a framework for researchers to effectively design and execute photolysis experiments. Careful consideration of the photochemical properties of the specific caged compound and appropriate experimental controls are crucial for obtaining reliable and reproducible results. While powerful, researchers should be aware of potential limitations, such as the formation of photobyproducts that might exhibit biological activity or interfere with the photolysis process.[2]

References

Application of 6-Nitroindoline Derivatives in Neuroscience Research for Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Nitroindoline Caged Compounds

In the intricate landscape of neuroscience research, the ability to control neurotransmitter release with high spatiotemporal precision is paramount for dissecting neural circuits and understanding synaptic function. "Caged" compounds are powerful tools that fulfill this need. These are biologically active molecules, such as neurotransmitters, rendered temporarily inert by a photolabile protecting group, or "cage." Upon illumination with a specific wavelength of light, the cage is cleaved, rapidly releasing the active molecule.

Among the various caging groups, this compound and its derivatives have emerged as a preferred choice in neuroscience due to their favorable chemical and photophysical properties.[1] These compounds, particularly when caging the principal excitatory neurotransmitter glutamate and the primary inhibitory neurotransmitter GABA, offer high hydrolytic stability at physiological pH and efficient, rapid photorelease.[2] This allows for precise, localized "uncaging" of neurotransmitters to activate their cognate receptors on neurons, mimicking synaptic transmission.

This document provides detailed application notes and protocols for the use of this compound-based caged compounds in neuroscience research, with a focus on derivatives like 4-methoxy-7-nitroindolinyl-glutamate (MNI-Glu), 4-methoxy-5,7-dinitroindolinyl-glutamate (DNI-Glu), and 4-carboxymethoxy-5,7-dinitroindolinyl-glutamate (CDNI-Glu).

Key this compound Derivatives and Their Properties

Several derivatives of this compound have been developed to optimize the efficiency of neurotransmitter uncaging, particularly for two-photon excitation microscopy, which allows for deeper tissue penetration and higher spatial resolution. The choice of the caged compound often depends on the specific experimental requirements, such as the desired quantum yield, two-photon cross-section, and excitation wavelength.

Data Presentation: Photochemical Properties of Nitroindoline-Caged Glutamate Derivatives
CompoundAbbreviationQuantum Yield (Φ)Two-Photon Cross-Section (δ) (GM)Optimal 1-Photon λ (nm)Optimal 2-Photon λ (nm)Key Features & Considerations
4-Methoxy-7-nitroindolinyl-glutamateMNI-Glu0.065-0.085[3]0.06 at 730 nm[3]~350720-730Widely used, well-characterized. Can exhibit off-target antagonism of GABA-A receptors at high concentrations.[4][5]
4-Methoxy-5,7-dinitroindolinyl-glutamateDNI-Glu~0.5[3]~5-6 times more effective than MNI-Glu[3]~360~720High quantum yield, leading to greater efficiency than MNI-Glu.[2]
4-Carboxymethoxy-5,7-dinitroindolinyl-glutamateCDNI-Glu~0.5[1]~5 times more effective than MNI-Glu[3]~350~720High quantum yield and improved water solubility.[1][6]

GM = Goeppert-Mayer units. Data compiled from multiple sources.[1][2][3][4][5][6]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Caged Neurotransmitter

This protocol outlines a generalized procedure for the synthesis of a this compound caged neurotransmitter, such as MNI-glutamate. Specific reaction conditions and purification methods may need to be optimized for different derivatives.

Materials:

  • This compound derivative (e.g., 4-methoxy-7-nitroindoline)

  • Neurotransmitter (e.g., L-glutamic acid) with appropriate protecting groups

  • Coupling agents (e.g., EDC, HOBt)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Base (e.g., DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of the Caging Group: Dissolve the this compound derivative in an anhydrous solvent. Add the coupling agents to activate the carboxylic acid group of the caging molecule.

  • Coupling Reaction: In a separate flask, dissolve the protected neurotransmitter and a base in an anhydrous solvent. Slowly add the activated caging group solution to the neurotransmitter solution.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up. Purify the crude product using column chromatography or preparative HPLC.

  • Deprotection: Remove the protecting groups from the neurotransmitter moiety under appropriate conditions.

  • Final Purification and Characterization: Purify the final caged compound by HPLC and confirm its identity and purity using NMR and mass spectrometry.

G cluster_synthesis Synthesis Workflow Activation Activation of This compound Derivative Coupling Coupling with Protected Neurotransmitter Activation->Coupling Purification1 Initial Purification Coupling->Purification1 Deprotection Removal of Protecting Groups Purification1->Deprotection Purification2 Final HPLC Purification Deprotection->Purification2

General workflow for the synthesis of a caged neurotransmitter.
Protocol 2: Two-Photon Uncaging of Glutamate in Acute Brain Slices

This protocol describes the use of a this compound caged glutamate derivative for two-photon uncaging to stimulate individual dendritic spines on a neuron in an acute brain slice, a common technique for studying synaptic plasticity.[7][8]

Materials:

  • Acute brain slices (e.g., hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound caged glutamate (e.g., 2.5-10 mM MNI-Glu or 1-5 mM CDNI-Glu)

  • Two-photon microscope with a Ti:Sapphire laser tuned to the appropriate wavelength (e.g., 720 nm)

  • Electrophysiology setup for whole-cell patch-clamp recording

  • Fluorescent dye (e.g., Alexa Fluor 594) in the intracellular solution to visualize neuronal morphology

Procedure:

  • Slice Preparation: Prepare acute brain slices from the desired brain region and maintain them in oxygenated aCSF.

  • Electrophysiology: Obtain a whole-cell patch-clamp recording from a neuron of interest. Include a fluorescent dye in the patch pipette to visualize the dendritic arbor.

  • Application of Caged Compound: Bath-apply the this compound caged glutamate to the brain slice at the desired concentration.

  • Two-Photon Imaging and Uncaging:

    • Visualize the dendritic spines of the patched neuron using two-photon imaging at a non-exciting wavelength (e.g., >800 nm).

    • Position the focused laser spot adjacent to the head of a single dendritic spine.

    • Deliver a short laser pulse (e.g., 0.5-2 ms) at the uncaging wavelength (e.g., 720 nm) to photorelease glutamate.[7]

  • Data Acquisition: Record the uncaging-evoked excitatory postsynaptic current (uEPSC) or potential (uEPSP) at the soma.

  • Mapping and Plasticity Induction: Repeat the uncaging at multiple spines to map receptor distribution. To induce synaptic plasticity, pair the uncaging with postsynaptic depolarization protocols.

G cluster_workflow Two-Photon Uncaging Workflow SlicePrep Prepare Acute Brain Slice Patch Whole-Cell Patch-Clamp SlicePrep->Patch CageApp Bath Apply Caged Glutamate Patch->CageApp Imaging Visualize Spine with 2P Microscopy CageApp->Imaging Uncaging Deliver Laser Pulse to Uncage Glutamate Imaging->Uncaging Recording Record uEPSC/uEPSP Uncaging->Recording

Experimental workflow for two-photon glutamate uncaging.

Signaling Pathways Activated by Neurotransmitter Uncaging

The release of neurotransmitters from their caged precursors initiates downstream signaling cascades by activating their specific receptors.

Glutamatergic Signaling

Uncaging of glutamate primarily activates ionotropic glutamate receptors (iGluRs), namely AMPA, NMDA, and kainate receptors, leading to neuronal depolarization. It can also activate metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate slower synaptic responses.

G cluster_glutamate Glutamate Uncaging Signaling UncagedGlu Uncaged Glutamate AMPAR AMPA Receptor UncagedGlu->AMPAR NMDAR NMDA Receptor UncagedGlu->NMDAR mGluR mGlu Receptor UncagedGlu->mGluR Depolarization Depolarization (EPSP) AMPAR->Depolarization NMDAR->Depolarization CaInflux Ca2+ Influx NMDAR->CaInflux SecondMessenger Second Messenger Cascades mGluR->SecondMessenger

Signaling pathways activated by glutamate uncaging.
GABAergic Signaling

Photoreleased GABA activates GABA-A and GABA-B receptors. GABA-A receptors are ionotropic chloride channels that typically lead to hyperpolarization or shunting inhibition, while GABA-B receptors are metabotropic receptors that can activate potassium channels and inhibit calcium channels.[9]

G cluster_gaba GABA Uncaging Signaling UncagedGABA Uncaged GABA GABAAR GABA-A Receptor UncagedGABA->GABAAR GABABR GABA-B Receptor UncagedGABA->GABABR ClInflux Cl- Influx GABAAR->ClInflux Gprotein G-protein Activation GABABR->Gprotein Hyperpolarization Hyperpolarization (IPSP) ClInflux->Hyperpolarization

Signaling pathways activated by GABA uncaging.

Conclusion

This compound-based caged compounds are indispensable tools in modern neuroscience, providing an unprecedented level of control over neurotransmitter release. The continuous development of new derivatives with improved photochemical properties, such as higher quantum yields and two-photon cross-sections, further expands their utility. By following detailed protocols and understanding the underlying signaling pathways, researchers can effectively employ these powerful molecules to unravel the complexities of the nervous system.

References

Application Notes and Protocols for Spatiotemporal Control of Bioactive Molecules using 6-Nitroindoline Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoremovable protecting groups (PPGs), or "caged" compounds, are powerful tools for the precise spatiotemporal control of bioactive molecules.[1] By rendering a molecule biologically inert until exposed to light, PPGs allow for the controlled release of agonists, neurotransmitters, and other signaling molecules with high spatial and temporal resolution.[1][2] Among the various classes of PPGs, 6-nitroindoline derivatives have emerged as a versatile and efficient option for a range of applications in cell biology, neuroscience, and drug development.[3][4]

These application notes provide a comprehensive overview of the use of this compound as a photolabile protecting group. We offer a summary of its photochemical properties, detailed protocols for the synthesis of this compound-caged compounds, and procedures for their photolytic cleavage using both one-photon and two-photon excitation.

Data Presentation: Photochemical Properties of Nitroindoline and Other Common PPGs

The efficacy of a photoremovable protecting group is determined by several key photochemical parameters. The following table summarizes these properties for various nitroindoline-based PPGs and other commonly used caging groups, allowing for a direct comparison of their performance. It is important to note that while specific photochemical data for this compound is limited in the literature, data from the closely related and widely studied 7-nitroindoline derivatives, such as 4-Methoxy-7-nitroindolinyl (MNI), provide a valuable benchmark.[2]

Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Rate (t₁/₂)
Nitroindoline-based
4-Methoxy-7-nitroindolinyl (MNI)Glutamate~350~5,0000.08 - 0.10.06 @ 720 nm< 200 ns
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI)Glutamate~350Not Specified> 0.5Not SpecifiedNot Specified
o-Nitrobenzyl-based
o-NitrobenzylCarboxylic Acids~260-280~5,000-10,0000.1 - 0.5Lowµs to ms
Coumarin-based
(7-diethylaminocoumarin-4-yl)methyl (DEACM)Carboxylic Acids~380~30,0000.003 - 0.03~0.1 @ 750 nmns to µs
p-Hydroxyphenacyl-based
p-Hydroxyphenacyl (pHP)Carboxylic Acids~300-350Not Specified0.1 - 0.4Not SpecifiedVery fast

Note: GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). Data for MNI and CDNI are for the 7-nitroindoline scaffold and serve as an estimate for the performance of this compound derivatives.[2][5]

Mechanism of Photodegradation

The photolytic cleavage of N-acyl-nitroindolines is initiated by the absorption of a photon, which promotes the molecule to an excited state. This is followed by an intramolecular redox reaction where an oxygen atom from the nitro group is transferred to the benzylic position. This leads to the formation of a transient intermediate which, in an aqueous environment, rapidly hydrolyzes to release the free bioactive molecule and a nitrosoindole byproduct.[2]

G cluster_0 Photorelease Mechanism Caged_Molecule This compound-Caged Bioactive Molecule Excited_State Excited State Caged_Molecule->Excited_State Light (hν) Intermediate Transient Intermediate Excited_State->Intermediate Intramolecular Redox Reaction Released_Molecule Bioactive Molecule Intermediate->Released_Molecule Hydrolysis Byproduct Nitrosoindole Byproduct Intermediate->Byproduct

Photorelease mechanism of this compound PPGs.

Experimental Protocols

Protocol 1: General Synthesis of a this compound-Caged Compound

This protocol outlines a general method for the synthesis of a caged bioactive molecule using this compound-2-carboxylic acid. The specific reaction conditions may need to be optimized for the particular bioactive molecule.

Materials:

  • This compound-2-carboxylic acid

  • Bioactive molecule with a primary or secondary amine

  • Coupling agents (e.g., EDC, HOBt, or NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Solvents for purification (e.g., ethyl acetate, hexane)

  • Purification system (e.g., flash chromatography or HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound-2-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

    • Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to form the active ester.[5]

  • Coupling Reaction:

    • In a separate flask, dissolve the bioactive molecule (1 equivalent) in anhydrous DMF or DCM.

    • Add a base such as TEA or DIPEA (2-3 equivalents) to neutralize any salts and facilitate the reaction.[5]

    • Slowly add the activated this compound-2-carboxylic acid solution to the bioactive molecule solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography or HPLC to obtain the pure caged compound.

  • Characterization:

    • Confirm the identity and purity of the final caged compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

G cluster_0 Synthesis Workflow Start Start Activate Activate this compound- 2-carboxylic acid Start->Activate Couple Couple with Bioactive Molecule Activate->Couple Purify Purify Caged Compound Couple->Purify Characterize Characterize (NMR, MS) Purify->Characterize End End Characterize->End

General workflow for the synthesis of a caged compound.

Protocol 2: General Procedure for One-Photon Photolysis of a Caged Compound

This protocol provides a general method for the photolytic release of a bioactive molecule from a this compound-caged compound using a standard UV light source.

Materials:

  • This compound-caged compound

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV light source (e.g., mercury arc lamp with appropriate filters, or a UV LED with λmax ~350 nm)

  • Quartz cuvette

  • Analytical instrument for detecting the released molecule (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not interfere with the experiment (typically <1%).

  • Irradiation:

    • Transfer the sample solution to a quartz cuvette.

    • Irradiate the sample with the UV light source. The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired amount of released molecule.[4]

  • Analysis:

    • Monitor the photorelease by observing the decrease in the absorbance of the caged compound and the appearance of the photoproducts using a UV-Vis spectrophotometer.

    • Quantify the released bioactive molecule using an appropriate analytical technique such as HPLC.

Protocol 3: General Procedure for Two-Photon Uncaging in a Biological Sample

This protocol outlines a general method for the highly localized photorelease of a bioactive molecule in a biological preparation (e.g., brain slices) using two-photon excitation.

Materials:

  • This compound-caged compound (e.g., MNI-caged glutamate)

  • Artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer

  • Two-photon microscope equipped with a Ti:Sapphire laser

  • Electrophysiology setup for recording cellular responses (optional)

Procedure:

  • Preparation of Biological Sample:

    • Prepare the biological sample (e.g., acute brain slices) according to standard protocols.

    • Bath-apply the caged compound to the preparation at a suitable concentration (e.g., 1-5 mM for MNI-glutamate).[6] Allow sufficient time for diffusion into the tissue.

  • Two-Photon Excitation:

    • Identify the target cell or subcellular region of interest using the two-photon microscope.

    • Tune the Ti:Sapphire laser to the optimal wavelength for two-photon excitation of the nitroindoline cage (typically around 720 nm for MNI derivatives).[7]

    • Focus the laser beam to a small spot (~1 µm) at the desired location.

    • Deliver short pulses of laser light (e.g., 1-5 ms) to photolytically release the bioactive molecule.[6] The laser power will need to be calibrated and adjusted based on the depth of the target in the tissue and the desired biological response.[7]

  • Monitoring the Biological Response:

    • Record the biological response to the photoreleased molecule. This could be changes in membrane potential or currents using patch-clamp electrophysiology, or changes in fluorescence of a biosensor.

Application in Signaling Pathways

The spatiotemporal control afforded by this compound PPGs is particularly valuable for dissecting complex biological signaling pathways. For instance, the photorelease of a caged neurotransmitter like glutamate can be used to activate specific receptors on a neuron and study the downstream signaling cascade.

G cluster_0 Signaling Pathway Activation Uncaging Photorelease of Caged Agonist Receptor_Binding Agonist Binds to GPCR Uncaging->Receptor_Binding G_Protein_Activation G-Protein Activation Receptor_Binding->G_Protein_Activation Effector_Activation Effector Enzyme Activation G_Protein_Activation->Effector_Activation Second_Messenger Second Messenger Production Effector_Activation->Second_Messenger Cellular_Response Downstream Cellular Response Second_Messenger->Cellular_Response

Activation of a GPCR signaling pathway by a photoreleased agonist.

Conclusion

This compound photoremovable protecting groups offer a robust and efficient method for the spatiotemporal control of bioactive molecules. Their favorable photochemical properties, including rapid release kinetics and amenability to two-photon excitation, make them invaluable tools for researchers in neuroscience, cell biology, and drug development. The protocols and data provided in these application notes serve as a guide for the successful implementation of this powerful technology in a variety of research contexts.

References

Application Notes and Protocols for Two-Photon Uncaging of 6-Nitroindoline-Caged Glutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon (2P) uncaging of caged neurotransmitters has revolutionized the study of synaptic function and neuronal circuitry by enabling the precise spatiotemporal release of bioactive molecules.[1][2][3] Among the various caged compounds, 6-nitroindoline derivatives of glutamate, such as 4-methoxy-7-nitroindolinyl-caged (MNI) glutamate, have become indispensable tools for neuroscientists.[3][4] This technology allows for the activation of glutamate receptors at the level of individual dendritic spines, mimicking synaptic transmission with high fidelity.[1][2][3] These application notes provide detailed protocols and quantitative data for the effective use of this compound-caged glutamate in neuroscience research.

Data Presentation

Properties of this compound-Caged Glutamates

The selection of a suitable caged compound is critical for the success of two-photon uncaging experiments. The following table summarizes the key properties of commonly used this compound-caged glutamates.

Caged CompoundAbbreviationTwo-Photon Absorption Maximum (nm)Two-Photon Action Cross-Section (GM)Quantum Yield (Φ)Notes
4-Methoxy-7-nitroindolinyl-glutamateMNI-Glu~720[2][5]0.06[2][6]~0.085Widely used, well-characterized, rapid photolysis.[4]
4-Carboxymethoxy-5,7-dinitroindolinyl-glutamateCDNI-Glu~720[7]-~0.5[8]Higher quantum yield than MNI-Glu.[8]
4-Methoxy-5,7-dinitroindolinyl-glutamateMDNI-Glu--~0.47More efficient light use than other caged glutamates.[9][10]

Note: The two-photon action cross-section is a measure of the efficiency of two-photon absorption leading to a photochemical reaction. A higher value indicates greater efficiency. GM stands for Goeppert-Mayer units.

Experimental Protocols

Two-Photon Uncaging Experimental Setup

A standard two-photon microscope equipped for simultaneous imaging and photolysis is required.

G cluster_0 Laser Source & Beam Control cluster_1 Microscope & Detection Ti:Sapphire Laser 1 (Imaging) Ti:Sapphire Laser 1 (Imaging) Pockels Cell Pockels Cell Ti:Sapphire Laser 1 (Imaging)->Pockels Cell Ti:Sapphire Laser 2 (Uncaging) Ti:Sapphire Laser 2 (Uncaging) Beam Combiner Beam Combiner Ti:Sapphire Laser 2 (Uncaging)->Beam Combiner Scan Mirrors Scan Mirrors Pockels Cell->Scan Mirrors Scan Mirrors->Beam Combiner Objective Lens Objective Lens Beam Combiner->Objective Lens Sample (e.g., Brain Slice) Sample (e.g., Brain Slice) Objective Lens->Sample (e.g., Brain Slice) Photomultiplier Tubes (PMTs) Photomultiplier Tubes (PMTs) Sample (e.g., Brain Slice)->Photomultiplier Tubes (PMTs) Data Acquisition System Data Acquisition System Photomultiplier Tubes (PMTs)->Data Acquisition System

Diagram of a typical two-photon uncaging setup.

Protocol for Two-Photon Glutamate Uncaging:

  • Preparation of Caged Glutamate Solution:

    • Dissolve the this compound-caged glutamate (e.g., MNI-glutamate) in the extracellular recording solution (e.g., artificial cerebrospinal fluid, ACSF) to a final concentration of 2.5-10 mM.[2]

    • Ensure the solution is well-mixed and filtered before use.

  • Sample Preparation (Acute Brain Slices):

    • Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome.

    • Maintain slices in oxygenated ACSF at room temperature before transferring to the recording chamber.

  • Two-Photon Uncaging Parameters:

    • Tune the uncaging laser to the two-photon absorption maximum of the caged compound (typically ~720 nm for MNI- and CDNI-glutamate).[2][5]

    • The laser power and pulse duration will need to be optimized for the specific setup and experimental goals. Start with a low power and short duration (e.g., 1-5 ms) to avoid photodamage.[2]

    • The uncaging stimulus can be adjusted to mimic the kinetics of miniature excitatory postsynaptic currents (mEPSCs).[2]

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings from the neuron of interest to measure the postsynaptic response to uncaged glutamate.[2]

    • A cesium-based internal solution is often used to block potassium channels and improve the voltage-clamp quality.[2]

  • Data Acquisition and Analysis:

    • Record the uncaging-evoked excitatory postsynaptic currents (uEPSCs).

    • Analyze the amplitude, rise time, and decay kinetics of the uEPSCs to characterize the synaptic response.

Glutamate Signaling Pathway

Upon uncaging, glutamate binds to and activates postsynaptic glutamate receptors, initiating a cascade of intracellular signaling events. Glutamate is the primary excitatory neurotransmitter in the central nervous system.[11] It activates both ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[12][13] iGluRs, such as AMPA and NMDA receptors, are ligand-gated ion channels that mediate fast excitatory transmission.[11] mGluRs are G-protein coupled receptors that modulate synaptic activity through second messenger signaling pathways.[13]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Caged Glutamate Caged Glutamate Two-Photon Laser Pulse Two-Photon Laser Pulse Caged Glutamate->Two-Photon Laser Pulse Uncaged Glutamate Uncaged Glutamate Two-Photon Laser Pulse->Uncaged Glutamate AMPA Receptor AMPA Receptor Uncaged Glutamate->AMPA Receptor NMDA Receptor NMDA Receptor Uncaged Glutamate->NMDA Receptor Metabotropic Glutamate Receptor (mGluR) Metabotropic Glutamate Receptor (mGluR) Uncaged Glutamate->Metabotropic Glutamate Receptor (mGluR) Neuronal Excitation Neuronal Excitation AMPA Receptor->Neuronal Excitation Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Downstream Signaling Downstream Signaling Metabotropic Glutamate Receptor (mGluR)->Downstream Signaling Ca2+ Influx->Downstream Signaling Downstream Signaling->Neuronal Excitation

Glutamate signaling initiated by two-photon uncaging.

Experimental Workflow

The following diagram outlines the general workflow for a two-photon uncaging experiment.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Prepare Caged Glutamate Solution Prepare Caged Glutamate Solution Prepare Brain Slices Prepare Brain Slices Prepare Caged Glutamate Solution->Prepare Brain Slices Setup Microscope & Electrophysiology Rig Setup Microscope & Electrophysiology Rig Prepare Brain Slices->Setup Microscope & Electrophysiology Rig Locate & Patch Target Neuron Locate & Patch Target Neuron Setup Microscope & Electrophysiology Rig->Locate & Patch Target Neuron Position Uncaging Laser Position Uncaging Laser Locate & Patch Target Neuron->Position Uncaging Laser Deliver Two-Photon Pulse Deliver Two-Photon Pulse Position Uncaging Laser->Deliver Two-Photon Pulse Record Postsynaptic Response Record Postsynaptic Response Deliver Two-Photon Pulse->Record Postsynaptic Response Analyze uEPSC Properties Analyze uEPSC Properties Record Postsynaptic Response->Analyze uEPSC Properties Correlate with Imaging Data (optional) Correlate with Imaging Data (optional) Analyze uEPSC Properties->Correlate with Imaging Data (optional) Statistical Analysis & Interpretation Statistical Analysis & Interpretation Correlate with Imaging Data (optional)->Statistical Analysis & Interpretation

Workflow for a two-photon uncaging experiment.

Conclusion

Two-photon uncaging of this compound-caged glutamate is a powerful technique for the high-resolution mapping of glutamate sensitivity and the investigation of synaptic plasticity. By following the protocols and considering the data presented in these application notes, researchers can effectively employ this method to advance our understanding of neuronal function and drug development. Careful optimization of experimental parameters is crucial for obtaining reliable and reproducible results while minimizing potential phototoxicity.

References

Application Notes: Synthesis and Use of Caged Amino Acids with 6-Nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caged compounds are indispensable tools in chemical biology, neuroscience, and drug development, offering precise spatiotemporal control over the release of bioactive molecules using light.[1] These inert precursors become active upon photolysis, a process often referred to as "uncaging".[1] Among the various photoremovable protecting groups (PPGs), nitroindoline derivatives have become prominent due to their high hydrolytic stability at physiological pH and efficient, rapid photorelease of the caged molecule.[1]

This document provides detailed protocols and data for the synthesis of caged amino acids using 6-nitroindoline-2-carboxylic acid. While much of the detailed photochemical data in the literature pertains to the closely related 7-nitroindoline derivatives, these serve as an excellent reference point for the expected performance of this compound cages.[2] The protocols are designed for researchers, scientists, and drug development professionals aiming to leverage this technology for precise control of biological processes.[3]

Data Presentation: Photochemical Properties

The effectiveness of a caged compound is defined by key photochemical parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), quantum yield of uncaging (Φu), and two-photon uncaging cross-section (δu).[2][4] These properties determine the efficiency and spatial precision of photorelease. The following table summarizes these properties for several common nitroindoline-based caging groups, primarily derivatives of the 7-nitroindoline scaffold, which serve as a benchmark.[2]

Table 1: Photochemical Properties of Nitroindoline-Based Caged Glutamate

Caging Group (PPG)Caged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Rate (t₁/₂)
MNI (4-Methoxy-7-nitroindolinyl)Glutamate~350~5,0000.08 - 0.10.06 @ 720 nm< 200 ns
MDNI (4-Methoxy-5,7-dinitroindolinyl)Glutamate~350~10,0000.2 - 0.40.12 @ 720 nm< 50 ns
CDNI (4-Carboxymethyl-5,7-dinitroindolinyl)Glutamate~350~11,0000.250.18 @ 720 nm< 50 ns

Note: Data is primarily based on 7-nitroindoline derivatives as comprehensive data for this compound is limited. GM stands for Goeppert-Mayer units. Data compiled from multiple sources.[2][5]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Caged Amino Acid

This protocol describes the general procedure for coupling this compound-2-carboxylic acid to an amino acid, whose other functional groups are appropriately protected. The process involves activating the carboxylic acid of the caging group and then reacting it with the amine of the target amino acid to form a stable amide bond.[3][5]

Workflow for Synthesis of a Caged Amino Acid

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification A This compound- 2-carboxylic acid Activated Activated Ester Intermediate A->Activated C Coupling Agents (EDC, NHS/HOBt) C->Activated Caged Protected Caged Amino Acid Activated->Caged B Protected Amino Acid B->Caged Base Base (DIPEA/TEA) Base->Caged Purify Purification (HPLC) Caged->Purify Final Final Caged Amino Acid Purify->Final

Caption: General workflow for the synthesis of caged amino acids.

Materials:

  • This compound-2-carboxylic acid

  • Protected amino acid (e.g., Boc-glycine)

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS), or 1-Hydroxybenzotriazole (HOBt)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]

  • Anhydrous solvents: Dimethylformamide (DMF) or Dichloromethane (DCM)[5]

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated NaHCO₃, brine, silica gel for chromatography)

Procedure:

  • Activation of this compound-2-carboxylic Acid:

    • Dissolve this compound-2-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.[1]

    • Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents).[1]

    • Stir the mixture at room temperature for 1-2 hours to form the active ester intermediate.[1]

  • Coupling Reaction:

    • In a separate flask, dissolve the protected amino acid (1 equivalent) and a base such as DIPEA (2-3 equivalents) in anhydrous DMF or DCM.[1][5]

    • Slowly add the activated this compound-2-carboxylic acid solution to the amino acid solution dropwise.[5]

    • Allow the reaction to proceed at room temperature for 12-24 hours.[3]

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[5]

  • Work-up and Purification:

    • Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).[3][5]

    • Dilute the filtrate with an organic solvent like ethyl acetate and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure.[5]

    • Purify the crude product using column chromatography on silica gel to obtain the protected caged amino acid.[5]

  • Deprotection (if necessary):

    • If the amino acid and/or indoline nitrogen has protecting groups (e.g., Boc), remove them using appropriate conditions (e.g., Trifluoroacetic acid (TFA) for Boc).[6]

  • Characterization:

    • Confirm the identity and purity of the final caged compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Protocol 2: General Procedure for Photolysis (Uncaging)

This protocol outlines the general method for the light-induced release of the amino acid from its caged form. The specific wavelength, duration, and intensity of light must be optimized for the specific compound and experimental setup.[1]

Simplified Mechanism of Photolysis

G Caged N-Acyl-6-Nitroindoline (Caged Amino Acid) Excited Excited State Caged->Excited Light (hν) ~350 nm Intermediate Transient Intermediate Excited->Intermediate Intramolecular Redox Reaction Released Released Amino Acid + Nitrosoindole Byproduct Intermediate->Released Cleavage

Caption: Simplified mechanism of photolysis for N-acyl-nitroindolines.

Materials:

  • Stock solution of the caged amino acid (e.g., in DMSO).

  • Experimental buffer (e.g., phosphate-buffered saline, pH 7.4).[5]

  • Light source (e.g., mercury arc lamp with filters, UV LED, or a two-photon laser).[5]

  • Quartz cuvette or appropriate sample holder for the experimental system.[5]

  • Analytical equipment to detect the released molecule or its biological effect (e.g., HPLC, electrophysiology setup).[1]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the caged compound in a suitable solvent like DMSO.[1]

    • Dilute the stock solution to the desired final concentration in the experimental buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.1%) to not affect the biological system.[1]

  • Irradiation:

    • Transfer the sample to a quartz cuvette or the experimental chamber.[5]

    • Expose the sample to light from the chosen source. For one-photon excitation of nitroindoline derivatives, a wavelength around 350 nm is typically used.[5] For two-photon excitation, a wavelength around 720 nm is common.[2]

    • The duration and intensity of the light must be optimized based on the quantum yield of the caged compound and the desired concentration of the released amino acid.[1]

  • Analysis:

    • Monitor the photorelease by observing the decrease in the absorbance of the caged compound and the appearance of the photoproducts using a UV-Vis spectrophotometer.[1]

    • Alternatively, quantify the released amino acid using HPLC or mass spectrometry.[5]

    • In biological experiments, measure the functional response elicited by the released amino acid (e.g., measuring postsynaptic currents after uncaging glutamate).[5]

  • Controls:

    • It is critical to include control experiments, such as a sample of the caged compound that is not irradiated, to check for stability and any effects of the caged compound itself.[5]

    • A sample of the expected photolysis byproduct should also be tested to assess any potential biological activity.[5]

Application in Neuroscience: Mapping Synaptic Receptors

A primary application of caged amino acids is in neuroscience for the precise mapping of neurotransmitter receptors.[5] Caged glutamate, for example, can be applied to a neuron, which is inert until a focused laser pulse releases glutamate at a specific point, such as a single dendritic spine, activating glutamate receptors locally.[4]

Workflow for Synaptic Mapping with Caged Glutamate

G A Prepare Brain Slice and Load with Caged Glutamate B Identify Target Neuron/ Dendrite via Microscopy A->B C Position Laser Beam on Dendritic Spine B->C D Deliver Focused Light Pulse (1- or 2-Photon) C->D E Glutamate is Uncaged Locally D->E F Glutamate Binds to Postsynaptic Receptors E->F G Record Postsynaptic Current (EPSC) via Patch-Clamp F->G H Move Laser to New Location and Repeat G->H H->C I Generate Receptor Map H->I

Caption: Workflow for studying synaptic transmission using caged glutamate.

This technique allows researchers to map the spatial distribution of functional receptors on a neuron's surface with very high resolution.[4] The rapid release kinetics of nitroindoline cages are particularly advantageous for mimicking the fast timescale of synaptic transmission.[4]

References

Application Notes and Protocols: 6-Nitroindoline Derivatives for Studying Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroindoline derivatives are a class of photoremovable protecting groups (PPGs), commonly known as "caged" compounds.[1][2] These molecules are designed to covalently bind to and inactivate a bioactive molecule. Upon irradiation with a specific wavelength of light, the this compound group is cleaved, releasing the active molecule with high spatial and temporal precision.[1][3] This "uncaging" technique provides an invaluable tool for researchers to control and study dynamic cellular processes, such as neurotransmission and intracellular signaling cascades, without the need for rapid mixing or microinjection techniques.[2][3][4] The nitroindoline core provides photosensitivity, allowing for the controlled release of substances like neurotransmitters, second messengers, and other signaling molecules.[1]

Applications in Cellular Signaling

The ability to initiate a biological signal with a pulse of light has revolutionized the study of complex signaling pathways. Key applications of this compound derivatives include:

  • Neuroscience Research: The precise, localized release of neurotransmitters such as glutamate and GABA enables the detailed mapping of neural circuits and the study of synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[1][5]

  • Cellular Signaling Studies: By uncaging second messengers (e.g., IP₃) or enzyme substrates at specific subcellular locations, researchers can dissect the intricate steps and kinetics of signaling cascades.[1][6]

  • Drug Delivery and Pharmacology: Photoactivatable drugs can be developed to be active only at the site of illumination, which has the potential to reduce systemic side effects and improve therapeutic efficacy.[1]

  • Probing G-Protein Coupled Receptor (GPCR) Signaling: Caged ligands can be used to activate GPCRs in a controlled manner, allowing for the study of downstream signaling events like G-protein activation, second messenger production, and β-arrestin recruitment.[7][8][9]

Data Presentation: Photochemical Properties

The efficacy of a caged compound is determined by several key photochemical parameters. While specific data for this compound derivatives are limited in the literature, the properties of the closely related and well-characterized 7-nitroindoline derivatives provide a valuable benchmark. The position of the nitro group can influence the photochemical properties of the molecule.[5]

Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Rate (t₁/₂)Reference
This compound (estimated) Carboxylic Acids~350Estimated lower than MNINot specifiedNot specified[10]
4-Methoxy-7-nitroindolinyl (MNI) Glutamate~3500.08 - 0.10.06 @ 720 nm< 200 ns[5][11]
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) Glutamate~350≥ 0.5Not specified< 1 µs[10]
5-Bromo-7-nitroindoline S-ethylthiocarbamate350Not specifiedYes @ 710 nmNot specified[1][12]

Note: 1 GM = 10⁻⁵⁰ cm⁴ s/photon. The performance of a PPG can be influenced by the specific caged molecule and experimental conditions (e.g., solvent, pH).[5]

Mandatory Visualization

cluster_synthesis Synthesis of Caged Compound This compound This compound Coupling Coupling Reaction (e.g., EDC/NHS) This compound->Coupling Bioactive_Molecule Bioactive Molecule (e.g., Glutamate) Bioactive_Molecule->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Caged_Compound Caged Compound Purification->Caged_Compound

General workflow for the synthesis of a this compound caged compound.

cluster_workflow Experimental Workflow for Uncaging cluster_light Light Source Sample_Prep 1. Prepare Solution of Caged Compound Irradiation 2. Irradiate Sample (UV/Visible Light Pulse) Sample_Prep->Irradiation Release 3. Photolysis & Release of Active Molecule Irradiation->Release Analysis 4. Analyze Biological Response (e.g., Electrophysiology, Imaging) Release->Analysis Light Light (λ ~350 nm) Light->Irradiation

Workflow for a photolysis (uncaging) experiment in a biological system.

cluster_pathway Studying Glutamate Receptor Signaling Caged_Glu MNI-caged Glutamate Uncaging Uncaging Caged_Glu->Uncaging Light Two-Photon Laser Pulse Light->Uncaging Glutamate Glutamate Uncaging->Glutamate Receptor NMDA/AMPA Receptor Glutamate->Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Signaling Downstream Signaling (e.g., CaMKII) Ca_Influx->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Signaling pathway for glutamate receptor activation using a caged compound.

Experimental Protocols

Protocol 1: General Synthesis of a Caged Amino Acid

This protocol describes a general method for caging a bioactive molecule containing an amine functional group with this compound-2-carboxylic acid.[2]

Materials:

  • This compound-2-carboxylic acid

  • Amino acid with other functional groups protected (e.g., Boc-glycine)

  • Coupling agent (e.g., EDC, HBTU)[2]

  • Base (e.g., DIPEA, TEA)[2]

  • Anhydrous solvent (e.g., DMF, DCM)[1][2]

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional, to improve efficiency)[2]

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound-2-carboxylic acid (1 equivalent) and NHS/HOBt (1.2 equivalents) in an anhydrous solvent. Add the coupling agent (1.2 equivalents) and stir for 1-2 hours at room temperature to activate the carboxylic acid.[1][2]

  • Coupling Reaction: In a separate flask, dissolve the protected amino acid (1 equivalent) and the base (2-3 equivalents) in an anhydrous solvent.[1]

  • Slowly add the activated this compound solution to the amino acid solution and stir at room temperature.[1]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Work-up and Purification: Once the reaction is complete, filter any solid byproducts. Wash the organic layer with appropriate aqueous solutions to remove unreacted materials. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or HPLC.[1]

Protocol 2: General Procedure for Photolysis of a Caged Compound

This protocol outlines a general method for the light-induced release of a bioactive molecule.[1][10]

Materials:

  • Caged compound (e.g., 6-nitroindolinyl-caged glutamate)

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)[1]

  • UV/Visible light source (e.g., mercury arc lamp with filters, UV LED, or a two-photon laser)[1][10]

  • Quartz cuvette or appropriate sample holder for cell culture[10]

Procedure:

  • Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the aqueous buffer to the desired final concentration. Ensure the final solvent concentration is low enough to not interfere with the experiment (typically <0.1%).[1][2]

  • Irradiation: Transfer the sample to a suitable container (e.g., quartz cuvette or cell culture dish). Irradiate the sample with the light source at the appropriate wavelength (typically ~350 nm for one-photon excitation or ~720 nm for two-photon excitation of MNI derivatives).[1][5] The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired concentration of the released molecule.[2]

  • Analysis: Following irradiation, analyze the sample to quantify the amount of released molecule or, more commonly, measure the biological response elicited by the released molecule (e.g., changes in membrane potential, intracellular calcium concentration, or protein activity).[1][5]

  • Controls: It is crucial to include control experiments, such as a sample of the caged compound that is not irradiated, to ensure there is no biological activity from the caged form itself.[1]

Protocol 3: Determination of Photochemical Quantum Yield (Φu)

This protocol describes a method for determining the quantum yield of uncaging using a chemical actinometer.

Materials:

  • Caged compound

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Light source with a monochromator or narrow bandpass filter[5]

  • Quartz cuvettes[5]

Procedure:

  • Prepare Solutions: Prepare optically dilute solutions of the caged compound and the actinometer in the same solvent. The absorbance of both solutions at the irradiation wavelength should be low (< 0.1) to ensure uniform light absorption.[5]

  • Irradiation: Irradiate the caged compound and actinometer solutions separately under identical conditions (light source, wavelength, time, geometry).[5]

  • Monitor Photolysis: Monitor the progress of the photoreaction by UV-Vis spectrophotometry. For the caged compound, measure the decrease in its absorbance or the increase in the absorbance of a photoproduct. For the actinometer, measure the change in absorbance corresponding to its known photochemical transformation.[2][5]

  • Calculate Photon Flux: Use the data from the actinometer to calculate the photon flux of the light source.[5]

  • Calculate Quantum Yield: The quantum yield of the caged compound (Φu) is calculated by comparing the number of molecules of the caged compound that have reacted to the number of photons absorbed (determined from the actinometer). The rate of the photochemical reaction (k) can be obtained from the change in absorbance over time.[5]

Conclusion

This compound derivatives and their isomers are powerful tools that provide spatiotemporal control over the release of bioactive molecules, enabling detailed investigation of complex cellular signaling pathways.[1][2] While the 7-nitroindoline derivatives are currently better characterized, the this compound scaffold remains a valuable platform for developing novel photoactivatable probes.[5][13] A significant consideration for all nitroaromatic PPGs is the potential for the formation of reactive nitroso byproducts upon photolysis, which can have their own biological effects or interfere with the uncaging process.[10] Therefore, careful experimental design and appropriate controls are essential for the successful application of these compounds in cellular signaling research.

References

Application Notes and Protocols for the Photolysis of 6-Nitroindoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for the photolysis of 6-nitroindoline caged compounds. This compound and its derivatives are a class of photoremovable protecting groups (PPGs) utilized for the precise spatiotemporal control over the release of bioactive molecules.[1] This technology is invaluable in cellular biology, neuroscience, and drug delivery for applications such as the controlled release of neurotransmitters or the activation of drugs at a specific site.[1][2]

The this compound scaffold provides photosensitivity, typically in the UV-A range, allowing for the cleavage of a covalent bond and the release of a caged bioactive molecule upon irradiation.[1] While much of the available literature focuses on the closely related 7-nitroindoline derivatives, the photochemical behavior and experimental procedures are considered analogous.[3][4]

Data Presentation: Photochemical Properties

The efficiency of photolysis is determined by key photochemical parameters. The following table summarizes these properties for nitroindoline-based PPGs. It is important to note that specific values for this compound derivatives are not widely available, and thus, data from the well-characterized 7-nitroindoline derivatives are presented as a close approximation.

Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Rate (t₁/₂)
4-Methoxy-7-nitroindolinyl (MNI)Glutamate~350~5,0000.08 - 0.10.06 @ 720 nm< 200 ns
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI)Glutamate~450Not Specified~0.5Not SpecifiedNot Specified

Note: The performance of a PPG can be influenced by the specific caged molecule and experimental conditions such as solvent and pH. The data presented are representative values from the literature for 7-nitroindoline derivatives.

Mechanism of Photolysis

The photolytic cleavage of N-acyl-nitroindolines is initiated by the absorption of a photon, which excites the molecule. This leads to an intramolecular redox reaction, forming a transient intermediate. In an aqueous environment, this intermediate rapidly hydrolyzes to release the bioactive molecule and a nitrosoindole byproduct.[2][5] A significant consideration is that these nitroso byproducts may absorb light at the same wavelength used for uncaging, potentially causing an "inner filter" effect that reduces the efficiency of subsequent photorelease.[6]

Caged N-acyl-6-nitroindoline (Caged Compound) Excited Excited State Caged->Excited hv (light) Intermediate Reactive Intermediate Excited->Intermediate Rearrangement Released Bioactive Molecule (Released) Intermediate->Released Hydrolysis Byproduct Nitrosoindole Byproduct Intermediate->Byproduct Hydrolysis

Simplified mechanism of photolysis for N-acyl-6-nitroindolines.

Experimental Protocols

Protocol 1: General Procedure for Photolysis of a Caged Compound

This protocol outlines a general method for the photolytic release of a bioactive molecule from a this compound derivative and its subsequent analysis.

Materials:

  • This compound-caged compound

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent for stock solution (e.g., DMSO)

  • UV light source (e.g., mercury arc lamp with 350 nm filter, UV LED, or Rayonet photoreactor)[6]

  • Quartz cuvette or other appropriate UV-transparent sample holder

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, mass spectrometer)

Procedure:

  • Sample Preparation:

    • Prepare a concentrated stock solution of the caged compound in a suitable organic solvent like DMSO.[1]

    • Dilute the stock solution in the desired aqueous buffer to the final experimental concentration. Ensure the final concentration of the organic solvent is minimal to avoid interference with the experiment.[1]

  • Irradiation:

    • Transfer the sample solution to a quartz cuvette.[1]

    • Irradiate the sample with a UV light source at a wavelength that maximizes the absorbance of the caged compound, typically around 350 nm for one-photon excitation.[1][6]

    • The duration and intensity of irradiation need to be optimized based on the quantum yield of the caged compound and the desired extent of photorelease.[1][2]

  • Analysis:

    • Following irradiation, analyze the sample to quantify the amount of the released bioactive molecule.

    • This can be achieved using various methods such as HPLC with UV or fluorescence detection, or mass spectrometry.[1]

    • Alternatively, the biological response elicited by the released molecule can be measured.[1]

  • Controls:

    • It is crucial to include control experiments, such as a sample of the caged compound that is not irradiated to check for spontaneous hydrolysis.

    • A sample of the expected photolysis byproduct should also be tested to assess any potential biological activity or interference with the analysis.

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare stock solution (in DMSO) Dilute Dilute in aqueous buffer Stock->Dilute Transfer Transfer to quartz cuvette Dilute->Transfer Irradiate Irradiate with UV light (~350 nm) Transfer->Irradiate Quantify Quantify released molecule (e.g., HPLC, UV-Vis) Irradiate->Quantify

A general workflow for a photolysis experiment.

Protocol 2: Monitoring Photolysis by UV-Vis Spectrophotometry

This protocol describes how to monitor the progress of the photolysis reaction by observing changes in the UV-Vis absorption spectrum.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solution of the this compound-caged compound prepared as in Protocol 1.

Procedure:

  • Blank Measurement: Use the same solvent/buffer as the sample solution to record a blank spectrum.

  • Initial Spectrum: Record the absorption spectrum of the non-irradiated caged compound solution over a wavelength range of 200-800 nm. Identify the wavelength of maximum absorbance (λmax).

  • Irradiation and Measurement:

    • Irradiate the sample for a defined period.

    • Record the UV-Vis spectrum.

    • Repeat the irradiation and measurement steps at regular intervals.

  • Data Analysis:

    • Monitor the decrease in absorbance at the λmax of the caged compound.

    • Observe the appearance of a new absorption band corresponding to the nitrosoindole byproduct.[2]

    • Plot the change in absorbance at a specific wavelength against irradiation time to determine the reaction kinetics.

Protocol 3: Quantification of Photoreleased Product by HPLC

This protocol provides a method for the separation and quantification of the photoreleased bioactive molecule from the remaining caged compound and byproducts.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Filtered, irradiated sample solutions

  • Reference standard of the expected photoreleased molecule

Procedure:

  • Sample Preparation:

    • After photolysis, filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength appropriate for the released molecule.

    • Gradient: An example gradient is as follows:

      • 0-5 min: 15% B

      • 5-20 min: 15-85% B

      • 20-25 min: 85% B

      • 25-26 min: 85-15% B

      • 26-30 min: 15% B

  • Data Analysis:

    • Create a calibration curve using known concentrations of the reference standard for the photoreleased molecule.

    • Identify the peak corresponding to the photoreleased molecule in the chromatogram of the irradiated sample by comparing its retention time with the standard.

    • Quantify the amount of the released molecule by integrating the peak area and using the calibration curve.

Protocol 4: Determination of One-Photon Uncaging Quantum Yield (Φu)

The quantum yield of uncaging is a measure of the efficiency of photorelease. This protocol describes the comparative method using a chemical actinometer.

Materials:

  • This compound-caged compound of interest

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Light source with a monochromator or narrow bandpass filter

  • Matched quartz cuvettes

Procedure:

  • Prepare Solutions:

    • Prepare optically dilute solutions of both the caged compound and the actinometer in the same solvent.

    • The absorbance of both solutions at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.[3]

  • Irradiation:

    • Irradiate the caged compound and actinometer solutions separately but under identical conditions (light source, wavelength, irradiation time, geometry).[3]

  • Monitor Photolysis:

    • Monitor the progress of the photoreaction for both solutions by UV-Vis spectrophotometry.[3]

    • For the caged compound, measure the change in absorbance over time.

    • For the actinometer, measure the change in absorbance corresponding to its photochemical transformation.[3]

  • Calculate Quantum Yield:

    • The quantum yield of the caged compound (Φu_sample) is calculated using the following equation: Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) where:

      • Φu_actinometer is the known quantum yield of the actinometer.

      • k is the rate of the photochemical reaction (obtained from the change in absorbance over time).

      • F is the fraction of light absorbed by the solution, which can be calculated from the absorbance.[3]

Application in a Biological Context: Neuronal Signaling

A primary application of nitroindoline-caged compounds is in neuroscience for the controlled release of neurotransmitters like glutamate or GABA.[1] This allows for the precise mapping of neural circuits and the study of synaptic transmission.[1] For example, photoreleasing caged glutamate near a neuron can activate its receptors, leading to depolarization and potentially an action potential.

cluster_photolysis Photorelease cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CagedGlu Caged Glutamate Glutamate Glutamate CagedGlu->Glutamate Photolysis Light UV Light Pulse Receptor Glutamate Receptor (e.g., AMPA, NMDA) Glutamate->Receptor Binding IonChannel Ion Channel Opening Receptor->IonChannel Depolarization Depolarization (EPSP) IonChannel->Depolarization AP Action Potential Depolarization->AP

Signaling pathway activated by photoreleased glutamate.

References

Application Notes and Protocols: Amide Bond Formation with 6-Nitroindoline-2-carboxylic Acid for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-nitroindoline-2-carboxylic acid as a photolabile protecting group for primary and secondary amines. The core of this methodology lies in the formation of a stable amide bond that can be selectively cleaved upon UV light irradiation, offering spatial and temporal control over the release of the free amine.

Introduction

Photolabile protecting groups (PPGs), or "caging" groups, are invaluable tools in chemical biology and drug development.[1] They allow for the temporary inactivation of a bioactive molecule, which can then be released at a specific time and location by irradiation with light. The nitroindoline scaffold is a well-established photolabile moiety.[1] While 7-nitroindoline derivatives are more extensively documented, this compound-2-carboxylic acid offers a versatile handle at the 2-position for the protection of amines via amide bond formation.[1][2] The resulting N-(this compound-2-carbonyl) protected amine is stable under physiological conditions but can be efficiently cleaved with UV light to release the free amine.[1]

Mechanism of Amine Protection and Deprotection

The protection of an amine with this compound-2-carboxylic acid involves a standard amide coupling reaction, typically facilitated by a coupling agent to activate the carboxylic acid. The deprotection is a photochemical process initiated by the absorption of a photon, leading to an excited state. This is followed by an intramolecular redox reaction, resulting in the cleavage of the amide bond and release of the free amine.[1]

Data Presentation

While specific quantitative data for the amide bond formation with a wide range of amines using this compound-2-carboxylic acid is not extensively available in the literature, the following tables provide representative data for the synthesis of the protecting group precursor and the photolytic properties of analogous nitroindoline derivatives. This data can serve as a benchmark for experimental design.

Table 1: Synthesis of this compound-2-carboxylic Acid

MethodStarting MaterialKey ReagentsTypical YieldPurity/SelectivityAdvantagesDisadvantagesReference
Direct NitrationIndoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄~72% for 6-nitro isomerPredominantly 6-nitro, but forms a mixture with the 5-nitro isomerUtilizes commercially available starting material; relatively straightforwardProduces isomeric mixtures requiring careful separation; harsh acidic conditions[3]
Chiral SynthesisL-phenylalanineUrea nitrate/H₂SO₄, Bromine, Intramolecular cyclization~53% overall yieldHigh enantiomeric excess (>99.5% ee) for the (S)-enantiomerProduces enantiomerically pure product; starts from an inexpensive chiral precursorMulti-step synthesis with a moderate overall yield[3][4]

Table 2: Photolytic Properties of Representative Nitroindoline-Based Protecting Groups

Note: Data for 7-nitroindoline derivatives are presented as close analogs to this compound derivatives.

Caged Molecule/Leaving Groupλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Wavelength for δu (nm)Reference
MNI-glutamate350~4,5000.080.06720[5][6]
MDNI-glutamate360~8,0000.150.18720[5][6]
CDNI-glutamate355~5,0000.050.12730[5][6]

Experimental Protocols

Protocol 1: General Procedure for Amine Protection via Amide Bond Formation

This protocol describes a general method for the coupling of this compound-2-carboxylic acid with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound-2-carboxylic acid

  • Amine-containing substrate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.[1]

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[1]

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.[1]

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-(this compound-2-carbonyl)-protected amine.

Protocol 2: Photochemical Deprotection of N-(this compound-2-carbonyl) Protected Amine

This protocol provides a general procedure for the light-induced cleavage of the this compound-2-carbonyl protecting group.

Materials:

  • N-(this compound-2-carbonyl)-protected amine

  • Solvent system (e.g., a mixture of Dichloromethane, Dioxane, and Water)

  • UV lamp (e.g., 150 W Hanau lamp or a Rayonet photoreactor with 350 nm lamps)

  • Pyrex tubes or quartz cuvettes

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the protected compound in a suitable solvent system (e.g., CH₂Cl₂–dioxane–H₂O, 5:10:1) at a concentration of approximately 8 x 10⁻² M in a Pyrex or quartz tube.[1]

  • Deoxygenate the solution by bubbling argon or nitrogen gas through the mixture for at least 30 minutes to prevent side reactions.[1]

  • Irradiate the solution at room temperature with a UV lamp. The distance from the lamp and the irradiation time will depend on the specific substrate and the lamp's power.

  • Monitor the deprotection process by TLC or UV-Vis spectroscopy, observing the disappearance of the starting material and the appearance of the free amine.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the released amine from the photolysis byproducts by column chromatography on silica gel.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Amine_Protection_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification A This compound- 2-carboxylic acid C Activated Ester Intermediate A->C B Coupling Agent (e.g., EDC, HOBt) B->C E N-(this compound-2-carbonyl) -protected amine C->E D Primary or Secondary Amine D->E F Column Chromatography E->F G Pure Protected Amine F->G

Caption: General workflow for the protection of amines using this compound-2-carboxylic acid.

Amine_Deprotection_Workflow A Dissolve Protected Amine in Solvent B Deoxygenate with Ar or N₂ A->B C Irradiate with UV Light (e.g., 350 nm) B->C D Monitor Reaction by TLC or UV-Vis C->D E Solvent Removal D->E F Purification by Column Chromatography E->F G Isolated Free Amine F->G

Caption: Experimental workflow for the photochemical deprotection of N-(this compound-2-carbonyl) protected amines.

Deprotection_Mechanism cluster_0 Photochemical Cleavage ProtectedAmine N-(this compound-2-carbonyl) -protected amine ExcitedState Excited State ProtectedAmine->ExcitedState hν (UV Light) Intermediate Transient Nitronic Anhydride Intermediate ExcitedState->Intermediate Intramolecular Redox Reaction Products Free Amine + Nitrosoindole Byproduct Intermediate->Products Hydrolysis

Caption: Simplified logical relationship of the photochemical deprotection mechanism.

References

Troubleshooting & Optimization

Minimizing photolysis byproducts of 6-Nitroindoline uncaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing photolysis byproducts during 6-Nitroindoline uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary photolysis byproducts of this compound uncaging and why are they problematic?

A1: The major photolysis byproducts of nitroaromatic photolabile protecting groups (PPGs), including this compound, are highly reactive nitroso compounds.[1] These byproducts can present several challenges in experimental settings:

  • Inner Filter Effect: Nitroso byproducts can absorb light at the same wavelength used for uncaging. This phenomenon, known as the "inner filter" effect, reduces the efficiency of subsequent photorelease by preventing light from reaching the remaining caged compound.[2]

  • Biological Reactivity: These byproducts have the potential to interact with biological systems, which could lead to unintended physiological responses and experimental artifacts.[2]

  • Phototoxicity: The generation of reactive oxygen species (ROS) during photolysis can contribute to phototoxicity, potentially damaging cells and tissues.

Q2: What is quantum yield and how does it relate to byproduct formation?

A2: The quantum yield (Φ) of uncaging is a measure of the efficiency of the photochemical process, representing the fraction of absorbed photons that result in the cleavage of the protecting group. A lower quantum yield means that more light is required to release the desired amount of the active molecule.[2] This increased light exposure can lead to a higher concentration of photolysis byproducts and increase the risk of phototoxicity. For instance, the quantum yield for 4-methoxy-7-nitroindolinyl (MNI)-caged glutamate is approximately 0.09, while the addition of a second nitro group in 4-carboxymethoxy-5,7-dinitroindolinyl-glutamate (CDNI-Glu) can increase the quantum yield to at least 0.5, necessitating lower light doses for efficient uncaging.[2]

Q3: Are there alternatives to this compound with fewer byproduct-related issues?

A3: Yes, several alternative photolabile protecting groups have been developed to address the limitations of traditional nitroaromatic cages. The choice of an alternative often depends on the specific experimental requirements, such as the desired wavelength of activation and tolerance for byproducts. Some alternatives include dinitroindoline, coumarin, and p-hydroxyphenacyl-based protecting groups.[2] For applications requiring longer wavelength excitation to minimize phototoxicity and increase tissue penetration, coumarin-based cages can be a viable option.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during this compound uncaging experiments and provides actionable solutions.

Issue 1: Low Uncaging Efficiency or Incomplete Photorelease

  • Possible Cause: The "inner filter" effect caused by the accumulation of nitroso byproducts absorbing the uncaging light.[2]

  • Troubleshooting Steps:

    • Optimize Light Exposure: Use the minimum light intensity and duration necessary for uncaging to reduce byproduct formation.

    • Incorporate Scavengers: Introduce scavenger molecules into your experimental system to react with and neutralize the nitroso byproducts.

    • Consider Two-Photon Excitation: If available, two-photon uncaging can confine the photolysis to a smaller focal volume, reducing the overall concentration of byproducts.[3]

Issue 2: Observed Phototoxicity or Cell Death

  • Possible Cause: Generation of reactive oxygen species (ROS) during the photolysis process.

  • Troubleshooting Steps:

    • Add ROS Scavengers: Supplement your media with ROS scavengers to mitigate oxidative stress.

    • Reduce Oxygen Levels: Deoxygenate your solutions by bubbling with an inert gas like argon or nitrogen before and during the experiment to minimize the formation of oxygen-dependent ROS.[4]

    • Optimize Wavelength: If possible, use longer uncaging wavelengths, which are generally less damaging to cells.[5]

Issue 3: Variability in Experimental Results

  • Possible Cause: Inconsistent uncaging efficiency due to fluctuations in light source intensity or degradation of the caged compound.

  • Troubleshooting Steps:

    • Monitor Light Source: Regularly check the output of your light source to ensure consistent intensity.

    • Freshly Prepare Solutions: Prepare solutions of the caged compound fresh for each experiment to avoid degradation.

    • Use an Internal Standard: If performing quantitative analysis, consider using an internal standard to account for variations in uncaging efficiency.

Data Presentation

Table 1: Comparison of Photolabile Protecting Groups (PPGs)

Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Rate (t₁/₂)
Nitroindoline-based
4-Methoxy-7-nitroindolinyl (MNI)Glutamate~350~5,0000.08 - 0.10.06 @ 720 nm< 200 ns
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI)Glutamate~350>12,0000.39Inactive at 720 nm, active at 900 nmFast
Other
p-Hydroxyphenacyl (pHP)Carboxylic Acids~280, ~310~14,000 @ 280 nm0.1 - 0.4Not ReportedFast

Note: The performance of a PPG can be influenced by the caged molecule and the experimental conditions (e.g., solvent, pH). The data presented here are representative values from the literature.

Table 2: Common Reactive Oxygen Species (ROS) and Their Scavengers

Reactive Oxygen Species (ROS)Common ScavengersNotes
Superoxide (O₂⁻)Superoxide Dismutase (SOD), p-Benzoquinone, TempolSOD is an enzymatic scavenger. p-Benzoquinone is a commonly used chemical scavenger.[6] Tempol is a membrane-permeable catalytic scavenger.[7]
Hydroxyl Radical (•OH)Methanol, Tert-butanol, Mannitol, Dimethyl sulfoxide (DMSO)These scavengers react rapidly with the highly reactive hydroxyl radical.
Singlet Oxygen (¹O₂)Sodium Azide, Histidine, β-carotene, TocopherolCarotenoids and tocopherols are effective quenchers of singlet oxygen.[8]
Hydrogen Peroxide (H₂O₂)Catalase, Glutathione Peroxidase, EbselenCatalase is an enzyme that decomposes H₂O₂. Ebselen is a glutathione peroxidase mimic.[7]

Experimental Protocols

Protocol 1: General Procedure for Photolytic Uncaging

  • Sample Preparation: Prepare a solution of the this compound-caged compound in the desired aqueous buffer. The concentration should be optimized based on the extinction coefficient of the caged compound at the irradiation wavelength.[2] For cellular experiments, ensure the final concentration of any organic solvent (e.g., DMSO) is low enough to not affect the biological system.

  • Deoxygenation (Optional but Recommended): To minimize the formation of reactive oxygen species, deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[4]

  • Addition of Scavengers (Optional): If mitigating byproducts is critical, add the appropriate scavenger (see Table 2) to the solution at a concentration determined to be effective without interfering with the primary experiment.

  • Irradiation: Expose the sample to a suitable UV light source (e.g., a laser or a filtered lamp) at a wavelength that maximizes the absorption of the caged compound (typically around 350 nm for nitroindoline derivatives). The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired extent of uncaging.[4]

  • Analysis: After photolysis, analyze the reaction mixture to confirm the release of the active compound and to characterize any photobyproducts. Analytical techniques such as HPLC, UV-Vis spectrophotometry, or mass spectrometry can be used.[4] For biological experiments, monitor the desired physiological response.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Caged Compound Solution deoxygenate Deoxygenate (Optional) prep_solution->deoxygenate add_scavengers Add Scavengers (Optional) deoxygenate->add_scavengers irradiate Irradiate with UV Light add_scavengers->irradiate analyze_products Analyze Products (HPLC, MS, etc.) irradiate->analyze_products monitor_response Monitor Biological Response irradiate->monitor_response

Caption: General experimental workflow for a photolysis experiment.

signaling_pathway cluster_photolysis Photolysis cluster_cell Cellular Response caged_agonist Caged Agonist (e.g., 6-NI-Glutamate) agonist Released Agonist (Glutamate) caged_agonist->agonist Uncaging byproducts Byproducts (Nitroso compounds, ROS) caged_agonist->byproducts Side Reactions light UV Light light->caged_agonist receptor Receptor (e.g., GPCR) agonist->receptor signaling Downstream Signaling Cascade receptor->signaling response Biological Response (e.g., Ca²⁺ influx) signaling->response

Caption: Simplified signaling pathway activated by a photoreleased agonist.

References

Improving the aqueous stability of 6-Nitroindoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of 6-Nitroindoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My solid this compound-2-carboxylic acid has changed color. What does this indicate?

A change in color, often to a yellowish or brownish hue, can be an indicator of decomposition.[1] Nitroaromatic compounds are susceptible to degradation, which may be initiated by factors such as exposure to light, elevated temperatures, or inappropriate pH levels.[1] It is recommended to visually inspect the compound and its solutions for any color change before use.[1]

Q2: How should I store this compound-2-carboxylic acid to ensure its stability?

To ensure the long-term stability of this compound-2-carboxylic acid, the following storage conditions are recommended:

  • Solid Form: Store the solid compound in a tightly sealed, opaque container in a cool, dry, and dark place. A refrigerator at 2-8°C is a suitable environment.[1]

  • In Solution: Whenever possible, prepare solutions fresh. If a stock solution must be stored, use a suitable, dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] For aqueous experiments, it is advisable to prepare fresh dilutions from a high-concentration stock in an organic solvent, as stability in aqueous solutions may be limited, particularly at different pH values.[1]

Q3: What are the primary degradation pathways for this compound-2-carboxylic acid?

While specific degradation pathways for this compound-2-carboxylic acid are not extensively documented in publicly available literature, related nitro-containing heterocyclic compounds can decompose through several mechanisms, including:

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in nitroaromatic compounds.[1]

  • Thermal Decomposition: Elevated temperatures can lead to the cleavage of the C-NO2 bond or nitro-nitrite rearrangements.[1]

  • Hydrolysis: The carboxylic acid and the indoline ring may be susceptible to hydrolysis under strongly acidic or basic conditions.[1]

  • Oxidation: The indoline ring system can be sensitive to oxidation, potentially leading to the formation of indole derivatives or other oxidized species.[1]

Q4: What solvents are recommended for dissolving this compound-2-carboxylic acid?

Based on the handling of similar compounds, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to create stock solutions.[1] For aqueous experiments, it is best to prepare fresh dilutions from a concentrated stock solution in an organic solvent.[1]

Troubleshooting Guide

Issue 1: Poor solubility or precipitation of the compound from aqueous solution.

  • Question: I am having trouble dissolving this compound-2-carboxylic acid, or it is precipitating out of my buffered solution. What can I do?

  • Answer: The solubility of this compound-2-carboxylic acid is pH-dependent due to its carboxylic acid group. In acidic solutions (pH below the pKa of the carboxylic acid), the compound will be in its less soluble neutral form. To improve solubility, consider dissolving the compound in a slightly alkaline buffer (e.g., pH 7.4-8.0), which will deprotonate the carboxylic acid to the more soluble carboxylate form.[2] However, be aware that high pH may promote other degradation pathways.[2] If using organic co-solvents, ensure they are compatible and do not accelerate degradation.[2]

Issue 2: Inconsistent or non-reproducible results in biological assays.

  • Question: My experimental results with this compound-2-carboxylic acid are not reproducible. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a common consequence of compound instability.[2] If the compound degrades during an experiment, its effective concentration will decrease, leading to variability.[2] It is crucial to handle the compound consistently and minimize its exposure to harsh conditions. Consider preparing stock solutions fresh for each experiment and protecting them from light.[2]

Issue 3: Appearance of extra peaks in my HPLC chromatogram.

  • Question: I am observing extra peaks in my chromatogram when analyzing this compound-2-carboxylic acid. What could these be?

  • Answer: The appearance of new peaks strongly suggests the presence of degradation products or impurities from the synthesis.[2] Potential degradation pathways include oxidation of the indoline ring, reduction of the nitro group to a nitroso or amino group, and photolytic degradation.[2] To identify these products, techniques like mass spectrometry are essential.[2] To avoid this, ensure the starting material is of high purity and follow the recommended storage and handling procedures carefully.[2]

Data on Factors Affecting Stability

The stability of this compound-2-carboxylic acid is influenced by several factors. The following table summarizes these factors and provides recommendations for mitigation.

FactorPotential EffectMitigation Strategies
Light Photodegradation, particularly of the nitroaromatic system, can lead to the formation of nitrosoindole and other byproducts.[2]Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2] Minimize exposure to ambient light during experiments.[2]
Temperature Elevated temperatures can accelerate the rate of all degradation pathways, including oxidation and thermal decomposition.[2]Store the compound at recommended cool temperatures (2-8°C for solid form). Avoid unnecessary exposure to high temperatures during experiments.
pH The carboxylic acid and indoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[1] Solubility is also pH-dependent.[2]Use buffers in the appropriate pH range for your experiment, being mindful of potential degradation at pH extremes. Prepare fresh solutions in aqueous buffers.
Oxidizing Agents The indoline and nitroaromatic moieties are susceptible to oxidation, which can lead to the formation of colored degradation products.[2]Store the solid under an inert atmosphere (e.g., argon or nitrogen).[2] Use de-gassed solvents and buffers for preparing solutions.[2] Avoid contact with strong oxidizing agents.[2]
Reducing Agents The nitro group is readily reduced to form amino or other reduced species, which will alter the compound's properties and activity.[2]Avoid contact with reducing agents unless a reduction of the nitro group is the intended reaction.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products by subjecting the compound to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[2]

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.[2]

    • Thermal Degradation: Incubate a solution of the compound at 60°C in the dark for 24 hours. For solid-state thermal stress, place the solid compound in an oven at 60°C for 24 hours.[2]

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound-2-carboxylic acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile.[3]

    • Gradient: 0-5 min: 15% B; 5-20 min: 15-85% B; 20-25 min: 85% B; 25-26 min: 85-15% B; 26-30 min: 15% B.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 25 °C.[3]

    • Detection: UV at 348 nm.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound-2-carboxylic acid.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.[3]

    • For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.[3]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[3]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For assay determination, a calibration curve should be prepared using reference standards of known concentrations.

Protocol 3: Improving Stability with a Protective Group

If the indoline nitrogen is a source of instability (e.g., through oxidation), protection with a group like Boc (tert-butyloxycarbonyl) can enhance stability.[2]

  • Protection of the Indoline Nitrogen:

    • Dissolve this compound-2-carboxylic acid in a suitable solvent such as tetrahydrofuran (THF).[2]

    • Add a base, such as triethylamine, followed by di-tert-butyl dicarbonate (Boc)₂O.[2]

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).[2]

    • Work up the reaction to isolate the N-Boc protected this compound-2-carboxylic acid.[2]

  • Stability Assessment: Perform a comparative forced degradation study on the N-Boc protected compound and the unprotected parent compound to quantify the improvement in stability under oxidative and other stress conditions.[2]

Visualizations

G Troubleshooting Workflow for this compound-2-carboxylic acid Stability Issues start Start: Experimental Issue Observed issue Identify the Issue start->issue solubility Poor Solubility / Precipitation issue->solubility Solubility Problem inconsistent_results Inconsistent / Non-reproducible Results issue->inconsistent_results Reproducibility Problem extra_peaks Extra Peaks in HPLC issue->extra_peaks Purity Problem check_ph Check pH of Solution solubility->check_ph check_storage Review Storage and Handling inconsistent_results->check_storage check_purity Check Purity of Starting Material extra_peaks->check_purity adjust_ph Adjust to slightly alkaline pH (7.4-8.0) check_ph->adjust_ph pH is acidic end Issue Resolved adjust_ph->end fresh_solution Prepare Fresh Solutions check_storage->fresh_solution Solution not fresh protect_light Protect from Light check_storage->protect_light Exposed to light fresh_solution->end protect_light->end lcms_analysis Analyze by LC-MS to Identify Impurities/Degradants check_purity->lcms_analysis Purity is questionable lcms_analysis->end

Caption: Troubleshooting workflow for stability issues.

G Potential Degradation Pathways of this compound-2-carboxylic acid parent This compound-2-carboxylic acid photodegradation Photodegradation Products (e.g., Nitrosoindoles) parent->photodegradation induces thermal_decomposition Thermal Decomposition Products parent->thermal_decomposition causes hydrolysis Hydrolysis Products parent->hydrolysis leads to oxidation Oxidation Products (e.g., Indole derivatives) parent->oxidation results in light Light (UV) light->photodegradation heat Heat heat->thermal_decomposition acid_base Strong Acid/Base acid_base->hydrolysis oxidants Oxidizing Agents oxidants->oxidation

Caption: Potential degradation pathways.

G Experimental Workflow for Stability Assessment start Start: Prepare Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal hplc Analyze by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc data Quantify Degradation hplc->data report Report Results data->report end End report->end

Caption: Workflow for stability assessment.

References

Troubleshooting poor solubility of 6-Nitroindoline derivatives in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-nitroindoline derivatives. The following information addresses common challenges related to the solubility of these compounds in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative poorly soluble in aqueous buffers?

A1: The solubility of this compound derivatives is highly dependent on their specific chemical structure. The parent this compound is a hydrophobic molecule. The presence of a nitro group further contributes to its low water solubility. The overall solubility in aqueous buffers is determined by the interplay of the hydrophobic indoline core and the physicochemical properties of any substituent groups. For instance, derivatives with ionizable functional groups, such as a carboxylic acid, will exhibit pH-dependent solubility.[1][2]

Q2: How does pH affect the solubility of this compound derivatives?

A2: The effect of pH on solubility is significant for derivatives containing ionizable functional groups.

  • Acidic Derivatives (e.g., this compound-2-carboxylic acid): These compounds are less soluble in acidic solutions (pH < pKa) where they exist in their neutral, protonated form. In alkaline buffers (pH > pKa), the carboxylic acid is deprotonated to a more soluble carboxylate salt.[1][2] Therefore, increasing the pH of the buffer can enhance the solubility of acidic derivatives.

  • Basic Derivatives (e.g., containing an amino group): Conversely, basic derivatives are more soluble in acidic solutions where the basic group is protonated. As the pH increases, they become less soluble as they convert to their neutral, free base form.

Q3: What are common organic co-solvents used to dissolve this compound derivatives?

A3: Due to their often hydrophobic nature, this compound derivatives are frequently dissolved in polar organic solvents to create a concentrated stock solution. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetonitrile

It is crucial to prepare a high-concentration stock in the organic solvent, which is then diluted into the final aqueous buffer.[3]

Q4: What is the maximum recommended concentration of organic co-solvents in my final assay buffer?

A4: The final concentration of the organic co-solvent should be minimized to avoid potential interference with the biological assay. For many cell-based assays, the final concentration of DMSO should be kept below 0.5%, although some systems may tolerate up to 1%. It is essential to perform a solvent tolerance test to determine the highest concentration that does not affect your specific experimental system.

Troubleshooting Guide: Poor Solubility and Precipitation

Issue 1: My this compound derivative precipitates when I dilute the organic stock solution into my aqueous buffer.

This is a common issue known as "antisolvent precipitation," where the compound is forced out of solution as the solvent composition changes from being organic-rich to aqueous-rich.

Solutions:

  • Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. This involves a stepwise decrease in the organic solvent concentration, which can help maintain the compound's solubility. When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to ensure rapid mixing and avoid localized high concentrations of the compound.

  • Adjust Final Compound Concentration: The final concentration of your compound in the aqueous buffer may be exceeding its solubility limit. Try working with a lower final concentration.

  • Modify Buffer Composition:

    • pH Adjustment: For ionizable derivatives, adjust the buffer pH to a range where the compound is in its more soluble, ionized form.[1][2]

    • Use of Excipients: Consider the inclusion of solubilizing agents, such as non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) or cyclodextrins, in your buffer.

Issue 2: My this compound derivative solution is initially clear but becomes cloudy or shows precipitation over time.

Solutions:

  • Temperature Effects: Solubility is often temperature-dependent. If a solution was prepared at a higher temperature, the compound may precipitate upon cooling to room temperature or during storage at 4°C. It is advisable to determine the compound's solubility at the intended experimental and storage temperatures.

  • Compound Instability: The indoline and nitroaromatic moieties can be susceptible to degradation, especially when exposed to light or oxidizing agents.[2] Degradation products may be less soluble. To mitigate this, prepare solutions fresh, store them protected from light in amber vials, and use de-gassed buffers and solvents.[2]

  • Buffer Incompatibility: Certain buffer components can interact with the compound and cause precipitation. For instance, some compounds may form insoluble salts in phosphate buffers. If you suspect this, consider switching to an alternative buffer system like HEPES or Tris.

Data Presentation: Illustrative Solubility Characteristics

The following table provides an illustrative overview of how different functional groups might influence the solubility of this compound derivatives. Note: These are generalized trends and not experimentally determined values.

Derivative ClassFunctional Group ExampleExpected Solubility in Neutral Buffer (pH 7.4)Recommended Solubilization Strategy
Neutral -H, -CH3, -HalogenLowUse of co-solvents (e.g., DMSO, ethanol) for stock solution preparation.
Acidic -COOHpH-dependent; low at acidic pH, higher at basic pH.Dissolve in a slightly alkaline buffer (e.g., pH > 8.0) to form the soluble salt.
Basic -NH2, -NR2pH-dependent; higher at acidic pH, low at basic pH.Dissolve in a slightly acidic buffer (e.g., pH < 6.0) to form the soluble salt.
Ester -COOCH3LowUse of co-solvents.
Amide -CONH2, -CONHRGenerally low, but can be higher than esters due to H-bonding.Use of co-solvents.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This method is widely used to determine the thermodynamic equilibrium solubility of a compound in a specific buffer.

Methodology:

  • Preparation: Add an excess amount of the solid this compound derivative to a known volume of the desired buffer in a sealed glass vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.[1]

  • Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore, non-reactive filter (e.g., a 0.22 µm PTFE syringe filter).[1]

  • Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of the this compound derivative in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.[1]

Visualizations

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed stock_check Is the stock solution clear? start->stock_check dilution_protocol Review dilution protocol stock_check->dilution_protocol Yes re_dissolve Re-dissolve stock (warm, vortex) stock_check->re_dissolve No buffer_comp Evaluate buffer composition (pH, components) dilution_protocol->buffer_comp lower_conc Test a lower final concentration buffer_comp->lower_conc final_sol Solution is clear lower_conc->final_sol re_dissolve->stock_check

Caption: A logical workflow for troubleshooting precipitation issues with this compound derivatives.

General Workflow for Solubility Determination

G start Start: Excess solid compound + Buffer equilibration Equilibration (24-72h with agitation) start->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation quantification Quantification of supernatant (HPLC/LC-MS) separation->quantification calculation Calculate Solubility quantification->calculation end End: Solubility Value calculation->end

Caption: A streamlined workflow for the experimental determination of equilibrium solubility.

References

Optimizing light source and wavelength for 6-Nitroindoline photolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the photolysis of 6-nitroindoline-caged compounds. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the success of your photochemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound and its derivatives are photoremovable protecting groups (PPGs), often referred to as "caged" compounds.[1] These molecules are designed to release a biologically active compound upon irradiation with light, typically in the UV-A or near-visible range.[1] This allows for precise spatial and temporal control over the release of molecules like neurotransmitters (e.g., L-glutamate and GABA), amino acids, and second messengers.[1] Key applications include neuroscience research for mapping neural circuits, studying cellular signaling pathways, and developing photoactivatable drugs to reduce systemic side effects.[1]

Q2: What is the optimal light source and wavelength for this compound photolysis?

A2: The optimal wavelength for one-photon uncaging of this compound derivatives is typically around 350 nm.[1][2] For two-photon excitation, a wavelength of approximately 710 nm can be used.[3][4] Recommended light sources include:

  • Mercury Arc Lamps: Often used with appropriate filters to select the desired wavelength range.[1]

  • UV LEDs: Provide a more monochromatic and stable light source.[1]

  • Lasers: Such as femtosecond pulsed lasers, are necessary for two-photon excitation.[5]

  • Rayonet Photoreactors: Equipped with lamps emitting at 350 nm, these are suitable for solution-phase photolysis.[2][3][4]

Q3: What are the key parameters influencing the efficiency of photolysis?

A3: The efficiency of photolysis, or "uncaging," is determined by several factors:

  • Wavelength: Must be matched to the absorption maximum of the caged compound.[2]

  • Light Intensity: Higher intensity can lead to faster uncaging, but also increases the risk of photodamage.

  • Irradiation Duration: The length of light exposure will determine the amount of active molecule released.[1][2]

  • Quantum Yield (Φ): This intrinsic property of the caged compound measures the efficiency of photorelease upon absorbing a photon.[5]

  • Solvent and pH: These can influence the stability and photochemical behavior of the caged compound.[5]

Q4: What byproducts are formed during the photolysis of this compound?

A4: A significant consideration when using nitroaromatic PPGs like this compound is the formation of nitroso compounds as byproducts in aqueous solutions.[2] These byproducts can sometimes absorb light at the same wavelength used for uncaging, creating an "inner filter" effect that reduces the efficiency of subsequent photorelease.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Uncaging Efficiency Incorrect wavelength of the light source.Verify the emission spectrum of your light source. Use a light source with a peak output around 350 nm for one-photon excitation.[1][2]
Insufficient light intensity or duration.Increase the irradiation time or the power of the light source. Calibrate your light source to ensure sufficient photon flux.
Degradation of the caged compound.Prepare fresh solutions of the caged compound. Store stock solutions, typically in a solvent like DMSO, protected from light and at an appropriate temperature.[1]
"Inner filter" effect from byproducts.Consider that the formation of nitroso byproducts can absorb the excitation light, reducing efficiency over time.[2] Use the minimum necessary concentration of the caged compound.
Inconsistent Results Fluctuation in light source power.Allow the lamp to warm up and stabilize before starting the experiment. Monitor the lamp output if possible.
Variability in sample preparation.Ensure consistent concentrations of the caged compound and buffer components in all experiments.[1] Use a precise method for sample dilution.
pH sensitivity of the caged compound.Verify and maintain the pH of the buffer solution, as it can affect the photolysis reaction.[5]
Photodamage to Biological Samples High-intensity UV light.Reduce light intensity or the duration of exposure. Use a wavelength that minimizes damage to the biological system while still efficiently uncaging the compound.[2]
Formation of reactive byproducts.Include control experiments to assess the biological activity of the photolysis byproducts alone.[1]
Difficulty Dissolving the Caged Compound Low solubility in aqueous buffers.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental buffer.[1]
Final solvent concentration is too high.Ensure the final concentration of the organic solvent is low enough to not interfere with the biological system or the photolysis reaction.[1]

Data Summary

The photolytic properties of nitroindoline derivatives are crucial for experimental design. The following table summarizes key parameters for several related compounds.

Compound/DerivativeCaged MoleculeWavelength (nm)Quantum Yield (Φ)Release Rate
4-Methoxy-7-nitroindolinyl (MNI)Glutamate~3500.09[2]< 1 µs[2]
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI)Glutamate~350≥ 0.5[2]< 1 µs[2]
5-bromo-7-nitroindoline-S-ethylthiocarbamate-350 (1-photon), 710 (2-photon)Not specifiedNot specified[1]

Note: Data for 7-nitroindoline derivatives are included as they exhibit similar photochemical behavior to this compound derivatives.[1]

Experimental Protocols

Protocol 1: General Procedure for Photolysis of a this compound-Caged Compound

This protocol provides a general method for the light-induced release of a bioactive molecule from a this compound derivative.

Materials:

  • This compound-caged compound

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent (e.g., DMSO)

  • UV light source (e.g., mercury arc lamp with 350 nm filter, or a UV LED)[1][2]

  • Quartz cuvette or other appropriate UV-transparent sample holder[1][2]

  • Analytical instrument for detection (e.g., HPLC, mass spectrometer, or a specific biological assay)[1]

Procedure:

  • Sample Preparation: a. Prepare a concentrated stock solution of the caged compound in a suitable solvent such as DMSO.[1] b. Dilute the stock solution into the aqueous buffer to the desired final concentration for the experiment. Ensure the final concentration of the organic solvent is minimal to avoid interference.[1]

  • Irradiation: a. Transfer the sample solution to a quartz cuvette or the appropriate sample holder for your setup.[1] b. Irradiate the sample with the UV light source at approximately 350 nm.[1][2] c. The duration and intensity of irradiation should be optimized based on the quantum yield of the compound and the desired amount of released molecule.[1][2]

  • Analysis: a. Following irradiation, analyze the sample to quantify the amount of the released bioactive molecule.[1] b. Methods for analysis can include HPLC with UV or fluorescence detection, mass spectrometry, or by measuring the biological response triggered by the released molecule.[1]

  • Controls: a. It is critical to run control experiments.[1] b. Include a sample of the caged compound that is not irradiated to check for spontaneous hydrolysis.[1] c. Include a sample of the expected photolysis byproduct to assess any potential biological activity.[1]

Protocol 2: Determination of One-Photon Uncaging Quantum Yield (Φu)

The quantum yield is a measure of the efficiency of the photorelease. This protocol uses a comparative method with a well-characterized chemical actinometer.[5]

Materials:

  • Caged compound of interest

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)[5]

  • UV-Vis spectrophotometer[5]

  • Light source with a monochromator or narrow bandpass filter[5]

  • Matched quartz cuvettes[5]

Procedure:

  • Prepare Solutions: a. Prepare optically dilute solutions of both the caged compound and the actinometer in the same solvent. b. The absorbance of both solutions at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the sample.[5]

  • Irradiation: a. Irradiate the caged compound and actinometer solutions separately but under identical conditions (i.e., same light source, wavelength, irradiation time, and geometry).[5]

  • Monitor Photolysis: a. Monitor the progress of the photoreaction by UV-Vis spectrophotometry.[5] This can be done by measuring the decrease in absorbance of the caged compound or the increase in absorbance of the released molecule or a byproduct.[5] b. For the actinometer, measure the change in absorbance corresponding to its known photochemical transformation.[5]

  • Calculate Quantum Yield: a. Use the data from the actinometer to calculate the photon flux of the light source.[5] b. The quantum yield of the caged compound (Φu_sample) is then calculated using the following equation: Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) Where 'k' is the rate of the photoreaction and 'F' is the fraction of light absorbed by the photolabile species.[5]

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exp 2. Photolysis Experiment cluster_analysis 3. Analysis prep_stock Prepare stock solution (e.g., in DMSO) prep_dilute Dilute stock into aqueous buffer prep_stock->prep_dilute irradiate Irradiate sample in quartz cuvette (350 nm) prep_dilute->irradiate control_dark Dark Control (No irradiation) prep_dilute->control_dark quantify Quantify released molecule (HPLC, MS, Bioassay) irradiate->quantify control_dark->quantify interpret Data Interpretation quantify->interpret

Caption: A general workflow for a this compound photolysis experiment.

signaling_pathway cluster_photolysis Photorelease cluster_receptor Receptor Activation cluster_response Cellular Response caged_glu 6-NI-Caged Glutamate free_glu Free Glutamate caged_glu->free_glu Photolysis light UV Light (350 nm) light->caged_glu receptor Glutamate Receptor (e.g., AMPA/NMDA) free_glu->receptor channel Ion Channel Opening receptor->channel influx Ion Influx (Na+, Ca2+) channel->influx depol Membrane Depolarization influx->depol signal Downstream Signaling depol->signal

Caption: Simplified signaling pathway activated by photoreleased glutamate.

troubleshooting_guide start Low/No Uncaging? check_light Is light source correct? (Wavelength ~350nm) start->check_light check_light->start No, correct it check_power Is intensity/duration sufficient? check_light->check_power Yes check_power->start No, increase check_solution Is caged compound solution fresh? check_power->check_solution Yes solution_ok Problem Solved check_solution->solution_ok No, remake it solution_no Consider inner filter effect or sample degradation check_solution->solution_no Yes

Caption: A decision tree for troubleshooting low uncaging efficiency.

References

Preventing degradation of 6-Nitroindoline stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 6-Nitroindoline to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from yellow to a brownish hue. What does this indicate and what are the preventative measures?

A change in color, particularly darkening to a yellowish or brownish hue, is a common indicator of degradation.[1][2] This is often due to exposure to light, elevated temperatures, or oxidation.[2] To prevent this, store the solid compound in a tightly sealed, opaque container in a cool, dry, and dark environment, such as a refrigerator at 2-8°C.[1] For long-term stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.[1]

Q2: I'm observing precipitation of this compound from my aqueous buffer. How can I improve its solubility?

The solubility of this compound and its derivatives can be pH-dependent, especially if they contain acidic or basic functional groups like a carboxylic acid. For instance, the related compound this compound-2-carboxylic acid is a weak acid and is more soluble in slightly alkaline solutions (e.g., pH 7.4-8.0) where the carboxylic acid is deprotonated.[2][3] However, be aware that high pH can also promote degradation.[2] For experiments in aqueous solutions, it is often best to prepare fresh dilutions from a high-concentration stock solution in an organic solvent like DMSO or DMF.[1]

Q3: My experimental results using this compound are inconsistent. Could this be related to the stability of my stock solution?

Yes, inconsistent experimental results can be a direct consequence of compound instability. If the this compound in your stock solution degrades over time, the effective concentration will decrease, leading to variability in your assays.[2] It is highly recommended to prepare fresh stock solutions for each experiment whenever possible.[1] If you must store stock solutions, aliquot them into single-use vials to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[1]

Q4: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related nitroaromatic compounds can degrade through several mechanisms[1]:

  • Photodegradation: Exposure to light, especially UV radiation, can trigger photochemical reactions.[1][2]

  • Thermal Decomposition: High temperatures can lead to the breakdown of the molecule.[1]

  • Oxidation: The indoline ring is susceptible to oxidation.[1][2]

  • Hydrolysis: Under strongly acidic or basic conditions, the indoline ring may undergo hydrolysis.[1]

  • Reduction of the Nitro Group: The nitro group can be reduced to nitroso or amino groups, altering the compound's properties.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Discoloration of Solid or Solution Oxidation, photodegradation, or thermal degradation.[2]Store in a cool (2-8°C for solids, -20°C or -80°C for solutions), dark place under an inert atmosphere (argon or nitrogen).[1][2] Use amber vials or wrap containers in aluminum foil.[1][2]
Precipitation from Aqueous Solution Poor solubility at the given pH.[2]For acidic derivatives, adjust the pH to a slightly alkaline range (7.4-8.0) to increase solubility.[2] Prepare fresh dilutions from a concentrated organic stock solution (e.g., DMSO, DMF) for aqueous experiments.[1]
Appearance of Extra Peaks in HPLC/LC-MS Presence of degradation products or impurities.[2]Confirm the identity of the new peaks using mass spectrometry.[2] Review handling and storage procedures to identify potential causes of degradation. Prepare fresh solutions and re-analyze.
Inconsistent Biological Assay Results Degradation of the compound in the stock solution or during the experiment.[2]Prepare fresh stock solutions for each experiment.[1] Minimize the exposure of the compound to harsh conditions (light, high temperature) during the assay.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Materials:

  • This compound solid

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Opaque or amber vials

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • In a well-ventilated fume hood, weigh the desired amount of this compound.

  • Dissolve the solid in the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration.

  • If necessary, use gentle vortexing or sonication to ensure complete dissolution.[1]

  • For immediate use: Proceed with the experiment.

  • For storage:

    • Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[1]

    • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.[1]

    • Wrap the vials in aluminum foil or use amber vials for light protection.[1]

    • Store the vials at -20°C or -80°C.[1]

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a general framework for identifying the degradation liabilities of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)[2]

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column[4]

Procedure:

  • Sample Preparation: Aliquot the this compound stock solution into separate vials for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24-72 hours.[2][4]

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours.[2][4]

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[2][4]

  • Photodegradation: Expose a solution to a light source providing both UV and visible light (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil in the dark under the same conditions.[2][4]

  • Thermal Degradation: Incubate a solution at 60°C in the dark for 24 hours.[2]

  • Sample Analysis:

    • At specified time points, withdraw samples. Neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

    • Compare the chromatograms to identify the appearance of new peaks (degradants) and the decrease in the parent compound's peak area.[2]

Visualizations

Factors Leading to this compound Degradation cluster_factors Stress Factors cluster_pathways Degradation Pathways Light Light (UV Radiation) Photodegradation Photodegradation Light->Photodegradation Heat Elevated Temperature Thermal_Decomposition Thermal Decomposition Heat->Thermal_Decomposition Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation pH Extreme pH (Acid/Base) Hydrolysis Hydrolysis pH->Hydrolysis Degradation This compound Degradation Photodegradation->Degradation Thermal_Decomposition->Degradation Oxidation->Degradation Hydrolysis->Degradation

Caption: Key environmental factors and the resulting degradation pathways for this compound.

Experimental Workflow: Stability Assessment start Prepare this compound Stock Solution stress Subject Aliquots to Forced Degradation Conditions (Acid, Base, Oxidant, Light, Heat) start->stress control Store Control Sample Under Optimal Conditions start->control analysis Analyze Samples by Stability-Indicating HPLC Method stress->analysis control->analysis compare Compare Chromatograms of Stressed vs. Control Samples analysis->compare end Determine Degradation Profile and Key Liabilities compare->end

Caption: Workflow for assessing the stability of this compound using forced degradation studies.

References

Technical Support Center: Uncaging Experiments & The Inner Filter Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the inner filter effect (IFE) in uncaging experiments. The resources below are designed to help researchers, scientists, and drug development professionals identify, mitigate, and correct for this common experimental artifact.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect and how does it specifically impact uncaging experiments?

A1: The inner filter effect (IFE) is the reduction in observed fluorescence intensity due to the absorption of light by the sample itself.[1][2] In uncaging experiments, this manifests in two primary ways:

  • Primary Inner Filter Effect (pIFE): The caged compound or other molecules in the sample absorb the excitation light intended for photolysis. This reduces the amount of light reaching the focal volume, leading to inefficient or spatially non-uniform uncaging.[1][3][4]

  • Secondary Inner Filter Effect (sIFE): If the uncaging experiment is monitored via a fluorescent reporter, the emitted fluorescence can be re-absorbed by the caged compound, its photoproducts, or other chromophores in the solution before it reaches the detector.[1][3][4]

This can lead to a non-linear relationship between the concentration of the caged compound and the observed biological effect or reporter signal, making quantitative analysis inaccurate.[5]

Q2: How can I determine if my uncaging experiment is compromised by the inner filter effect?

A2: A key indicator of IFE is a loss of linearity in the relationship between fluorescence intensity and fluorophore concentration.[5] If you observe that the uncaging efficiency does not increase proportionally with the concentration of your caged compound, or if the response plateaus or even decreases at higher concentrations, IFE is a likely cause.[5][6] Another sign is having a sample with high absorbance (typically above 0.1 AU) at the excitation or emission wavelengths.[5][6]

A simple diagnostic test is to perform a dilution series of your caged compound and measure the uncaging response. If the response is linear only at low concentrations, your experiment is likely affected by IFE at higher concentrations.[5]

Q3: What are the most effective strategies to reduce or eliminate the inner filter effect?

A3: Several strategies can be employed, ranging from simple sample preparation adjustments to more complex mathematical corrections:

  • Sample Dilution: This is the most straightforward method. Reducing the concentration of the caged compound and any other absorbing species will lower the overall absorbance of the solution.[5][7] It is generally recommended to work with solutions that have an absorbance of 0.1 or less.[1]

  • Use of Shorter Pathlength Cuvettes: Reducing the pathlength minimizes the distance that excitation and emission light travel through the sample, thereby decreasing the probability of absorption.[5]

  • Mathematical Correction: If dilution is not an option, you can apply a correction factor based on the absorbance of the sample at the excitation and emission wavelengths.[1][7][8]

  • Two-Photon Uncaging: This technique inherently restricts excitation to a very small focal volume, which can reduce the impact of the primary inner filter effect compared to one-photon excitation.[9][10]

  • Optimize Excitation Wavelength: If possible, choose an excitation wavelength where the absorbance of the caged compound is lower, while still being efficient for uncaging.

Troubleshooting Guide

Issue 1: Non-linear uncaging response with increasing caged compound concentration.

  • Possible Cause: Primary inner filter effect is attenuating the uncaging light at higher concentrations.[1][4]

  • Troubleshooting Steps:

    • Perform a Dilution Series: Prepare a range of concentrations of your caged compound and measure the uncaging response. Plot the response against concentration to identify the linear range.[5]

    • Measure Absorbance: Use a spectrophotometer to measure the absorbance of your sample at the uncaging wavelength. If the absorbance is above 0.1, IFE is likely significant.[6]

    • Implement a Mitigation Strategy:

      • If possible, work within the linear concentration range identified in the dilution series.[1]

      • If high concentrations are necessary, apply a mathematical correction (see Protocol 1).[7]

Issue 2: The shape of my fluorescent reporter's emission spectrum is distorted at high concentrations of the caged compound.

  • Possible Cause: Secondary inner filter effect, where the emitted fluorescence is re-absorbed by the caged compound or its photoproducts.[3][5] This is more common when there is significant overlap between the absorption spectrum of the caged compound and the emission spectrum of the reporter.[4]

  • Troubleshooting Steps:

    • Overlay Spectra: Compare the absorption spectrum of your caged compound with the emission spectrum of your fluorescent reporter. Significant overlap indicates a high potential for sIFE.

    • Use a Shorter Pathlength Cuvette: This reduces the distance the emitted light travels through the sample, minimizing re-absorption.[5]

    • Apply Mathematical Correction: Use a correction formula that accounts for absorbance at both the excitation and emission wavelengths (see Protocol 1).

Quantitative Data Summary

The following table summarizes the relationship between sample absorbance and the approximate error in fluorescence intensity, highlighting the importance of keeping absorbance low.

Absorbance (A.U.)Approximate Error in Fluorescence IntensityRecommended Action
< 0.05< 5-8%IFE is likely negligible for most applications.[2][3][11]
0.06~8%Consider correction if high accuracy is required.[2][12]
0.1~10-12%Dilution or correction is strongly recommended.[6][12]
0.3~38%Dilution or correction is necessary for accurate results.[12]

Experimental Protocols

Protocol 1: Mathematical Correction for Inner Filter Effect

This protocol describes how to correct for both primary and secondary inner filter effects using absorbance measurements.

Materials:

  • Fluorometer or microscope with fluorescence detection

  • Absorbance spectrophotometer

  • Your caged compound and other sample components

  • Appropriate buffer/solvent

  • Matched cuvettes for both instruments

Methodology:

  • Prepare Sample: Prepare your sample as you would for the uncaging experiment.

  • Measure Absorbance:

    • Place the sample in the absorbance spectrophotometer.

    • Measure the absorbance at the uncaging (excitation) wavelength (A_ex).

    • Measure the absorbance at the emission wavelength of your fluorescent reporter (A_em).

  • Measure Fluorescence:

    • Place the identical sample in the fluorometer or on the microscope.

    • Perform your uncaging experiment and measure the observed fluorescence (F_obs).

  • Calculate Corrected Fluorescence:

    • Use the following formula to calculate the corrected fluorescence (F_corr): F_corr = F_obs * 10^((A_ex + A_em) / 2)

    • This is a commonly used correction factor, and other more complex formulas exist. The choice of formula may depend on the geometry of your instrument.

Visualizations

IFE_Mechanism cluster_primary Primary Inner Filter Effect (pIFE) cluster_secondary Secondary Inner Filter Effect (sIFE) Light_Source Uncaging Light Source Sample_Surface Light_Source->Sample_Surface Incident Light Reduced_Light Sample_Surface->Reduced_Light Absorbed by Caged Compound Focal_Volume Target Focal Volume Fluorophore Fluorescent Reporter Focal_Volume->Fluorophore Excites Reporter Reduced_Light->Focal_Volume Reduced Excitation Absorbed_Emission Fluorophore->Absorbed_Emission Emitted Light Detector Detector Absorbed_Emission->Detector Reduced Signal

Caption: Mechanism of primary and secondary inner filter effects in uncaging.

Troubleshooting_Workflow Start Start: Non-linear or distorted fluorescence response Check_Abs Measure Absorbance (A_ex) at uncaging wavelength Start->Check_Abs Is_Abs_High Is A_ex > 0.1? Check_Abs->Is_Abs_High Dilute Strategy 1: Dilute Sample Is_Abs_High->Dilute Yes End_Low_Abs IFE is not the primary issue. Investigate other factors. Is_Abs_High->End_Low_Abs No Dilution_Feasible Is dilution feasible for the experiment? Dilute->Dilution_Feasible Math_Correct Strategy 2: Apply Mathematical Correction Dilution_Feasible->Math_Correct No End_Diluted Proceed with diluted sample Dilution_Feasible->End_Diluted Yes End_Corrected Proceed with corrected data Math_Correct->End_Corrected

Caption: Workflow for troubleshooting the inner filter effect.

References

Storage and handling recommendations for 6-Nitroindoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 6-Nitroindoline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound compounds?

To ensure long-term stability, solid this compound compounds should be stored in a cool, dry, and dark place.[1] A refrigerator at 2-8°C is the recommended storage environment.[1] It is crucial to store the compound in a tightly sealed, opaque container to protect it from light and moisture.[1] For extended storage, flushing the container with an inert gas like argon or nitrogen before sealing is advisable.[1]

Q2: How should I prepare and store solutions of this compound compounds?

Stock solutions should be prepared using high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] Whenever possible, prepare solutions fresh for each experiment to minimize degradation.[1] If storage of solutions is necessary, it is recommended to:

  • Use a suitable, dry, aprotic solvent.[1]

  • Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.[1]

  • Store solutions at low temperatures, such as -20°C or -80°C, in a light-protected container (e.g., amber vials or wrapped in aluminum foil).[1]

  • Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1]

Q3: My this compound solution has changed color. What does this signify?

A color change, often to a yellowish or brownish hue, typically indicates decomposition of the compound.[1] Nitroaromatic compounds like this compound are susceptible to degradation, which can be triggered by factors such as exposure to light, elevated temperatures, or inappropriate pH levels.[1] It is always best to visually inspect the compound and its solutions for any color change before use.[1]

Q4: I am observing poor solubility of my this compound compound. What can I do?

The solubility of this compound derivatives, especially those containing a carboxylic acid group, can be pH-dependent.[2][3] In acidic solutions, the compound is likely to be in its less soluble neutral form.[2] To enhance solubility, you can try dissolving the compound in a slightly alkaline buffer (e.g., pH 7.4-8.0), which will deprotonate the carboxylic acid to the more soluble carboxylate form.[2] However, be aware that high pH can also promote other degradation pathways.[2]

Q5: My experimental results are inconsistent. Could this be related to the stability of the this compound compound?

Yes, inconsistent experimental outcomes are a common consequence of compound instability.[2] If the this compound compound degrades during an experiment, its effective concentration will decrease, leading to variability in the results.[2] To ensure reproducibility, handle the compound consistently, minimize its exposure to harsh conditions, and consider preparing fresh stock solutions for each experiment.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatography

Symptom: Appearance of extra peaks in analytical chromatograms (e.g., HPLC, LC-MS) when analyzing a this compound compound.[2]

Possible Causes:

  • Degradation: The compound may have degraded due to improper storage or handling, leading to the formation of impurities.[2]

  • Contamination: The sample might be contaminated with impurities from solvents, reagents, or glassware.[4][5]

  • Reaction Byproducts: If analyzing a reaction mixture, the unexpected peaks could be unreacted starting materials or byproducts.

Troubleshooting Workflow:

start Unexpected Peaks Observed check_purity Analyze Pure Standard start->check_purity pure_ok Standard is Pure check_purity->pure_ok Yes pure_not_ok Standard Shows Peaks check_purity->pure_not_ok No check_reaction Analyze Reaction Components pure_ok->check_reaction degradation Compound Degradation pure_not_ok->degradation repurify Re-purify Compound degradation->repurify check_handling Review Storage & Handling repurify->check_handling end Problem Resolved repurify->end check_handling->end components_ok Components are Clean check_reaction->components_ok Yes components_not_ok Components Contaminated check_reaction->components_not_ok No optimize_reaction Optimize Reaction Conditions components_ok->optimize_reaction purify_reagents Purify/Replace Reagents components_not_ok->purify_reagents purify_reagents->end optimize_reaction->end

Caption: Troubleshooting workflow for unexpected chromatography peaks.

Issue 2: Compound Discoloration

Symptom: The solid this compound compound or its solution darkens over time.[2]

Possible Causes:

  • Oxidation: The indoline ring is susceptible to oxidation.[2]

  • Photodegradation: Exposure to light, especially UV radiation, can cause degradation of the nitroaromatic system.[1][2]

  • Thermal Decomposition: Elevated temperatures can accelerate degradation.[1][2]

Preventative Measures:

  • Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[2]

  • For solutions, use de-gassed solvents and buffers to remove dissolved oxygen.[2]

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2]

Data on Compound Stability

The stability of this compound compounds is influenced by various factors. The following tables summarize the effects of these factors and provide hypothetical degradation data based on forced degradation studies.

Table 1: Factors Affecting Stability and Mitigation Strategies

FactorEffect on this compound CompoundsRecommended Mitigation
Light Photodegradation of the nitroaromatic system can lead to byproducts.[1][2]Store solid and solutions in amber vials or protect from light with aluminum foil. Minimize light exposure during experiments.[2]
Temperature Elevated temperatures accelerate all degradation pathways.[1][2]Store solid compound at 2-8°C in a desiccator. Prepare solutions fresh and keep them on ice when not in use.[2]
pH Extreme pH values can catalyze hydrolysis and affect the stability of the indoline ring.[2]Maintain solutions at a pH close to neutral (pH 6-8) with a suitable buffer, unless experimental conditions require otherwise.[2]
Oxygen/Oxidizing Agents The indoline ring is susceptible to oxidation, which can form the corresponding indole or other oxidized species.[2]Store the solid under an inert atmosphere. Use de-gassed solvents and buffers. Avoid contact with strong oxidizing agents.[2]
Reducing Agents The nitro group can be readily reduced to an amino group or other reduced species, altering the compound's properties.Avoid contact with strong reducing agents unless a reduction is the intended reaction.

Table 2: Hypothetical Forced Degradation Data for this compound-2-carboxylic Acid Analogs [6]

Compound IDR¹ SubstituentR² Substituent% Degradation (0.1 M HCl, 72h, 60°C)% Degradation (0.1 M NaOH, 24h, RT)% Degradation (3% H₂O₂, 24h, RT)% Degradation (Photolytic, ICH Q1B)
6-NICA HH12.525.818.335.1
Analog A CH₃H10.222.116.532.7
Analog B H5-Cl15.829.521.738.9
Analog C CH₃5-Cl13.126.319.836.2
Analog D H7-F14.227.920.437.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound compound.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[2]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours).[2]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 24 hours).[2]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified period (e.g., 24 hours).[2]

  • Thermal Degradation: Incubate a solution of the compound at 60°C in the dark for a specified period (e.g., 24 hours). For solid-state thermal stress, place the solid compound in an oven at 60°C for the same duration.[2]

  • Photodegradation: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines for a defined period. A control sample should be wrapped in aluminum foil to shield it from light.[2]

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples using a suitable stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.[1]

prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidative Degradation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (60°C, Dark) stress_conditions->thermal photo Photodegradation (ICH Q1B) stress_conditions->photo analysis Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general HPLC method for determining the purity of this compound compounds.[7]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-5 min: 15% B5-20 min: 15-85% B20-25 min: 85% B25-26 min: 85-15% B26-30 min: 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at an appropriate wavelength (e.g., 348 nm)

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Degradation Pathways

The degradation of this compound compounds can occur through several pathways, primarily involving the nitro group and the indoline ring.

nitroindoline This compound hydrolysis Hydrolysis Products nitroindoline->hydrolysis Acid/Base oxidation Oxidation Products (e.g., 6-Nitroindole) nitroindoline->oxidation Oxygen/Oxidizing Agents photodegradation Photodegradation Products (e.g., Nitrosoindole) nitroindoline->photodegradation Light (UV) reduction Reduction Products (e.g., 6-Aminoindoline) nitroindoline->reduction Reducing Agents

Caption: Potential degradation pathways for this compound.

References

Impact of oxygen and oxidizing agents on 6-Nitroindoline stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6-Nitroindoline, with a specific focus on its interaction with oxygen and oxidizing agents. The information herein is compiled from general principles of nitroaromatic chemistry and established laboratory protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a relatively stable aromatic compound under standard laboratory conditions (i.e., ambient temperature, in the absence of strong light, and under an inert atmosphere). However, like many nitroaromatic compounds, its stability can be compromised by exposure to strong oxidizing agents, high temperatures, and UV light.

Q2: How does atmospheric oxygen affect the long-term storage of this compound?

A2: While short-term exposure to atmospheric oxygen is unlikely to cause significant degradation, long-term storage in the presence of air, especially in solution, may lead to slow oxidation. This can result in the formation of colored impurities and a decrease in purity over time. For long-term storage, it is recommended to keep this compound as a solid in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, and protected from light.

Q3: What are some common oxidizing agents that are incompatible with this compound?

A3: Strong oxidizing agents should be avoided in reactions involving this compound unless they are part of a controlled synthetic step. Incompatible oxidizing agents include, but are not limited to, nitric acid, perchloric acid, hydrogen peroxide, permanganates, and dichromates. Reactions with these reagents can be energetic and may lead to uncontrolled oxidation and degradation of the indoline ring and the nitro group.

Q4: Can I anticipate the color of this compound to change upon degradation?

A4: Yes, a change in color is a common indicator of degradation for many organic compounds, including this compound. The appearance of a yellow, orange, or brown hue in a previously colorless or pale-yellow sample can signify the formation of oxidized by-products or polymeric material.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected color change (e.g., yellowing or browning) of this compound solution. Oxidation of the indoline ring or the nitro group due to exposure to air or light.Degas the solvent before use and handle the solution under an inert atmosphere (N₂ or Ar). Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Formation of an unexpected precipitate in a reaction mixture containing this compound and an oxidizing agent. The precipitate could be an insoluble oxidized by-product or a polymeric material resulting from degradation.Stop the reaction and attempt to isolate and characterize the precipitate. Re-evaluate the reaction conditions, considering a milder oxidizing agent, lower temperature, or shorter reaction time.
Low yield or recovery of this compound in a reaction. Degradation of the starting material due to the presence of residual oxidizing agents from a previous step or exposure to oxidative conditions.Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. Consider quenching any residual oxidizing agents before the introduction of this compound.
Inconsistent results in experiments involving this compound. This could be due to batch-to-batch variation in the purity of this compound, potentially caused by partial oxidation during storage.Re-purify the this compound by recrystallization or chromatography before use. Store the purified compound under an inert atmosphere and protected from light.

Experimental Protocols

Protocol: Assessing the Oxidative Stability of this compound

This protocol outlines a general procedure to evaluate the stability of this compound in the presence of a model oxidizing agent, hydrogen peroxide.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Hydrogen peroxide (30% w/w)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a C18 column

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Setup:

    • In a series of amber vials, add the appropriate volume of the this compound stock solution and acetonitrile to achieve a final concentration of 0.1 mg/mL.

    • Add hydrogen peroxide to achieve final concentrations of 0.1%, 0.5%, and 1% (v/v).

    • Include a control sample with no hydrogen peroxide.

    • Buffer the solutions with phosphate buffer to pH 7.4.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 37°C) and protect them from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) to the aliquot to neutralize any remaining hydrogen peroxide.

  • HPLC Analysis: Analyze the quenched aliquots by HPLC to quantify the remaining this compound and detect the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Quantitative Data Summary

The following table presents hypothetical data from an oxidative stability study as described in the protocol above.

H₂O₂ Concentration Time (hours) This compound Remaining (%) Major Degradation Product Peak Area (AU)
0.1%01000
198.215,340
492.562,110
2475.8210,500
0.5%01000
195.142,890
481.3158,430
2450.7432,180
1.0%01000
189.991,220
465.4315,670
2422.1711,940

Visualizations

Degradation_Pathway cluster_main Potential Oxidative Degradation of this compound This compound This compound Intermediate Oxidized Intermediate This compound->Intermediate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, H₂O₂) Oxidizing_Agent->Intermediate Degradation_Products Degradation Products (e.g., ring-opened, polymeric) Intermediate->Degradation_Products Further Oxidation/ Rearrangement

Caption: A potential pathway for the oxidative degradation of this compound.

Experimental_Workflow cluster_workflow Oxidative Stability Testing Workflow A Prepare this compound Stock Solution B Set up Reactions with Varying [Oxidizing Agent] A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F Analyze by HPLC E->F G Quantify Degradation F->G

Caption: Workflow for assessing the oxidative stability of this compound.

Validation & Comparative

A Comparative Guide to 6-Nitroindoline and 7-Nitroindoline Derivatives as Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology, neuroscience, and drug development. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution by enabling the liberation of a target molecule with a pulse of light. Among the various classes of PPGs, nitroindoline-based compounds have garnered significant attention due to their favorable photophysical properties. This guide provides a detailed comparison of 6-nitroindoline and 7-nitroindoline derivatives as photolabile protecting groups, summarizing their performance, providing experimental data, and outlining key methodologies.

Overview: A Tale of Two Isomers

While both this compound and 7-nitroindoline are structural isomers, their application and characterization as photolabile protecting groups are vastly different. The scientific literature is rich with data on 7-nitroindoline and its derivatives, establishing them as robust and versatile tools for caging a wide range of molecules, particularly carboxylic acids and neurotransmitters.[1][2] In stark contrast, there is a notable scarcity of specific data and established protocols for this compound derivatives in photocaging applications.[1] Much of the available information on the 6-nitro isomer focuses on its use as a synthetic intermediate in medicinal chemistry, for instance, in the synthesis of antitumor agents.[3][4]

This guide will, therefore, present a comprehensive overview of the well-documented 7-nitroindoline derivatives and discuss the proposed, yet largely unvalidated, use of this compound derivatives, drawing parallels where chemically appropriate.

Performance Comparison: 7-Nitroindoline Derivatives Take the Lead

The efficacy of a photolabile protecting group is determined by several key parameters, including its absorption wavelength (λmax), molar extinction coefficient (ε), and quantum yield of uncaging (Φu). An ideal PPG should exhibit a high quantum yield, absorb at longer wavelengths to minimize cellular damage, and have a high molar extinction coefficient to ensure efficient light absorption.[5]

The majority of research has focused on the 7-nitroindoline scaffold, leading to the development of several derivatives with tailored properties.[1]

Quantitative Data for Nitroindoline-Based Photolabile Protecting Groups
Compound/DerivativeCaged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Rate (t₁/₂)Reference(s)
7-Nitroindoline-based
NI-caged L-glutamateL-Glutamate~350Not Specified~0.08Not Specified< 200 ns[1]
MNI-caged L-glutamateL-Glutamate347~5,0000.08 - 0.20.06 @ 720 nm< 200 ns[1][6]
CDNI-caged L-glutamateL-GlutamateNot SpecifiedNot Specified≥ 0.5Not Specified< 1 µs[1][7]
7-Nitroindoline-S-thiocarbamatesThiols346-359Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][8]
This compound-based
This compound-2-carboxylic acidAmines (proposed)Not SpecifiedNot SpecifiedEstimated based on mono-nitroindoline analogs (~0.09)Not SpecifiedNot Specified[7][9]

Note: MNI (4-methoxy-7-nitroindolinyl) and CDNI (4-carboxymethoxy-5,7-dinitroindolinyl) are derivatives of 7-nitroindoline. The quantum yield for this compound-2-carboxylic acid is an estimation based on structurally similar compounds and lacks direct experimental validation.[7]

Mechanism of Photodegradation

The photolytic cleavage of N-acyl-nitroindolines is initiated by the absorption of a photon, which excites the molecule. This is followed by an intramolecular redox reaction where an oxygen atom from the nitro group is transferred, leading to the formation of a transient intermediate.[9] This intermediate then reacts with a nucleophile (often water in biological systems) to release the caged molecule and a nitrosoindoline byproduct.[7] It is important to note that these nitroso byproducts can sometimes absorb light at the same wavelength used for uncaging, which may affect the efficiency of subsequent photorelease.[7]

Photolysis_Mechanism cluster_0 Photochemical Activation cluster_1 Release of Bioactive Molecule N_acyl_nitroindoline N-acyl-nitroindoline Excited_State Excited State N_acyl_nitroindoline->Excited_State hν (Light) Transient_Intermediate Transient Intermediate Excited_State->Transient_Intermediate Intramolecular Redox Reaction Released_Molecule Bioactive Molecule Transient_Intermediate->Released_Molecule + Nucleophile (e.g., H₂O) Nitroso_Byproduct Nitrosoindoline Byproduct Transient_Intermediate->Nitroso_Byproduct + Nucleophile (e.g., H₂O)

Caption: Simplified mechanism of photochemical cleavage of N-acyl-nitroindoline.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the successful application of photolabile protecting groups. The following protocols are based on the well-established procedures for 7-nitroindoline derivatives.

Protocol 1: Synthesis of a 7-Nitroindoline-Caged Carboxylic Acid (General Procedure)

This protocol outlines the general steps for the "caging" of a carboxylic acid with a 7-nitroindoline derivative.[1]

Materials:

  • 4-Methoxy-7-nitroindoline

  • Protected carboxylic acid (e.g., BOC-protected amino acid)

  • Coupling agents (e.g., EDC, HOBt)

  • Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Deprotection reagents (e.g., Trifluoroacetic acid (TFA))

  • Purification supplies (Silica gel for chromatography, HPLC system)

Procedure:

  • Coupling: The protected carboxylic acid is activated with a coupling agent like EDC in the presence of HOBt. This activated acid is then reacted with 4-methoxy-7-nitroindoline in a suitable solvent such as DMF or DCM to form the N-acyl-7-nitroindoline.[1]

  • Purification: The crude product is purified by column chromatography on silica gel.[1]

  • Deprotection: The protecting groups on the carboxylic acid (e.g., BOC) are removed, typically by treatment with a strong acid like TFA in DCM.[1]

  • Final Purification: The final caged compound is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) and can be lyophilized to obtain a stable powder.[1]

Synthesis_Workflow Start Start: Protected Carboxylic Acid + 7-Nitroindoline Derivative Coupling Coupling Reaction (e.g., EDC, HOBt) Start->Coupling Purification1 Column Chromatography Coupling->Purification1 Deprotection Deprotection (e.g., TFA) Purification1->Deprotection Purification2 HPLC Purification Deprotection->Purification2 End End: Pure Caged Compound Purification2->End

Caption: General workflow for the synthesis of a 7-nitroindoline-caged compound.

Protocol 2: General Procedure for Photolysis of a Caged Compound

This protocol provides a general method for the light-induced release of a bioactive molecule from a nitroindoline-caged derivative.[10]

Materials:

  • Nitroindoline-caged compound

  • Aqueous buffer (pH-adjusted for the experiment)

  • UV light source (e.g., Rayonet photoreactor with 350 nm lamps, or a laser for two-photon excitation)

  • Quartz cuvette or appropriate sample holder

  • Analytical instrument for detection (e.g., HPLC, mass spectrometer, or a system to measure biological response)

Procedure:

  • Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO) and then dilute it to the final concentration in the desired aqueous buffer.[10]

  • Irradiation: Transfer the sample to a quartz cuvette and irradiate with a UV light source at the appropriate wavelength (typically around 350 nm for one-photon excitation). The duration and intensity of irradiation will depend on the quantum yield of the compound and the desired extent of uncaging.[10]

  • Analysis: Following irradiation, analyze the sample to quantify the amount of released molecule. This can be done by various methods such as HPLC, mass spectrometry, or by measuring the biological response triggered by the released molecule.[10]

Applications in Signaling Pathways

A primary application of these photolabile protecting groups is the controlled release of signaling molecules to study dynamic biological processes. For example, caging a neurotransmitter like glutamate allows researchers to release it at a specific synapse and observe the downstream effects on neuronal signaling.

Signaling_Pathway cluster_0 Controlled Release cluster_1 Cellular Response Caged_Agonist Caged Agonist (e.g., MNI-Glutamate) Released_Agonist Released Agonist (Glutamate) Caged_Agonist->Released_Agonist Photolysis Light Light (hν) Light->Caged_Agonist Receptor Receptor (e.g., GPCR) Released_Agonist->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological Response Signaling_Cascade->Biological_Response

Caption: Simplified diagram of a signaling pathway activated by a photoreleased agonist.

Conclusion and Future Outlook

In the comparison between this compound and 7-nitroindoline derivatives as photolabile protecting groups, the 7-nitroindoline scaffold is the clear frontrunner, backed by extensive research and a wealth of experimental data. Derivatives like MNI- and CDNI-caged compounds are well-characterized and provide a reliable platform for a multitude of applications in biology and medicine.[1][2]

While this compound-2-carboxylic acid has been proposed as a potential photolabile protecting group, particularly for amines, the lack of direct experimental data on its photochemical properties significantly limits its current applicability.[9] The protocols and data presented for 7-nitroindoline derivatives can serve as a valuable guide for future research aimed at characterizing the this compound isomer and unlocking its potential. Further investigation is required to determine if the this compound scaffold can offer any advantages over its well-established 7-nitro counterpart.

References

Uncaging the Signal: A Comparative Guide to the Quantum Yield of 6-Nitroindoline and Other Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology and neuroscience, the ability to initiate biological processes with spatial and temporal precision is paramount. Caged compounds, or photoremovable protecting groups (PPGs), offer a powerful tool for achieving this control.[1] These molecules are engineered to release a bioactive compound upon light irradiation, allowing researchers to study everything from neural circuits to complex signaling pathways.[1] A critical parameter governing the efficiency of this release is the quantum yield (Φ), which measures the effectiveness of a photon in inducing the uncaging event.[2][3] This guide provides a comparative analysis of the quantum yield of 6-Nitroindoline derivatives against other commonly used caged compounds, supported by experimental data and detailed protocols.

While specific quantum yield data for this compound-2-carboxylic acid protected compounds is not extensively documented in the literature, valuable insights can be drawn from its structurally similar analogs.[2] The single nitro group at the 6-position suggests that it may have a comparatively lower quantum yield, which would necessitate higher doses of light for efficient uncaging.[2]

Comparative Analysis of Quantum Yields

The efficiency of various photolabile protecting groups can be compared based on their quantum yield and other photolytic properties. The following table summarizes key performance metrics for this compound and other prevalent caged compounds.

Photolabile Protecting Group (PPG)Example Caged Moleculeλmax (nm)Quantum Yield (Φu)Release Rate / Remarks
This compound Carboxylic Acids~350Estimated lower than dinitro analogsRequires UV light for photolysis.[1][2]
4-Methoxy-7-nitroindolinyl (MNI) Glutamate~3500.09Release time < 1 µs; Well-characterized with good two-photon cross-section, but forms nitroso byproducts.[2]
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) Glutamate~350≥ 0.5Release time < 1 µs; High quantum yield and efficient two-photon uncaging, though synthesis is more complex.[2]
7-N,N-diethylaminocoumarin (DECM) Glutamate400-4500.11Release time < 3 µs; Photolysis occurs with visible light, producing biologically inert byproducts, but has a lower quantum yield than dinitroindolines.[2]
α-Carboxy-6-nitroveratryl (αCNV) Carboxylic Acids>300Not SpecifiedFeatures a red-shifted absorption spectrum; potential for nitroso byproduct formation.[2]

Note: The quantum yield for this compound is an estimation based on data from structurally similar mono-nitroindoline derivatives.[2]

Experimental Protocols

The accurate determination of a caged compound's photochemical properties is crucial for its effective application.[4] The following is a detailed methodology for determining the one-photon uncaging quantum yield.

Protocol 1: Determination of One-Photon Uncaging Quantum Yield (Φu)

The quantum yield of uncaging measures the efficiency of photorelease upon the absorption of a photon.[4] A widely used approach for its determination is the comparative method, which utilizes a well-characterized actinometer.[4]

Materials:

  • Caged compound of interest

  • Actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Light source with a monochromator or narrow bandpass filter

  • Quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare optically dilute solutions of both the caged compound and the actinometer in a suitable solvent. The absorbance of both solutions at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.[4]

  • Irradiation: Irradiate the solutions of the caged compound and the actinometer separately, ensuring identical conditions (light source, wavelength, irradiation time, and geometry).[4]

  • Monitor Photolysis: Track the progress of the photoreaction using UV-Vis spectrophotometry. For the caged compound, this can be done by measuring the decrease in its absorbance or the increase in the absorbance of the released molecule or a byproduct. For the actinometer, measure the change in absorbance that corresponds to its photochemical transformation.[4]

  • Calculate Photons Absorbed: Use the data from the actinometer to calculate the photon flux of the light source.[4]

  • Calculate Quantum Yield: The quantum yield of the caged compound (Φu_sample) is calculated using the following equation:

    Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample)

    Where:

    • Φu_actinometer is the quantum yield of the actinometer.

    • k is the rate of the photochemical reaction, determined from the change in absorbance over time.

    • F is the fraction of light absorbed by the solution.[4]

Visualizing the Processes

To better understand the experimental and biological contexts of caged compounds, the following diagrams illustrate a typical workflow for quantum yield determination and a simplified signaling pathway activated by photoreleased glutamate.

G cluster_workflow Experimental Workflow: Quantum Yield Determination prep Prepare Solutions (Caged Compound & Actinometer) irradiate Irradiate Samples (Identical Conditions) prep->irradiate Absorbance < 0.1 monitor Monitor Photolysis (UV-Vis Spectrophotometry) irradiate->monitor calc_flux Calculate Photon Flux (from Actinometer data) monitor->calc_flux calc_qy Calculate Quantum Yield (Comparative Equation) monitor->calc_qy calc_flux->calc_qy

Caption: A general workflow for a photolysis experiment.[1]

G cluster_pathway Signaling Pathway Activated by Photoreleased Glutamate caged_glu Caged Glutamate light UV Light (Photolysis) caged_glu->light glu Glutamate light->glu Uncaging receptor Glutamate Receptor (e.g., NMDA, AMPA) glu->receptor Binding channel Ion Channel Opening receptor->channel influx Ca²⁺ / Na⁺ Influx channel->influx response Cellular Response (e.g., Depolarization, Signaling Cascade) influx->response

Caption: A simplified signaling pathway activated by photoreleased glutamate.[1]

References

Two-photon uncaging cross-section comparison of nitroindoline isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control of bioactive molecules is a cornerstone of modern biological research. Two-photon uncaging, a technique that utilizes the simultaneous absorption of two long-wavelength photons to release a caged compound, offers unparalleled precision in three dimensions. Nitroindoline-based photolabile protecting groups are among the most popular choices for caging neurotransmitters like glutamate, due to their rapid release kinetics and stability. This guide provides an objective comparison of the two-photon uncaging performance of key nitroindoline isomers, supported by experimental data, to aid researchers in selecting the optimal tool for their studies.

Performance Comparison of Nitroindoline Isomers

The efficacy of a two-photon uncaging compound is primarily determined by its two-photon uncaging cross-section (δu), a measure that combines the two-photon absorption cross-section and the quantum yield of photolysis. A higher δu value indicates greater efficiency in releasing the caged molecule. The following table summarizes the key quantitative data for popular nitroindoline-caged glutamate derivatives.

Caged CompoundIsomerTwo-Photon Uncaging Cross-Section (δu) [GM]Optimal Wavelength [nm]Quantum Yield (Φu)Release RateKey Features
NI-caged glutamate 7-NitroindolinylNot explicitly reported, but lower than MNI~730< 0.09< 0.26 msPredecessor to MNI-caged glutamate.
MNI-caged glutamate 4-Methoxy-7-nitroindolinyl0.06[1][2]720-730[2][3]0.09[4]< 1 µs[4]Well-characterized, widely used standard for two-photon uncaging.[1][5]
MDNI-caged glutamate 4-Methoxy-5,7-dinitroindolinylNot explicitly reported, but ~5-6x more effective than MNI[2][6]~720[2]~0.5[2][6]FastHigher quantum yield than MNI, leading to greater uncaging efficiency.[2][6]
CDNI-caged glutamate 4-Carboxymethoxy-5,7-dinitroindolinylNot explicitly reported, but significantly more efficient than MNI[2]720[2]≥ 0.5[2][4]FastHigh quantum yield and efficient two-photon uncaging.[2][4]
DNI-caged glutamate *DinitroindolinylNot explicitly reported, but ~7x higher quantum yield than MNI720~0.63RapidCommercially available with reported higher efficiency than MNI.[7]

*Note: "DNI-glutamate" is often used to refer to dinitroindoline derivatives like MDNI and CDNI. The data for DNI-caged glutamate is based on a commercially available product with a reported 7-fold higher quantum yield than MNI-glutamate.[7] 1 GM = 10⁻⁵⁰ cm⁴s/photon.

Experimental Protocols

The determination of the two-photon uncaging cross-section and the application of these compounds in a biological context involve sophisticated experimental setups. Below are detailed methodologies for key experiments.

Measurement of Two-Photon Uncaging Cross-Section (δu)

This protocol outlines a common method for determining the two-photon uncaging cross-section by measuring the physiological response to uncaged glutamate in a neuronal system.

1. Preparation of Brain Slices:

  • Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

  • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

  • Cut acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus or neocortex) using a vibratome.

  • Allow slices to recover in oxygenated ACSF at room temperature for at least one hour before experiments.

2. Electrophysiological Recording:

  • Transfer a brain slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated ACSF.

  • Perform whole-cell patch-clamp recordings from a target neuron (e.g., a pyramidal neuron) using a patch pipette filled with an appropriate internal solution.

  • Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

3. Two-Photon Uncaging:

  • Bath-apply the nitroindoline-caged glutamate compound at a known concentration (e.g., 1-10 mM).[8]

  • Use a mode-locked Ti:sapphire laser tuned to the optimal two-photon excitation wavelength (e.g., 720 nm) for the specific isomer.

  • Focus the laser beam to a small spot adjacent to a dendritic spine of the patched neuron.

  • Deliver short laser pulses (e.g., 0.5-2 ms) to uncage glutamate.[1]

4. Data Acquisition and Analysis:

  • Record the uncaging-evoked EPSCs (uEPSCs).

  • Measure the peak amplitude of the uEPSCs.

  • The two-photon uncaging action cross-section (δu) can be calculated based on the relationship between the laser power and the evoked current, though direct calculation is complex and often relative comparisons between compounds are made under identical conditions.[2] The evoked currents should be correlated with the square of the incident laser power, confirming a two-photon process.[2]

Mapping Glutamate Receptor Distribution

This workflow illustrates how two-photon uncaging of glutamate can be used to map the distribution of functional glutamate receptors on a neuron's dendritic tree.

Caption: Experimental workflow for mapping glutamate receptor distribution using two-photon uncaging.

Signaling Pathway Initiated by Glutamate Uncaging

The release of glutamate from its caged precursor initiates a cascade of postsynaptic signaling events that are fundamental to synaptic transmission and plasticity. The following diagram illustrates the primary signaling pathway activated by uncaging glutamate at a dendritic spine.

G uncaging Two-Photon Uncaging of MNI-Glutamate glutamate Extracellular Glutamate uncaging->glutamate ampa AMPAR Activation glutamate->ampa nmda NMDAR Activation glutamate->nmda depolarization Postsynaptic Depolarization ampa->depolarization Na+ influx ca_influx Ca2+ Influx nmda->ca_influx depolarization->nmda Mg2+ block removal downstream Downstream Signaling (e.g., LTP/LTD) ca_influx->downstream

Caption: Postsynaptic signaling cascade initiated by two-photon uncaging of glutamate.

Conclusion

The choice of a nitroindoline isomer for two-photon uncaging depends on the specific experimental requirements. MNI-caged glutamate remains a well-characterized and reliable option, serving as a benchmark in the field.[1][3] However, for applications requiring higher uncaging efficiency to minimize laser power and potential phototoxicity, dinitroindoline derivatives such as MDNI- and CDNI-caged glutamate offer a significant advantage due to their substantially higher quantum yields.[2][6] Researchers should carefully consider the trade-offs between established use and enhanced photochemical properties when selecting a caged compound for their studies. It is also important to be aware of potential off-target effects, such as the antagonism of GABA-A receptors by some nitroindoline compounds at high concentrations.[1][5]

References

A Comparative Guide: 6-Nitroindoline Eclipses o-Nitrobenzyl as a Superior Photoremovable Group

Author: BenchChem Technical Support Team. Date: December 2025

In the precise realms of cellular biology, neuroscience, and targeted drug delivery, the ability to command molecular activity with spatial and temporal accuracy is paramount. Photoremovable protecting groups (PPGs), colloquially known as "caged" compounds, provide this control by temporarily inactivating a bioactive molecule.[1][2] The molecule is rendered inert until a flash of light cleaves the PPG, releasing the active compound on demand.[2]

For decades, the o-nitrobenzyl (oNB) scaffold has been a workhorse in this field, valued for its versatility in caging a wide array of functional groups.[3] However, its limitations—primarily the reliance on phototoxic UV light and often modest efficiencies—have spurred the development of superior alternatives.[3] Among the most promising successors are derivatives of 6-nitroindoline, which offer significant advantages in efficiency, biocompatibility, and experimental versatility.

This guide provides an objective, data-driven comparison of the this compound scaffold against the traditional o-nitrobenzyl group, equipping researchers, scientists, and drug development professionals with the information needed to select the optimal PPG for their application.

Performance at a Glance: Quantitative Comparison

The efficacy of a photoremovable protecting group is defined by key photochemical parameters that dictate its performance in a biological setting. The ideal PPG should be activated by longer, less damaging wavelengths, require a low dose of light, and release its cargo swiftly and cleanly.

ParameterThis compound Derivatives (e.g., MNI, MDNI)o-Nitrobenzyl Derivatives (e.g., ONB, NVOC)Advantage
Typical Absorption Max. (λmax) ~350 - 450 nm~280 - 350 nmThis compound
Molar Extinction Coeff. (ε) >12,000 M⁻¹cm⁻¹ (for MDNI at 450 nm)5,000 - 15,000 M⁻¹cm⁻¹Comparable / this compound
Quantum Yield (Φu) 0.01 - 0.390.01 - 0.5 (highly variable)Comparable / this compound
Release Kinetics Fast (sub-microsecond)[4][5]Slow to FastThis compound
Two-Photon Cross-Section (δu) Good to ExcellentVery Small[6]This compound

Note: The data presented are representative values from the literature. Performance can be influenced by the specific caged molecule and experimental conditions.[7] MNI (4-methoxy-7-nitroindolinyl) and MDNI are derivatives of 7-nitroindoline, which exhibits similar photochemical behavior to this compound.[1]

Core Advantages of this compound Photoremovable Groups

The superiority of the this compound scaffold stems from several key photochemical and practical advantages over the o-nitrobenzyl group.

Wavelength Specificity and Reduced Phototoxicity

A major drawback of o-nitrobenzyl PPGs is their reliance on UV light (typically 300-365 nm) for cleavage.[8] This high-energy radiation can cause significant damage to cells and tissues, limiting their use in live-cell imaging and in vivo applications. In contrast, this compound and its isomers are engineered to absorb light in the near-visible range (UV-A to blue light), which is significantly less phototoxic and allows for deeper tissue penetration.[1][6]

Enhanced Two-Photon Excitation (2PE) Capability

Two-photon excitation uses a focused infrared laser to achieve highly localized uncaging in three dimensions, a critical feature for applications like mapping neural circuits. This compound derivatives, particularly 7-nitroindoline variants like MNI-glutamate, possess a large two-photon absorption cross-section, making them highly effective for 2PE applications. Conversely, o-nitrobenzyl groups have very small two-photon cross-sections, rendering them inefficient for this advanced technique.[6]

Rapid Release Kinetics

Nitroindoline-caged compounds are known for their rapid release kinetics, with photolysis half-times reported on the sub-microsecond scale.[4][5][9] This allows for the precise study of fast biological processes, such as synaptic transmission.[1] While some o-nitrobenzyl derivatives can be fast, many suffer from slower release rates that can complicate the interpretation of kinetic data.[3]

High Photolysis Efficiency

The efficiency of photorelease is a product of the molar extinction coefficient (ε, the ability to absorb light) and the quantum yield (Φu, the efficiency of converting absorbed light into a chemical reaction). Certain nitroindoline derivatives exhibit high quantum yields, ensuring that a low dose of light is sufficient for effective uncaging. This minimizes light exposure and further reduces the risk of cellular damage.

Limitations and Experimental Considerations

Despite its advantages, the this compound scaffold is not without its drawbacks. Like most nitroaromatic PPGs, its photolysis generates nitroso byproducts.[9] These byproducts can absorb light at the same wavelength used for uncaging, creating an "inner filter" effect that reduces the efficiency of subsequent photorelease.[9] Furthermore, these byproducts can have their own unintended physiological effects.[9] It is also worth noting that while the this compound class is highly promising, many of the best-characterized and widely used derivatives in the literature, such as MNI and MDNI, are based on the 7-nitroindoline isomer.[7]

The primary limitations of o-nitrobenzyl groups remain their requirement for UV light, which introduces phototoxicity concerns, and their generally poor performance in two-photon excitation experiments.[6]

Experimental Protocols

Accurate characterization of photochemical properties is essential for the effective design and interpretation of experiments using caged compounds.

Protocol 1: Determination of One-Photon Uncaging Quantum Yield (Φu)

This protocol outlines a comparative method for determining the quantum yield of uncaging using a chemical actinometer.

Materials:

  • Caged compound of interest

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).[7]

  • UV-Vis spectrophotometer

  • Monochromatic light source (e.g., laser or lamp with a narrow bandpass filter)

  • Quartz cuvettes

  • Appropriate solvent (e.g., buffered aqueous solution)

Procedure:

  • Prepare Solutions: Prepare optically dilute solutions of both the caged compound and the actinometer. The absorbance of both solutions at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the sample.[7]

  • Irradiation: Irradiate the caged compound and actinometer solutions separately under identical conditions (light source, wavelength, irradiation time, cuvette geometry).[7]

  • Monitor Photolysis: Monitor the progress of the photoreaction by measuring the change in absorbance using a UV-Vis spectrophotometer.[7] For the caged compound, this can be the decrease in its own absorbance or the increase in absorbance of the released product.

  • Actinometry: Measure the change in the actinometer solution according to established protocols to determine the photon flux of the light source.

  • Calculation: The quantum yield (Φu) is calculated by comparing the number of moles of the caged compound that reacted to the number of photons absorbed by the solution (as determined by actinometry). The number of moles of the photolyzed product is plotted against the number of photons absorbed; the slope of the resulting line gives the quantum yield.

Protocol 2: Synthesis of a this compound Caged Compound

This protocol provides a general method for coupling this compound-2-carboxylic acid to a target molecule containing a primary or secondary amine.

Materials:

  • This compound-2-carboxylic acid

  • Amine-containing target molecule

  • Coupling agents (e.g., DCC and NHS, or EDCI and NHS)[10]

  • Anhydrous solvent (e.g., DMF or CH2Cl2)[10]

  • Non-nucleophilic base (e.g., DIPEA)[10]

  • TLC plates for reaction monitoring

Procedure:

  • Activation of Carboxylic Acid: In a flask, dissolve this compound-2-carboxylic acid in an anhydrous solvent. Add the coupling and activating agents (e.g., EDCI and NHS) and stir at room temperature to form the activated ester.[10]

  • Coupling Reaction: In a separate flask, dissolve the amine-containing target molecule and a non-nucleophilic base in the anhydrous solvent.[1] Add the solution of the activated this compound-2-carboxylic acid dropwise to this solution.[1][10]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC).[1]

  • Work-up and Purification: Once the reaction is complete, filter off any solid byproducts.[1] The filtrate is then subjected to standard work-up procedures (e.g., washing with aqueous solutions, drying the organic phase) and purified, typically by column chromatography, to yield the desired caged compound.

Visualizing the Workflow and Application

Diagrams help clarify the experimental logic and biological context of using photoremovable protecting groups.

G cluster_0 Experimental Workflow Caged Caged Compound (Inactive) Light Light Irradiation (e.g., 405 nm laser) Uncaged Active Molecule Released Light->Uncaged Cleavage Byproduct Photolysis Byproduct Light->Byproduct Response Biological Response (e.g., Channel Opening, Enzyme Activity) Uncaged->Response

Caption: General workflow for uncaging a bioactive molecule.

G cluster_1 Signaling Pathway Example Uncaging Photorelease of GABA (from Nitroindoline-GABA) GABA GABA Uncaging->GABA Receptor GABA-A Receptor GABA->Receptor binds to IonChannel Chloride Ion (Cl⁻) Channel Opens Receptor->IonChannel activates Hyperpolarization Membrane Hyperpolarization IonChannel->Hyperpolarization leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition causes

Caption: GABA-mediated neuronal inhibition via photorelease.

Conclusion

The selection of a photolabile protecting group is a critical decision in the design of light-controlled biological experiments. While the o-nitrobenzyl group has a long history and remains a viable option for a range of applications, its limitations are significant, particularly for live-cell studies. The this compound scaffold and its isomers represent a clear advancement, offering activation by less phototoxic wavelengths, superior two-photon excitation capabilities, and rapid release kinetics.[6][4][5] For researchers aiming for precise spatiotemporal control with minimal biological perturbation, especially in demanding fields like neuroscience, this compound derivatives are the more powerful and versatile tool.

References

Uncaging the Cell's Secrets: A Comparative Guide to Coumarin-Based Cages and 6-Nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "cages," offer an elegant solution, enabling the release of molecules with a flash of light. This guide provides an in-depth comparison of two prominent classes of PPGs: coumarin-based cages and 6-nitroindoline derivatives, focusing on their performance, experimental protocols, and applications.

This comparison delves into the key photochemical properties, uncaging efficiencies, and practical considerations for employing these powerful tools in biological research. We present quantitative data in structured tables for easy comparison, detailed experimental methodologies for key assays, and visual diagrams to illustrate their application in signaling pathways and experimental workflows.

At a Glance: Key Performance Metrics

The efficacy of a caged compound is determined by several critical photochemical parameters. The following tables summarize these properties for various coumarin-based and nitroindoline-based PPGs, allowing for a direct comparison of their performance.

Coumarin-Based Cages

Coumarin-based phototriggers are prized for their versatility, with some derivatives offering the advantage of excitation by visible light, which can reduce phototoxicity and increase tissue penetration.[1] Many coumarin derivatives also exhibit fluorescence, which can be a useful property for tracking the release of the caged molecule.[2]

Compound/DerivativeCaged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)One-Photon Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) at specified λ (GM)
Bhc-derivatives Various--HighLarge
DEAC450 -~450>12,0000.39Inactive at 720 nm, active at 900 nm
BBHCMOC-octopamine Octopamine--0.11-
Coumarin-caged tertiary amines (optimized "ABC" cage) Escitalopram, Nicotine~405>14,000> 20% (>0.20)-
Thio-DEACM derivatives Adenine nucleotidesBathochromic shift compared to DEACM-Increased compared to DEACM-

Bhc: Brominated 7-hydroxycoumarin-4-ylmethyl. DEAC450: 7-(diethylamino)coumarin-4-yl]methyl. BBHCMOC: [6-bromo-8-(diethylaminomethyl)-7-hydroxycoumarin-4-yl]methoxycarbonyl. ABC cage: Azetidine and bromine substituted coumarin. Thio-DEACM: 7-diethylamino-4-hydroxymethyl-thiocoumarin. GM: Goeppert-Mayer units.

This compound Derivatives

Nitroindoline-based PPGs are widely used, particularly in neuroscience, for their rapid release kinetics.[3] While they typically require UV light for photolysis, their derivatives have been well-characterized for caging neurotransmitters like glutamate and GABA. A notable drawback is the potential formation of photoreactive nitroso byproducts upon photolysis in aqueous solutions.[4]

Compound/DerivativeCaged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)One-Photon Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) at 720 nm (GM)
MNI-glutamate Glutamate~350~5,0000.08 - 0.10.06
CDNI-glutamate Glutamate--≥ 0.5-
NI-caged L-glutamate L-glutamate--~0.15 (conversion)-
MNI-caged L-glutamate L-glutamate--~0.35 (conversion)-
6-NV-IP3 IP335050000.12~0.035 at 730 nm

MNI: 4-Methoxy-7-nitroindolinyl. CDNI: 4-carboxymethoxy-5,7-dinitroindolinyl. NI: 7-Nitroindolinyl. 6-NV: 6-ortho-nitroveratryl. IP3: inositol-1,4,5-trisphosphate. Note: The quantum yield for this compound-2-carboxylic acid is estimated to be comparatively lower based on data from structurally similar mono-nitroindoline derivatives.[4]

Experimental Protocols

Accurate characterization of the photochemical properties of caged compounds is essential for their effective application. Below are detailed methodologies for key experiments.

Protocol 1: Determination of One-Photon Uncaging Quantum Yield (Φu)

The quantum yield is a measure of the efficiency of a photochemical process.

Materials:

  • Caged compound of interest

  • A chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Light source with a monochromator or bandpass filter to select the irradiation wavelength

  • Quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare optically dilute solutions of both the caged compound and the actinometer in an appropriate solvent. The absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.[1]

  • Irradiation: Irradiate the solutions of the caged compound and the actinometer separately under identical conditions (light source, wavelength, irradiation time, and geometry).[1]

  • Monitor Photolysis: Monitor the progress of the photoreaction by UV-Vis spectrophotometry. This can be done by measuring the decrease in the absorbance of the caged compound or the increase in the absorbance of the released molecule or a byproduct. For the actinometer, measure the change in absorbance corresponding to its photochemical transformation.[1]

  • Calculate Photons Absorbed: Use the data from the actinometer to calculate the photon flux of the light source.[1]

  • Calculate Quantum Yield: The quantum yield of the caged compound (Φu_sample) is calculated using the following equation:[1]

    Φu_sample = Φu_actinometer * (ksample / kactinometer) * (Factinometer / Fsample)

    where:

    • Φu_actinometer is the known quantum yield of the actinometer.

    • k is the rate of the photochemical reaction (obtained from the change in absorbance over time).

    • F is the fraction of light absorbed by the solution.

Protocol 2: Determination of Two-Photon Uncaging Cross-Section (δu)

The two-photon uncaging cross-section measures the efficiency of uncaging by the simultaneous absorption of two lower-energy photons.

Materials:

  • Caged compound of interest

  • Femtosecond pulsed laser tuned to the desired two-photon excitation wavelength

  • Two-photon microscope setup

  • A fluorescent indicator to detect the released molecule (if it is not intrinsically fluorescent)

  • Data acquisition software

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in a suitable buffer.[1]

  • Two-Photon Excitation: Focus the pulsed laser beam into the sample solution using the microscope objective.[1]

  • Monitor Uncaging: Monitor the uncaging event by detecting the fluorescence of the released molecule or a fluorescent reporter that binds to the released molecule.[1]

  • Measure Fluorescence Change: Quantify the rate of the initial fluorescence increase as a function of the incident laser power. The uncaging rate should be proportional to the square of the incident laser power, confirming a two-photon process.[1]

  • Calculate Cross-Section: The two-photon uncaging cross-section (δu) can be determined by comparing the uncaging efficiency to a standard with a known two-photon absorption cross-section or through rigorous calibration of the experimental setup.[1]

Visualizing the Application: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a generic signaling pathway activated by a photoreleased agonist and the general experimental workflows for synthesizing and photodeprotecting a caged compound.

G cluster_photorelease Photorelease cluster_signaling GPCR Signaling Caged_Agonist Caged Agonist Active_Agonist Active Agonist Caged_Agonist->Active_Agonist Uncaging Light_Activation Light (UV or Visible) Light_Activation->Caged_Agonist GPCR GPCR Active_Agonist->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Activates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers G cluster_synthesis Synthesis Workflow cluster_photolysis Photodeprotection Workflow Start_Syn Start: Protecting Group Precursor & Target Molecule Coupling Coupling Reaction Start_Syn->Coupling Purification_Syn Purification (e.g., HPLC) Coupling->Purification_Syn Characterization Characterization (e.g., NMR, MS) Purification_Syn->Characterization End_Syn End: Pure Caged Compound Characterization->End_Syn Start_Photo Start: Caged Compound in Solution Irradiation Irradiation (UV or Visible Light) Start_Photo->Irradiation Analysis Analysis of Released Molecule & Byproducts (e.g., HPLC, Bioassay) Irradiation->Analysis End_Photo End: Quantification of Uncaging Analysis->End_Photo

References

Evaluating the Biological Compatibility of 6-Nitroindoline Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of chemical intermediates and their byproducts is paramount to ensuring the safety and efficacy of novel therapeutics. 6-Nitroindoline and its derivatives are valuable building blocks in medicinal chemistry, particularly in the synthesis of potent antitumor agents. However, the synthesis of this compound can generate several positional isomers as byproducts, namely 4-nitroindoline, 5-nitroindoline, and 7-nitroindoline derivatives. The biological impact of these byproducts is often overlooked. This guide provides a comparative analysis of the biological compatibility of these byproducts, with a focus on cytotoxicity, genotoxicity, and inflammatory potential. Where direct data on specific byproducts is limited, information from structurally similar nitroindole analogs is presented to infer potential biological activity. Furthermore, this guide contrasts the biocompatibility of these nitroaromatic compounds with alternative linker technologies used in modern drug development.

Executive Summary

This guide indicates that while this compound byproducts, specifically the positional isomers of nitroindole-2-carboxylic acid, possess potential biological activities that could be harnessed therapeutically, they also present biocompatibility concerns that warrant careful consideration. Data on analogous compounds suggest that nitroindoles can exhibit significant cytotoxicity against cancer cell lines, with some derivatives showing anti-inflammatory properties. However, the nitroaromatic structure is a well-established structural alert for genotoxicity. In contrast, modern biocompatible linkers, such as polyethylene glycol (PEG) and polysarcosine, generally exhibit lower intrinsic toxicity, although they are not without their own biocompatibility challenges, such as immunogenicity. The selection of a chemical scaffold or linker technology in drug development should therefore be guided by a thorough evaluation of its biological compatibility profile.

Comparison of Cytotoxicity

The cytotoxic potential of this compound byproducts is a primary concern. While direct data on the specific byproducts of this compound synthesis is scarce, studies on structurally related nitroindole derivatives provide valuable insights. The following table summarizes the available cytotoxicity data (IC50 values) for various nitroindole derivatives against different cancer cell lines, offering a proxy for the potential cytotoxicity of this compound byproducts. For comparison, the general cytotoxicity of alternative linker technologies is also discussed.

Compound/AlternativeCell LineIC50 (µM)Reference
Nitroindole Derivatives (Byproduct Analogs)
5-Nitroindole Derivative 5HeLa5.08 ± 0.91[1]
5-Nitroindole Derivative 7HeLa5.89 ± 0.73[1]
7-Nitro-1H-indole-2-carboxylic acid derivativeFBPase Inhibition Assay0.99[2][3]
5-Nitroindole-2-carboxylic acid derivativeHIV-1 Integrase Assay3.11[4][5]
Alternative Linker Technologies
Polyethylene Glycol (PEG)GeneralGenerally considered non-cytotoxic at typical concentrations used in drug conjugates.[6][7][8][9][10]
PolysarcosineGeneralReported to have no cytotoxicity.[11]
Cleavable Linkers (e.g., Val-Cit)GeneralThe linker itself is designed to be non-toxic; toxicity is associated with the premature release of the cytotoxic payload.[1][12][13][14]

Note: The IC50 values for nitroindole derivatives are context-dependent and vary based on the specific chemical structure and the cell line being tested. The data presented for these derivatives should be considered as indicative of the potential for biological activity of this compound byproducts.

Assessment of Inflammatory Potential

CompoundAssayKey Metric (IC50)Reference
Indole Derivatives (Byproduct Analogs)
7-Nitroindole-2-carboxylic acidIn vivo animal modelsAnti-inflammatory activity reported[]
5-Nitroindole-2-carboxylic acidGeneralReported to have anti-inflammatory properties[16]
4-Nitroindole-2-carboxylic acidGeneralUsed in the synthesis of anti-inflammatory agents[17]
Alternative Linker Technologies
Polyethylene Glycol (PEG)GeneralGenerally considered to have low inflammatory potential, though can elicit an immune response (anti-PEG antibodies).[6]
PolysarcosineGeneralConsidered non-immunogenic.[11]

Evaluation of Genotoxicity

A significant concern with nitroaromatic compounds is their potential for genotoxicity. The nitro group can be metabolically reduced to reactive intermediates that can adduct to DNA, leading to mutations. The genotoxicity of nitroaromatics is often dependent on the position of the nitro group and the overall molecular structure. While direct genotoxicity data for the byproducts of this compound is not available, the potential for such effects should be a key consideration in their risk assessment. Standard in vitro and in vivo assays are used to evaluate the genotoxic potential of chemical compounds.

Genotoxicity Testing Workflow

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays ames Ames Test (Bacterial Reverse Mutation) decision Genotoxic Potential? ames->decision micronucleus In Vitro Micronucleus Test micronucleus->decision comet Comet Assay (Single Cell Gel Electrophoresis) comet->decision invivo_micronucleus In Vivo Micronucleus Test further_testing Further Mechanistic Studies & Risk Assessment invivo_micronucleus->further_testing invivo_comet In Vivo Comet Assay invivo_comet->further_testing start Test Compound (this compound Byproduct) start->ames start->micronucleus start->comet positive Positive decision->positive If positive negative Negative decision->negative If negative positive->invivo_micronucleus positive->invivo_comet low_risk Low Genotoxic Risk negative->low_risk

Caption: A typical workflow for assessing the genotoxicity of a chemical compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of biological compatibility. Below are protocols for key in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a given cell line.

Materials:

  • 96-well flat-bottom sterile microplates

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Test compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Comet Assay for Genotoxicity

Objective: To detect DNA strand breaks in individual cells.

Materials:

  • Microscope slides pre-coated with normal melting point agarose

  • Low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Preparation: Treat cells with the test compound for a defined period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose (at 37°C) at a 1:10 ratio (v/v). Pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip. Place the slides on ice for 10 minutes to solidify the agarose.

  • Cell Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Apply a voltage of ~1 V/cm and conduct electrophoresis for 20-30 minutes at 4°C.

  • Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralizing buffer for 5 minutes. Repeat this step three times.

  • Staining: Stain the slides with a DNA staining solution.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail." Analyze at least 50-100 cells per sample using image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

Protocol 3: In Vitro Inflammation Assay (Nitric Oxide Measurement)

Objective: To assess the pro- or anti-inflammatory potential of a compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • LPS from E. coli

  • Test compound stock solution

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite standard

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include control wells with cells only, cells with LPS only, and cells with the test compound only.

  • Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of the sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of the NED solution and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples from the standard curve. A decrease in nitrite concentration in the presence of the test compound (compared to LPS alone) indicates anti-inflammatory activity, while an increase may suggest a pro-inflammatory effect. It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed effects on NO production are not due to changes in cell viability.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in their understanding. The following diagrams, created using the DOT language, illustrate a conceptual anti-inflammatory signaling pathway and a general workflow for evaluating biocompatibility.

cluster_pathway Conceptual Anti-Inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene COX2 COX-2 Gene TNFa TNF-α Gene NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs TNFa_protein TNF-α TNFa->TNFa_protein Indole Indole Derivative (Potential Inhibitor) Indole->IKK Indole->NFkB cluster_workflow General Biocompatibility Evaluation Workflow start This compound Byproduct or Alternative cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity inflammation Inflammation Assay (e.g., NO production) start->inflammation genotoxicity Genotoxicity Assay (e.g., Comet Assay) start->genotoxicity data_analysis Data Analysis & Comparison cytotoxicity->data_analysis inflammation->data_analysis genotoxicity->data_analysis conclusion Biocompatibility Profile & Risk Assessment data_analysis->conclusion

References

Comparative analysis of synthetic routes for 6-Nitroindoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes for 6-Nitroindoline-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of this compound-2-carboxylic acid is a crucial step in the creation of various pharmacologically active compounds. This guide provides a detailed comparative analysis of the primary synthetic methods for this key intermediate, supported by experimental data and protocols to inform the selection of the most suitable route for specific research and development needs.

Introduction

This compound-2-carboxylic acid serves as a vital building block in medicinal chemistry, particularly in the synthesis of potent antitumor agents like analogs of the natural products CC-1065 and duocarmycin SA.[1] The indoline core, with a nitro group at the 6-position, is a precursor to the DNA-binding subunit of these molecules. The nitro group can be readily reduced to an amine for further coupling reactions, while the carboxylic acid at the 2-position provides a handle for peptide coupling.[1] The stereochemistry of the final drug is often critical for its biological activity, making the synthesis of enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid particularly important.[1] This comparison focuses on the two most prevalent synthetic strategies: direct nitration of a pre-existing indoline core and a chiral pool approach originating from an amino acid.[2]

Comparative Analysis of Synthetic Methods

The synthesis of this compound-2-carboxylic acid is primarily achieved through two distinct strategies. The first is a direct approach involving the electrophilic nitration of indoline-2-carboxylic acid.[3][4] The second is a chiral synthesis that begins with L-phenylalanine to produce the enantiomerically pure (S)-enantiomer.[3][4] A less common, lower-yielding alternative is the Fischer indole synthesis.[2]

The direct nitration method is straightforward and utilizes commercially available starting materials.[2][4] However, it results in a mixture of 5-nitro and 6-nitro isomers, necessitating careful separation.[2][3] The chiral synthesis, while being a multi-step process with a moderate overall yield, offers the significant advantage of producing an enantiomerically pure product, which is often essential for pharmaceutical applications.[2][3][4]

MethodStarting MaterialKey ReagentsTypical YieldPurity/SelectivityAdvantagesDisadvantages
Direct Nitration Indoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄~72% for 6-nitro isomer[2][3]Predominantly 6-nitro, but forms a mixture with the 5-nitro isomer[2]Utilizes commercially available starting material; relatively straightforward procedure.[2]Produces isomeric mixtures requiring careful separation; harsh acidic conditions may not be suitable for all substrates.[2]
Chiral Synthesis L-phenylalanineUrea nitrate/H₂SO₄ (nitration), Bromine, Intramolecular cyclization~53% overall yield[2][5]High enantiomeric excess (>99.5% ee) for the (S)-enantiomer[2][3][5]Produces enantiomerically pure product; starts from an inexpensive chiral precursor.[2]Multi-step synthesis with a moderate overall yield.[2]
Fischer Indole Synthesis 3-nitrophenylhydrazone of ethyl pyruvatePolyphosphoric acidLow yield (e.g., 8% for ethyl 6-nitroindole-2-carboxylate)[2]Often results in a mixture of 4- and 6-nitro isomers[2]A classical and well-established method for indole synthesis.Low yield and poor regioselectivity for the 6-nitro isomer.[2]

Experimental Protocols

Protocol 1: Direct Nitration of Indoline-2-carboxylic Acid

This method relies on the electrophilic nitration of the indoline ring. The protonated nitrogen atom directs the incoming nitro group primarily to the meta-position (C6).[2]

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq, e.g., 25 g, 153 mmol) in concentrated sulfuric acid (e.g., 200 mL).[4]

  • Slowly add concentrated nitric acid (1.08 eq, e.g., 6.93 mL, 165 mmol) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.[4]

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.[4]

  • Pour the reaction mixture into crushed ice (e.g., 500 g).[4]

  • Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[4]

  • Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.[4]

  • Extract the pH-adjusted aqueous phase with ethyl acetate.[4]

  • Dry the combined organic extracts from the previous step over anhydrous sodium sulfate.[4]

  • Evaporate the solvent under reduced pressure to yield pure this compound-2-carboxylic acid.[4]

Protocol 2: Chiral Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-phenylalanine

This enantioselective synthesis leverages the inherent chirality of L-phenylalanine.[2] The process involves the nitration of L-phenylalanine to 2,4-dinitro-L-phenylalanine, followed by intramolecular cyclization.[3][5]

Step A: Nitration of L-phenylalanine

  • Prepare a nitrating mixture of urea nitrate in concentrated sulfuric acid.[3][4]

  • Slowly add L-phenylalanine to the nitrating mixture under controlled temperature conditions.[4]

  • After the reaction is complete, the mixture is typically quenched with ice water.[4]

  • The precipitated product, 2,4-dinitro-L-phenylalanine, is collected by filtration, washed, and dried.[4] This step can achieve a yield of up to 75.7%.[3][5]

Step B: Intramolecular Cyclization

  • The 2,4-dinitro-L-phenylalanine is treated with a suitable base, such as sodium hydroxide in dioxane, to facilitate the intramolecular nucleophilic attack of the amino group.[3][4]

  • The reaction conditions are controlled to promote the desired cyclization and displacement of a nitro group.[4]

  • Upon completion, the reaction mixture is acidified to precipitate the product.[4] The cyclization to (S)-6-nitro-indoline-2-carboxylic acid has been reported with a yield of 65.7%.[3][5]

  • The (S)-6-nitroindoline-2-carboxylic acid is then isolated through filtration, washed, and purified.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the two primary synthetic methods.

G cluster_0 Direct Nitration Synthesis A Indoline-2-carboxylic acid B Dissolve in H₂SO₄ at -5°C A->B C Add conc. HNO₃ at -20°C to -10°C B->C D Stir for 30 min C->D E Quench in ice D->E F Extract with EtOAc (removes 5-nitro isomer) E->F G Adjust pH to 4.5-5.0 with NaOH F->G H Extract with EtOAc G->H I Dry and Evaporate H->I J This compound-2-carboxylic acid I->J

Caption: Workflow for the direct nitration synthesis.

G cluster_1 Chiral Synthesis from L-phenylalanine K L-phenylalanine L Nitration (Urea nitrate/H₂SO₄) K->L M 2,4-dinitro-L-phenylalanine L->M N Intramolecular Cyclization (Base-catalyzed) M->N O Acidification N->O P Filtration and Purification O->P Q (S)-6-Nitroindoline-2-carboxylic acid P->Q

Caption: Workflow for the chiral synthesis from L-phenylalanine.

Decision Pathway for Method Selection

The choice between these synthetic routes depends largely on the specific requirements of the final product.

G A Need for Enantiopurity? B Tolerance for Isomeric Mixture? A->B No C Chiral Synthesis A->C Yes D Direct Nitration B->D Yes E Consider Purification Cost/Effort B->E No

Caption: Decision pathway for synthesis method selection.

References

A Comparative Guide to the Wavelength Specificity of 6-Nitroindoline and Other Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of neuroscience, cell biology, and drug development, photoremovable protecting groups (PPGs), or "caged" compounds, are indispensable tools for controlling the activity of bioactive molecules with high spatial and temporal precision.[1][2] These light-sensitive moieties are covalently attached to a molecule, rendering it inert until a pulse of light cleaves the PPG and releases the active compound.[3] The choice of PPG is critical and is largely dictated by its photochemical properties, particularly its wavelength specificity. An ideal PPG should be efficiently cleaved by longer wavelengths of light, which are less phototoxic to biological systems and allow for deeper tissue penetration.[4][5]

This guide provides a detailed comparison of 6-nitroindoline derivatives with other major classes of PPGs, including the classic o-nitrobenzyl (ONB) and versatile coumarin-based groups. We will examine their performance based on key photochemical parameters and provide detailed experimental protocols to aid researchers in selecting the optimal PPG for their specific application.

Comparative Analysis of Photochemical Properties

The efficacy of a PPG is determined by several key metrics: its maximum absorption wavelength (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu).[4][5] The product of ε and Φu gives the one-photon uncaging cross-section, a direct measure of photolysis efficiency. For advanced applications requiring three-dimensional precision, the two-photon absorption cross-section (δu) is the critical parameter.[3][6]

The following table summarizes these properties for this compound derivatives and other commonly used PPGs.

Photoremovable Protecting Group (PPG)Abbreviationλmax (nm)ε (M⁻¹cm⁻¹)Φu (Quantum Yield)δu (GM)¹Wavelength for δu (nm)Key Features & Drawbacks
Nitroindoline-Based
4-Methoxy-7-nitroindolinylMNI~350~4,3000.090.06 - 0.072720 - 770Good two-photon cross-section, widely used in neuroscience.[7][8] Forms potentially reactive nitroso byproducts.[7]
4-Carboxymethoxy-5,7-dinitroindolinylCDNI~350~4,500≥ 0.5~0.1720High quantum yield and efficient two-photon uncaging.[7][9] More complex synthesis.[7]
o-Nitrobenzyl-Based
o-NitrobenzylONB~260-350Variable~0.001-0.5Low~730Most widely used class, versatile for many functional groups.[10][11] Requires UV light, which can be phototoxic.[12] Slow release rates.[10]
2-(2-Nitrophenyl)propoxycarbonylNPPOC3652300.41Not ReportedNot ReportedRelatively high quantum yield.[10] Low molar absorptivity limits use at longer wavelengths.[10]
Coumarin-Based
7-(Diethylamino)coumarin-4-ylmethylDEACM~380~20,000~0.03Not ReportedNot ReportedRed-shifted absorption, fast release rates.[4] Low aqueous solubility and fluorescent byproducts can interfere with some assays.[13]
7-Diethylaminocoumarin (DEAC450)DEAC450~45043,0000.39 - 0.78~0.2 (at 900 nm)900Absorbs strongly in the visible (blue) range, reducing phototoxicity.[3][9] Excellent for wavelength-selective uncaging.[9]
6-Bromo-7-hydroxycoumarin-4-ylmethylBhc~380-400~20,000~0.2HighNot ReportedHigh quantum yields and fast release kinetics.[14] Water-soluble derivatives are available.[15]

¹GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹)

Visualizing Photochemical Processes

To better understand the mechanisms and workflows involved in using PPGs, the following diagrams illustrate the generalized photouncaging process and a typical experimental setup for determining uncaging efficiency.

Photouncaging_Mechanism cluster_0 Ground State cluster_1 Excitation & Reaction cluster_2 Products PPG_Substrate Caged Compound (PPG-Substrate) Excited_State Excited State (PPG*-Substrate) PPG_Substrate->Excited_State Absorption (hν) Photochemical_Reaction Photochemical Reaction Excited_State->Photochemical_Reaction Released_Substrate Released Substrate (Active) Photochemical_Reaction->Released_Substrate Release Byproduct Photoproduct (Byproduct) Photochemical_Reaction->Byproduct

Caption: Generalized mechanism of photouncaging.

Experimental_Workflow cluster_workflow Workflow for Quantum Yield (Φu) Determination Prep 1. Sample Preparation - Caged Compound Solution - Actinometer Solution Abs_Measure 2. Measure Absorbance (A) (UV-Vis Spectrophotometer) Prep->Abs_Measure Irradiate 3. Controlled Irradiation (Monochromatic Light Source) Abs_Measure->Irradiate Abs_Monitor 4. Monitor Absorbance Change (Measure A over time) Irradiate->Abs_Monitor Analyze 5. Data Analysis - Calculate Rate of Reaction (k) - Calculate Fraction of Light Absorbed (F) Abs_Monitor->Analyze Calculate 6. Calculate Quantum Yield (Φu) (Relative to Actinometer) Analyze->Calculate

Caption: Experimental workflow for quantum yield determination.

Experimental Protocols

Accurate characterization of PPGs is essential for reproducible experiments. The following are detailed protocols for determining key photochemical parameters.

Protocol 1: Determination of Molar Extinction Coefficient (ε) and Absorption Maximum (λmax)

Objective: To determine the wavelength of maximum absorbance and the molar absorptivity of the caged compound.

Materials:

  • Caged compound

  • Appropriate solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the caged compound of a known concentration (e.g., 1 mM) in the chosen solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create at least four solutions of different concentrations that will have absorbances in the range of 0.1 to 1.0.

  • Spectrophotometry:

    • Record the absorption spectrum for each dilution from 250 nm to 600 nm (or a relevant range for the specific PPG) using the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • For each concentration, record the absorbance value at λmax.

    • Plot a graph of absorbance at λmax versus concentration (in mol/L).

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, b is path length, and c is concentration), the slope of the resulting linear fit is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Protocol 2: Determination of Uncaging Quantum Yield (Φu) by Relative Method

Objective: To determine the efficiency of the photorelease reaction relative to a chemical actinometer with a known quantum yield.

Materials:

  • Caged compound solution (prepared as in Protocol 1)

  • Chemical actinometer solution (e.g., potassium ferrioxalate for UV range, Reinecke's salt)

  • Monochromatic light source (e.g., laser or lamp with a monochromator) tuned to a wavelength where both the sample and actinometer absorb.[7]

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Actinometer Measurement:

    • Prepare the actinometer solution according to standard procedures.

    • Measure the initial absorbance of the actinometer solution at the chosen irradiation wavelength.

    • Irradiate the actinometer solution for a defined period (t). The extent of the reaction should be kept low (typically <10%) to avoid inner filter effects from the photoproducts.

    • Measure the change in absorbance of the actinometer to determine the number of photons absorbed.[16]

  • Sample Measurement:

    • Prepare a solution of the caged compound with an absorbance at the irradiation wavelength similar to that of the actinometer.

    • Irradiate the sample solution under identical conditions (same wavelength, light intensity, and duration) as the actinometer.

    • Monitor the progress of the uncaging reaction by measuring the change in the absorption spectrum over time. This can be done by observing the decrease in the caged compound's absorbance or the increase in the photoproduct's absorbance.

  • Data Analysis:

    • Calculate the rate of the photochemical reaction (k) for both the sample and the actinometer from the change in absorbance over time.[16]

    • Calculate the fraction of light absorbed (F) by each solution from their absorbance values.[16]

    • The quantum yield of the caged compound (Φu_sample) is calculated using the following equation[16]: Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample)

Conclusion

The selection of a photoremovable protecting group is a critical decision that significantly impacts the outcome of light-controlled biological experiments. This compound derivatives, particularly MNI and CDNI, are excellent choices for applications in neuroscience that require two-photon spatial resolution.[7] However, their UV/near-visible absorption and the generation of nitroso byproducts are important considerations.[7]

For experiments demanding longer wavelength activation to minimize phototoxicity and enhance tissue penetration, coumarin-based cages like DEAC450 and Bhc derivatives offer superior performance with high quantum yields in the visible spectrum.[3][14] The classic o-nitrobenzyl groups, while requiring UV light, remain a well-documented and versatile option for a broad range of applications where UV phototoxicity is not a primary concern.[10] Ultimately, the choice should be guided by a careful evaluation of the experimental requirements, including the desired release kinetics, wavelength of activation, and the tolerance of the biological system to the PPG and its byproducts.

References

A Comparative Guide to the Release Kinetics of 6-Nitroindoline-Caged Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer a powerful tool for achieving this control by enabling the release of a molecule of interest upon light irradiation. 6-Nitroindoline has emerged as a significant PPG, particularly for caging carboxylic acids. This guide provides an objective comparison of the performance of this compound-caged molecules against other alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate caging strategy.

Limitations and Considerations

While effective, this compound and other nitroaromatic PPGs have limitations. A primary concern is the formation of nitroso compounds as byproducts during photolysis in aqueous solutions.[1] These byproducts can absorb light at the uncaging wavelength, creating an "inner filter" effect that reduces photorelease efficiency.[1] Furthermore, these byproducts may have unintended biological activity.

Comparative Photochemical Properties

The efficiency of a caged compound is determined by several key photochemical parameters. The following table summarizes these properties for this compound derivatives and compares them with other common photolabile protecting groups. Specific data for this compound itself is limited; therefore, data from the closely related and well-studied 7-nitroindoline derivatives (e.g., MNI) are used as a proxy.[2]

Photolabile Protecting Group (PPG)Caged Molecule Typeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Release Rate (t₁/₂)Key Characteristics & Limitations
This compound (derivatives) Carboxylic Acids, Neurotransmitters~350Not specifiedEstimated ~0.09 (based on MNI-glutamate)[1]Sub-microsecond (e.g., 150 ns for a 7-nitroindoline derivative)[1]Rapid release kinetics; requires UV light; forms nitroso photobyproducts.[1]
4,5-Dinitroindolinyl (DNI) / 5,7-Dinitroindolinyl (MDNI) NeurotransmittersNot specifiedNot specifiedEnhanced to ≥ 0.5 (e.g., CDNI-Glu)[1]Not specifiedHigher quantum efficiency compared to mono-nitroindolines.[1][3]
α-Carboxy-6-nitroveratryl (αCNV) Carboxylic Acids>300Not specifiedNot specifiedNot specifiedRed-shifted absorption spectrum; potential for nitroso byproduct formation.[1]
p-Hydroxyphenacyl (pHP) Carboxylic Acids~280, ~310~14,000 @ 280 nm0.1 - 0.4FastCleaner photochemistry compared to nitroaromatics.[2]
Coumarin-based VariousVisible lightNot specifiedNot specifiedNot specifiedUtilizes visible light for uncaging, reducing potential photodamage.[1]

Note: The performance of a PPG can be influenced by the specific caged molecule and experimental conditions such as solvent and pH.

Experimental Protocols

Accurate characterization of release kinetics is crucial for the successful application of caged compounds. The following are detailed methodologies for key experiments.

Protocol 1: Synthesis of a this compound-Caged Carboxylic Acid

This protocol outlines a general procedure for the esterification of a carboxylic acid with this compound.

Materials:

  • Target molecule with a carboxylic acid group

  • This compound-2-carboxylic acid

  • Protecting group for the indoline nitrogen (e.g., Boc anhydride)

  • Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))[1]

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA))[1]

  • Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Protection of Indoline Nitrogen: Protect the nitrogen of the this compound-2-carboxylic acid with a suitable group like Boc to prevent side reactions.[1]

  • Activation of Carboxyl Group: Activate the carboxylic acid of the protected this compound using standard coupling reagents like DCC and NHS in an appropriate solvent.[1]

  • Coupling Reaction: React the activated this compound with the target molecule containing the carboxylic acid to be caged.[1]

  • Deprotection: Remove the protecting group from the indoline nitrogen using a suitable deprotection reagent (e.g., TFA for a Boc group).[1]

  • Purification: Purify the final caged compound using a suitable method like HPLC.

Protocol 2: General Procedure for Photolysis and Release Analysis

This protocol describes the photolytic cleavage of a this compound-caged compound.

Materials:

  • This compound-caged compound

  • Aqueous buffer (e.g., HEPES, PBS)

  • UV light source (e.g., mercury lamp with a filter for ~350 nm)[4]

  • Quartz cuvette

  • Analytical instrument (e.g., HPLC, mass spectrometer)

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in the desired aqueous buffer. The concentration should be optimized based on the compound's extinction coefficient.[1]

  • Irradiation: Transfer the solution to a quartz cuvette and irradiate it with a suitable UV light source.[4] The duration and intensity will depend on the quantum yield and desired extent of release.[4]

  • Analysis: Following irradiation, analyze the sample to quantify the amount of the released molecule and any photobyproducts using a technique like HPLC with UV or fluorescence detection.[1][4]

  • Controls: It is essential to run control experiments, including a non-irradiated sample of the caged compound and a sample of the expected byproduct to assess its potential biological activity.[4]

Protocol 3: Determination of One-Photon Uncaging Quantum Yield (Φu)

The quantum yield measures the efficiency of photorelease. A common method is to compare it against a well-characterized chemical actinometer.

Materials:

  • Caged compound of interest

  • Actinometer with a known quantum yield (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Light source with a monochromator or narrow bandpass filter

  • Quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare optically dilute solutions (absorbance < 0.1) of both the caged compound and the actinometer in the same solvent.[2]

  • Irradiation: Irradiate both solutions separately under identical conditions (wavelength, light intensity, time, geometry).[2]

  • Monitor Photolysis: Track the progress of the photoreaction by measuring the change in absorbance at a specific wavelength for both the caged compound and the actinometer using a UV-Vis spectrophotometer.[2]

  • Calculate Photon Flux: Use the data from the actinometer to calculate the photon flux of the light source.[2]

  • Calculate Quantum Yield: The quantum yield of the caged compound (Φu_sample) is calculated using the following equation:[2] Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) where 'k' is the rate of the photochemical reaction and 'F' is the fraction of light absorbed.[2]

Visualizing Pathways and Workflows

Diagrams are essential for understanding the mechanisms and processes involved in uncaging experiments.

photolysis_mechanism cluster_photon Caged This compound-Caged Molecule Excited Excited State Caged->Excited Light Absorption Cleavage Bond Cleavage Excited->Cleavage Rearrangement Released Released Bioactive Molecule Cleavage->Released Byproduct Nitroso Byproduct Cleavage->Byproduct Photon Photon (hν) ~350 nm

Photolysis mechanism of a this compound-caged compound.

experimental_workflow Start Start Prep Sample Preparation (Caged Compound in Buffer) Start->Prep Irradiation Irradiation (UV Light Source, ~350 nm) Prep->Irradiation Analysis Analysis of Products (e.g., HPLC, MS) Irradiation->Analysis Data Data Processing (Quantification of Release) Analysis->Data Kinetics Determine Release Kinetics (Rate, Quantum Yield) Data->Kinetics End End Kinetics->End

General workflow for assessing release kinetics.

Conclusion

This compound-2-carboxylic acid and its derivatives are valuable photolabile protecting groups that offer rapid release kinetics for caging molecules, particularly in neuroscience research for the controlled release of neurotransmitters.[1][4] However, researchers must consider the potential for interfering photobyproducts and the requirement for UV light. For applications that demand higher quantum efficiency, cleaner photochemistry, or the use of visible light, alternatives such as dinitroindoline, coumarin, or p-hydroxyphenacyl-based protecting groups may provide significant advantages.[1] The selection of an appropriate caging group should be guided by the specific experimental requirements, including the desired activation wavelength, necessary release speed, and the biological system's tolerance for potential side effects. The protocols and comparative data presented here serve as a foundational resource for making informed decisions and for the rigorous characterization of caged compounds.

References

A Head-to-Head Comparison of MNI-, DNI-, and 6-Nitroindoline-Caged Compounds for Spatiotemporal Control of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise control over the release of bioactive molecules, photolabile protecting groups, or "cages," are indispensable tools. This guide provides an objective, data-driven comparison of three prominent nitroindoline-based caging platforms: 4-methoxy-7-nitroindolinyl (MNI), 5,7-dinitro-4-methoxyindolinyl (DNI), and the foundational 6-nitroindoline.

Nitroindoline derivatives have gained favor in neuroscience and cell biology due to their hydrolytic stability at physiological pH and the rapid, efficient photorelease of caged molecules.[1] These characteristics are crucial for studying dynamic biological processes, such as synaptic transmission and intracellular signaling cascades.[1][2] This comparison will delve into the key performance metrics, experimental protocols, and applications of MNI-, DNI-, and this compound-caged compounds to inform the selection of the optimal caging strategy for your research needs.

Quantitative Comparison of Photophysical Properties

The efficacy of a caged compound is largely determined by its photophysical properties. Key parameters include the wavelength of maximum absorption (λmax), molar extinction coefficient (ε), quantum yield (Φu), and two-photon uncaging cross-section (δu). These metrics dictate the efficiency and spatial precision of photorelease.

While specific data for this compound-2-carboxylic acid is limited, its properties are often compared to the more extensively studied 7-nitroindoline derivatives like MNI.[3] The addition of a methoxy group in MNI-caged compounds enhances their photochemical efficiency compared to the parent 7-nitroindoline structure.[4] DNI, a dinitro derivative of MNI, was developed to further improve upon these properties.[5]

Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Rate (t₁/₂)
MNI (4-Methoxy-7-nitroindolinyl)Glutamate~350~5,0000.08 - 0.10.06 @ 720 nm< 200 ns
DNI (4-Methoxy-5,7-dinitroindolinyl)Glutamate~350Not Specified≥ 0.5Not Specified< 1 µs
This compound (estimated)Carboxylic AcidsNot SpecifiedNot Specified~0.04Not Specified< 1 µs

Note: Data for this compound is estimated based on structurally similar mono-nitroindoline derivatives.[6] GM stands for Goeppert-Mayer units.

Experimental Protocols

Precise and reproducible experimental outcomes rely on well-defined protocols. Below are generalized methodologies for the synthesis and photolysis of nitroindoline-caged compounds.

General Synthesis of a this compound-Caged Compound

The synthesis of a caged compound with this compound-2-carboxylic acid typically involves forming an ester or amide linkage with the bioactive molecule.[1]

Materials:

  • This compound-2-carboxylic acid

  • Bioactive molecule with a hydroxyl or amine group

  • Coupling agents (e.g., EDC, DCC, NHS, HOBt)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Base (e.g., TEA, DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound-2-carboxylic acid in an anhydrous solvent. Add the coupling agent(s) and stir at room temperature to form an active ester.[1][2]

  • Coupling Reaction: In a separate flask, dissolve the bioactive molecule and a base in an anhydrous solvent. Slowly add the activated this compound solution to the bioactive molecule solution.[1][2]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

  • Work-up and Purification: After the reaction is complete, filter any solid byproducts. Wash the organic layer with appropriate aqueous solutions. Dry the organic layer, concentrate it, and purify the crude product using column chromatography or HPLC.[2]

  • Characterization: Confirm the identity and purity of the final caged compound using NMR and Mass Spectrometry.[1]

General Synthesis Workflow for this compound Caged Compounds cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification 6_Nitroindoline This compound- 2-carboxylic acid Coupling Coupling Reaction (e.g., EDC, DCC) 6_Nitroindoline->Coupling Bioactive_Molecule Bioactive Molecule (with -OH or -NH2) Bioactive_Molecule->Coupling Caged_Compound Caged Compound Coupling->Caged_Compound Purification Purification (e.g., HPLC) Caged_Compound->Purification

General synthesis workflow.
General Protocol for Photolysis of a Caged Compound

This protocol outlines the light-induced release of the bioactive molecule from its caged form.[2]

Materials:

  • Caged compound solution (in a suitable buffer, e.g., ACSF for neuronal preparations)

  • UV light source (e.g., xenon arc lamp, laser) or a two-photon laser system

  • Quartz cuvette or appropriate sample holder for in vitro assays

  • Microscope for cellular experiments

  • Analytical equipment to detect the released molecule or its biological effect (e.g., HPLC, patch-clamp setup)

Procedure:

  • Sample Preparation: Prepare a stock solution of the caged compound in a solvent like DMSO and dilute it to the final concentration in the experimental buffer. Ensure the final solvent concentration is non-disruptive to the biological system.[2]

  • Irradiation: Irradiate the sample with a light source at the appropriate wavelength (typically ~350 nm for one-photon excitation or ~720 nm for two-photon excitation of MNI derivatives).[2][7] The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired concentration of the released molecule.[2]

  • Analysis: Quantify the released molecule using methods like HPLC or measure the biological response, such as changes in membrane potential or intracellular calcium levels.[2]

  • Controls: It is essential to include a non-irradiated sample of the caged compound and a sample of the expected photolysis byproduct to assess any potential biological activity of these components.[2]

Experimental Workflow for Glutamate Uncaging Caged_Glutamate Caged Glutamate (e.g., MNI-Glu) Photolysis Photolysis Caged_Glutamate->Photolysis Light_Pulse Light Pulse (UV or 2P) Light_Pulse->Photolysis Free_Glutamate Free Glutamate Photolysis->Free_Glutamate Byproduct Photolysis Byproduct Photolysis->Byproduct Postsynaptic_Response Postsynaptic Response (e.g., EPSC) Free_Glutamate->Postsynaptic_Response

Experimental workflow for glutamate uncaging.

Signaling Pathway Application: Glutamate Receptor Activation

A primary application of these caged compounds is the controlled release of neurotransmitters to study neuronal signaling. For instance, photoreleased glutamate can activate postsynaptic receptors, initiating a signaling cascade.

Signaling Pathway for Glutamate-Mediated Neuronal Excitation Uncaged_Glutamate Uncaged Glutamate NMDA_Receptor NMDA Receptor Uncaged_Glutamate->NMDA_Receptor AMPA_Receptor AMPA Receptor Uncaged_Glutamate->AMPA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Na_Influx Na+ Influx AMPA_Receptor->Na_Influx Downstream_Signaling Downstream Signaling (e.g., LTP) Ca_Influx->Downstream_Signaling Depolarization Depolarization Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Glutamate-mediated neuronal excitation.

Discussion and Recommendations

The choice between MNI-, DNI-, and this compound-caged compounds depends on the specific experimental requirements.

MNI-caged compounds represent a significant improvement over the basic nitroindoline structure, offering a good balance of properties for many neuroscience applications.[3][4] They are well-characterized for two-photon uncaging, which allows for highly localized release of the bioactive molecule.[4] However, a notable drawback is their potential off-target antagonism of GABA-A receptors at higher concentrations, a critical consideration when studying the interplay between excitatory and inhibitory signaling.[4][8]

DNI-caged compounds , with their second nitro group, exhibit a substantially higher quantum yield for photorelease compared to MNI derivatives.[5][6] This increased efficiency means that lower light intensities or shorter exposure times can be used, potentially reducing phototoxicity. However, the synthesis of DNI-caged compounds can be more complex.[6]

This compound-caged compounds serve as a foundational photolabile protecting group. While less efficient than their MNI and DNI counterparts, they are still valuable tools. A significant concern with nitroaromatic caging groups, in general, is the generation of nitroso byproducts upon photolysis, which can have their own biological effects or interfere with the uncaging process.[6]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 6-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical intermediates like 6-Nitroindoline are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and promoting operational excellence.

Essential Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as a hazardous substance, and adherence to safety protocols is mandatory.

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₈H₈N₂O₂[1][2]
Molecular Weight 164.16 g/mol [1]
Appearance Yellow crystalline solid/powder[2]
CAS Number 19727-83-4[1][2]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][3]

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • A laboratory coat

  • Closed-toe shoes

All handling of solid this compound should be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust.

Experimental Protocol: Step-by-Step Disposal Procedure

The primary and recommended disposal method for this compound is through an approved hazardous waste disposal facility.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Minimization: Before beginning any experiment, carefully calculate the necessary amount of this compound to minimize waste generation.

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.

  • Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container.

  • If this compound is dissolved in a solvent, it must be segregated based on the solvent's properties (e.g., halogenated or non-halogenated).

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.[4]

3. Labeling: As soon as waste is generated, the container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Irritant," "Harmful")

  • The date when waste was first added to the container.

4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[4]

  • The SAA must be at or near the point of waste generation.

  • The waste container must be kept securely closed at all times, except when adding waste.

  • It is good practice to use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.

5. Arranging for Waste Pickup: Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

6. Disposal of Empty Containers: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal cluster_containment Containment & Labeling cluster_storage_pickup Storage & Pickup start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate container Use Designated Hazardous Waste Container segregate->container labeling Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards - Date container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa pickup Arrange for Waste Pickup (EHS or Contractor) saa->pickup end End: Proper Disposal pickup->end

Caption: A flowchart illustrating the proper disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling 6-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 6-Nitroindoline, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that poses several health risks, including skin, eye, and respiratory irritation.[1][2][3][4] It may also be harmful if swallowed or absorbed through the skin.[2][3] As a powdered substance, it has the potential to form combustible dust concentrations in the air.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[1][2][3][4]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[1] Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination.[1] Footwear: Fully enclosed shoes are mandatory.[1][2]
Eye Contact H319: Causes serious eye irritation.[1][2][3][4]Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet recognized standards (e.g., ANSI Z.87.1).[1] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[1][2]
Inhalation H335: May cause respiratory irritation.[1][2][3][4]Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[1] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required. The type of respirator will depend on the exposure potential.[1][2]
Ingestion H302: Harmful if swallowed.[3]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound.[1]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1]

  • Ventilation Check: Before starting any work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above, ensuring gloves are correctly sized and free of defects.

3. Handling the Compound:

  • Weighing: To contain any dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.[1]

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound to minimize dust generation. Commonly used solvents for similar compounds include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[5]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: If this compound is dissolved in a solvent, it should be collected in a separate, compatible hazardous waste container. Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[6]

2. Labeling:

  • As soon as waste is added, label the container with the words "Hazardous Waste."[6]

  • The label must include the full chemical name: "this compound."[6]

  • Indicate the specific hazards (e.g., "Irritant").[6]

  • Include the accumulation start date, the principal investigator's name, and the laboratory location.[6]

3. Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]

  • The SAA should have secondary containment, such as a chemical-resistant tray, to contain potential leaks.[6]

  • Keep the waste container securely closed at all times, except when adding waste.[6]

4. Waste Pickup:

  • Once the waste container is full or has reached the maximum allowable accumulation time per your institution's policy, arrange for its collection by the institution's environmental health and safety department.[6]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound A Preparation & Engineering Controls - Designate Fume Hood - Verify Ventilation - Gather Materials B Don Personal Protective Equipment (PPE) - Lab Coat - Nitrile Gloves - Safety Goggles A->B C Handling of this compound (Inside Fume Hood) - Weigh Solid - Prepare Solution B->C D Post-Handling Procedures - Decontaminate Surfaces - Doff PPE Correctly - Wash Hands C->D E Waste Segregation & Collection - Solid Waste Container - Liquid Waste Container C->E During Handling D->E Post-Handling F Label Hazardous Waste - Chemical Name - Hazards - Date & PI Name E->F G Store in Satellite Accumulation Area (SAA) - Secondary Containment - Keep Container Closed F->G H Arrange for Waste Pickup (EHS Department) G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.